PBR28
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H20N2O3 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
N-[(2-methoxyphenyl)methyl]-N-(6-phenoxy-3-pyridinyl)acetamide |
InChI |
InChI=1S/C21H20N2O3/c1-16(24)23(15-17-8-6-7-11-20(17)25-2)18-12-13-21(22-14-18)26-19-9-4-3-5-10-19/h3-14H,15H2,1-2H3 |
InChI 键 |
SLJDUPUOYWPBAB-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of PBR28: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PBR28 is a second-generation aryloxyanilide ligand with high affinity and selectivity for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor.[1] TSPO is a five-transmembrane domain protein primarily located on the outer mitochondrial membrane of various cells, with notably low expression in the healthy brain but significant upregulation in activated microglia and reactive astrocytes during neuroinflammatory processes.[2][3] This upregulation makes TSPO an important biomarker for neuroinflammation, and radiolabeled this compound, particularly [¹¹C]this compound, is a key positron emission tomography (PET) radioligand for imaging these processes in vivo.[4] The binding of this compound to TSPO is critically influenced by a single nucleotide polymorphism (rs6971) in the TSPO gene, resulting in three distinct binder populations: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs), a factor that must be considered in the interpretation of imaging data.[4] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, the experimental protocols used for its characterization, and its role in elucidating the function of TSPO in health and disease.
Core Mechanism of Action: Binding to the Translocator Protein (TSPO)
The primary mechanism of action of this compound is its function as a selective ligand for TSPO.[1] TSPO is a component of a multi-protein complex on the outer mitochondrial membrane and is implicated in several cellular functions, including cholesterol transport, steroidogenesis, apoptosis, and the modulation of inflammatory responses.[5][6]
The TSPO Polymorphism: A Critical Determinant of this compound Binding
A single nucleotide polymorphism (rs6971) in the TSPO gene, which results in an alanine (B10760859) to threonine substitution at position 147 (Ala147Thr), significantly alters the binding affinity of this compound.[7] This genetic variation gives rise to three distinct phenotypes:
-
High-Affinity Binders (HABs): Individuals homozygous for the alanine allele (Ala/Ala) exhibit high affinity for this compound.
-
Mixed-Affinity Binders (MABs): Heterozygous individuals (Ala/Thr) express both high- and low-affinity binding sites.
-
Low-Affinity Binders (LABs): Individuals homozygous for the threonine allele (Thr/Thr) show markedly reduced affinity for this compound.[4]
This genetic variance is a crucial consideration in clinical and preclinical research using this compound, as it directly impacts the PET signal and requires subject genotyping for accurate quantification of TSPO expression.[7]
Quantitative Data Summary
The binding affinity of this compound for TSPO has been extensively characterized through various in vitro assays. The following tables summarize key quantitative data.
| Parameter | High-Affinity Binders (HABs) | Mixed-Affinity Binders (MABs) | Low-Affinity Binders (LABs) | Reference |
| Ki (nmol/L) | 3.4 ± 0.5 | High-affinity site: 4.0 ± 2.4Low-affinity site: 313 ± 77 | 188 ± 15.6 | [8] |
| Binding Pattern | Single high-affinity site | Two sites | Single low-affinity site | [8] |
Table 1: In Vitro Binding Affinities (Ki) of [³H]this compound in Human Brain Tissue.
| Study Type | Brain Region | VT (HABs) | VT (MABs) | Reference |
| [¹¹C]this compound PET | Gray Matter | ~4.33 | ~2.94 | [9] |
| [¹¹C]this compound PET | Whole Brain | - | - | [9] |
Table 2: In Vivo Total Distribution Volume (VT) of [¹¹C]this compound in Healthy Human Brain. VT is an outcome measure from PET kinetic modeling that reflects the tissue concentration of a radiotracer in equilibrium with plasma.
Signaling Pathways and Functional Consequences of this compound Binding
While this compound is primarily used as an imaging agent to quantify TSPO expression, its binding can potentially modulate TSPO function. The downstream effects are generally attributed to the functions of TSPO itself, which are broad and still under investigation.
Role in Neuroinflammation
TSPO expression is significantly upregulated in activated microglia and reactive astrocytes, key cellular players in neuroinflammation.[2][3] this compound, by binding to TSPO, allows for the visualization and quantification of these inflammatory processes. Some studies suggest that TSPO ligands can have immunomodulatory effects, potentially by influencing cytokine production and microglial activation states.[10]
Caption: this compound binding to upregulated TSPO in activated glia.
Involvement in Steroidogenesis
TSPO is implicated in the transport of cholesterol across the outer mitochondrial membrane, which is the rate-limiting step in the synthesis of steroids, including neurosteroids.[11] While the essentiality of TSPO for steroidogenesis has been debated, its role as a modulator is still considered.[12] this compound binding could potentially influence this process.
Caption: this compound interaction with TSPO-mediated cholesterol transport.
Regulation of Apoptosis
TSPO has been linked to the regulation of programmed cell death, or apoptosis, potentially through its interaction with the mitochondrial permeability transition pore (mPTP).[6][13] The binding of ligands like this compound could theoretically influence these apoptotic pathways.
Experimental Protocols
In Vitro Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]PK11195) from its binding site on TSPO.
Methodology:
-
Tissue Preparation: Brain tissue homogenates or isolated cell membranes (e.g., from human platelets) are prepared.[14]
-
Incubation: Aliquots of the membrane suspension (approximately 250 µg protein/mL) are incubated with a fixed concentration of a radiolabeled ligand (e.g., 4 nmol/L [³H]PK11195) and varying concentrations of the unlabeled competitor ligand (this compound, typically ranging from 0.1 nmol/L to 30 µmol/L).[14] The incubation is carried out in an assay buffer (e.g., 50 mmol/L Tris-Base, 140 mmol/L NaCl, 1.5 mmol/L MgCl₂, 5 mmol/L KCl, 1.5 mmol/L CaCl₂, pH 7.4) at 37°C for 60 minutes.[14]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for an in vitro competition binding assay.
In Vitro Autoradiography
This technique is used to visualize the distribution of TSPO in tissue sections.
Methodology:
-
Tissue Sectioning: Frozen brain tissue is sectioned at a thickness of 20 µm using a cryostat and thaw-mounted onto microscope slides.
-
Incubation: The sections are incubated with a radiolabeled ligand (e.g., 0.5 nmol/L [³H]this compound) in an assay buffer for 60 minutes at room temperature.[14]
-
Washing: The slides are washed in ice-cold buffer to remove unbound radioligand.
-
Exposure: The dried slides are apposed to a phosphor imaging plate or film for a period of days to weeks.
-
Imaging and Analysis: The resulting image is digitized and analyzed to quantify the density of binding sites in different brain regions. Non-specific binding is determined by incubating adjacent sections with an excess of a non-radiolabeled competitor (e.g., 10 µmol/L PK11195).[14]
In Vivo PET Imaging with [¹¹C]this compound
Methodology:
-
Subject Preparation: Subjects undergo genotyping for the rs6971 polymorphism to determine their binder status.[9]
-
Radiotracer Injection: A bolus of [¹¹C]this compound is administered intravenously.
-
PET Scan Acquisition: A dynamic PET scan is acquired over 60-90 minutes.[9]
-
Arterial Blood Sampling: For full kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma, which serves as the input function.
-
Image Reconstruction and Analysis: PET data are reconstructed, and kinetic models (e.g., two-tissue compartment model) are applied to estimate parameters such as the total distribution volume (VT), which reflects the density of TSPO.[9]
References
- 1. Regulation of astrocyte metabolism by mitochondrial translocator protein 18kDa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of the translocator protein of 18 kDa by microglia, macrophages and astrocytes based on immunohistochemical localization in abnormal human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial translocator protein (TSPO), astrocytes and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of 18 kDa Mitochondrial Translocator Protein (TSPO) in P...: Ingenta Connect [ingentaconnect.com]
- 6. The role of 18 kDa mitochondrial translocator protein (TSPO) in programmed cell death, and effects of steroids on TSPO expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 10. Systematic Analysis of Translocator Protein 18 kDa (TSPO) Ligands on Toll-like Receptors-mediated Pro-inflammatory Responses in Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Minireview: Translocator Protein (TSPO) and Steroidogenesis: A Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Channel-like functions of the 18-kDa translocator protein (TSPO): regulation of apoptosis and steroidogenesis as part of the host-defense response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
PBR28: A Technical Guide to its Application as a Biomarker for Microglial Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR), is a mitochondrial outer membrane protein that is significantly upregulated in activated microglia, making it a key biomarker for neuroinflammation.[1][2] PBR28 is a second-generation radioligand that binds with high affinity and selectivity to TSPO, enabling the in vivo visualization and quantification of microglial activation through Positron Emission Tomography (PET).[3] This technical guide provides an in-depth overview of this compound, including its underlying biology, quantitative binding characteristics, detailed experimental protocols for its use, and the signaling pathways in which its target, TSPO, is involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and therapeutically target neuroinflammatory processes.
Introduction to this compound and its Target, TSPO
This compound is a potent and selective second-generation radioligand for the 18 kDa translocator protein (TSPO).[4] In the central nervous system (CNS), TSPO is minimally expressed under normal physiological conditions.[5] However, in response to brain injury, neurodegenerative diseases, and other pathological states, its expression is markedly increased, primarily in activated microglia and to a lesser extent in reactive astrocytes.[6][2] This upregulation makes TSPO an attractive target for imaging neuroinflammation.
This compound, typically radiolabeled with Carbon-11 ([11C]this compound) or Fluorine-18, offers significant advantages over first-generation TSPO radioligands like [11C]PK11195, including a higher signal-to-noise ratio and greater specific binding.[3][7] These characteristics allow for more sensitive and reliable quantification of microglial activation in both preclinical and clinical research.[8][9]
It is crucial to note that a single nucleotide polymorphism (rs6971) in the TSPO gene significantly affects the binding affinity of this compound.[4][10] This results in three distinct populations: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[10] Genotyping of subjects is therefore a mandatory prerequisite for quantitative analysis in this compound PET studies to ensure accurate interpretation of the binding data.[4]
Quantitative Data: this compound Binding Affinity and In Vivo Uptake
The binding characteristics of this compound are critical for the design and interpretation of studies. The following tables summarize key quantitative data from the literature.
| Binding Group | Genotype (rs6971) | This compound Binding Affinity (Ki) in Human Brain | Proportion of Population |
| High-Affinity Binders (HABs) | Ala147/Ala147 | ~2.9 - 4.0 nM[11][12] | ~45%[11] |
| Mixed-Affinity Binders (MABs) | Ala147/Thr147 | Two sites: ~3.6 nM and ~313 - 1,409 nM[11][12] | ~35-40%[11][12] |
| Low-Affinity Binders (LABs) | Thr147/Thr147 | ~187 - 237 nM[10][11] | ~5-20%[10][11] |
Table 1: this compound Binding Affinity Across Different TSPO Genotypes.
| Study Type | Model/Condition | Brain Region(s) | Key Finding | Citation |
| Preclinical PET | Murine Endotoxemia (LPS-induced) | Hippocampus, Thalamus, Hypothalamus | Significant increase in [11C]this compound uptake 6 hours post-LPS administration. | [5] |
| Preclinical PET | 5XFAD Mouse Model of Alzheimer's Disease | Cortex, Hippocampus | Increased brain uptake of [11C]this compound compared to wild-type controls. | [8] |
| Clinical PET | Alzheimer's Disease | Inferior parietal lobule, precuneus, temporal cortex, etc. | Annual rate of increase in TSPO binding was 3.9-6.3% in patients. | [13] |
| Clinical PET | Chronic Stroke | Ipsilesional and contralesional thalamus, cingulate gyrus | Significantly higher [11C]this compound binding in patients compared to controls. | [7] |
| Clinical PET | Migraine with Aura | Thalamus, somatosensory and insular cortices, visual cortex | Elevated [11C]this compound standardized uptake value ratio (SUVR) in migraineurs. | [14] |
Table 2: Summary of In Vivo [11C]this compound Uptake in Various Conditions.
Signaling Pathways and Experimental Workflows
TSPO Signaling in Microglial Activation
TSPO is located on the outer mitochondrial membrane and plays a crucial role in regulating mitochondrial function and cellular metabolism, which are intrinsically linked to the microglial inflammatory response.[1][15] TSPO deficiency has been shown to inhibit microglial activation and impair mitochondrial functions such as ATP production and oxidative phosphorylation (OXPHOS).[15] The binding of ligands to TSPO can modulate microglial activity, including the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines, potentially through interactions with inflammatory signaling pathways like NF-κB and MAPK.[1]
References
- 1. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudoreference Regions for Glial Imaging with 11C-PBR28: Investigation in 2 Clinical Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer’s disease and mild cognitive impairment [frontiersin.org]
- 4. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 5. A dual tracer [11C]this compound and [18F]FDG microPET evaluation of neuroinflammation and brain energy metabolism in murine endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Analysis of Translocator Protein 18 kDa (TSPO) Ligands on Toll-like Receptors-mediated Pro-inflammatory Responses in Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imaging of Microglial Activation in Alzheimer's Disease by [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imaging of neuroinflammation in migraine with aura: A [11C]this compound PET/MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Translocator Protein 18 kDa (TSPO) Deficiency Inhibits Microglial Activation and Impairs Mitochondrial Function [frontiersin.org]
The Dawn of a New Era in Neuroinflammation Imaging: A Technical Guide to Second-Generation TSPO Radioligands
For Researchers, Scientists, and Drug Development Professionals
The translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, has emerged as a critical biomarker for neuroinflammation. Its expression is significantly upregulated in activated microglia and astrocytes, key cellular players in the inflammatory cascade within the central nervous system. The ability to non-invasively visualize and quantify these changes in real-time has profound implications for the diagnosis, monitoring, and development of novel therapeutics for a myriad of neurological disorders. This technical guide provides an in-depth exploration of the discovery and development of second-generation TSPO radioligands, offering a comprehensive resource for researchers and drug development professionals in the field.
From First to Second Generation: A Leap in Precision and Potency
The journey to effective TSPO imaging began with first-generation radioligands, most notably --INVALID-LINK---PK11195. While pioneering, these early tracers were hampered by significant limitations, including high non-specific binding, low brain uptake, and a poor signal-to-noise ratio, which complicated accurate quantification of TSPO expression.[1]
Quantitative Characterization of Second-Generation TSPO Radioligands
The development of second-generation TSPO radioligands has been underpinned by rigorous quantitative evaluation of their binding affinity and in vivo performance. The following tables summarize key quantitative data for some of the most prominent second-generation TSPO radioligands.
Table 1: In Vitro Binding Affinities (K_i and IC_50) of Second-Generation TSPO Radioligands
| Radioligand | Chemical Class | K_i (nM) | IC_50 (nM) | Species/Tissue | Reference |
| [¹¹C]DAA1106 | Phenoxyarylacetamide | 0.043 (rat), 0.188 (monkey) | - | Brain Mitochondria | [1] |
| [¹⁸F]FEDAA1106 | Phenoxyarylacetamide | 0.078 | - | Rat Brain Slices | [5] |
| [¹¹C]PBR28 | Phenoxyarylacetamide | 0.22 | - | Human/Monkey Brain | [6] |
| [¹⁸F]FEPPA | Phenoxyarylacetamide | - | - | - | |
| [¹¹C]DPA-713 | Pyrazolopyrimidine | - | - | Human Brain | [7] |
| [¹⁸F]DPA-714 | Pyrazolopyrimidine | 7.0 | - | - | [8] |
| [¹¹C]AC-5216 | Purine | 0.297 (rat) | 3.04 (rat), 2.73 (human) | Whole Rat Brain, Glioma Cells | |
| [¹¹C]CLINME | Imidazopyridine | - | - | - |
Table 2: In Vivo Performance (SUV) of Second-Generation TSPO Radioligands
| Radioligand | Animal Model/Human | Condition | Brain Region | SUV | Reference |
| [¹⁸F]GE-180 | Rat | LPS-induced inflammation | Lesion | 0.84 ± 0.31 | [9] |
| [¹⁸F]GE-180 | Human | Multiple Sclerosis Lesion | Gadolinium-enhancing lesion | 0.58 | [9] |
| [¹⁸F]DPA-714 | Mouse | Ischemia | Ischemic hemisphere | Increased uptake | [10] |
| [¹¹C]DAA1106 | Human | Alzheimer's Disease | Multiple cortical regions | Increased uptake vs. controls | [1] |
Key Experimental Protocols in Detail
The successful development and validation of second-generation TSPO radioligands rely on a suite of standardized and meticulously executed experimental protocols.
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (K_i) of a novel unlabeled ligand by measuring its ability to displace a known radioligand from the TSPO receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue or cells expressing TSPO in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Pellet the mitochondrial membranes through high-speed centrifugation.
-
Wash the pellet and resuspend it in an appropriate assay buffer.
-
-
Assay Incubation:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity TSPO radioligand (e.g., [³H]PK11195).
-
Add varying concentrations of the unlabeled test ligand to compete for binding.
-
Include a control with a high concentration of a known TSPO ligand to determine non-specific binding.
-
Incubate at a controlled temperature until equilibrium is reached.
-
-
Separation and Quantification:
-
Rapidly separate bound from free radioligand using vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Determine the IC_50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Radiosynthesis of Second-Generation TSPO Ligands
The synthesis of radiolabeled TSPO ligands is a critical step for their use in PET imaging. The following provides an overview of the radiosynthesis for two prominent second-generation tracers.
Radiosynthesis of [¹¹C]this compound:
This procedure involves the O-methylation of the desmethyl precursor, N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
-
[¹¹C]Methylating Agent Production: [¹¹C]CO₂ is produced via a cyclotron and converted to [¹¹C]CH₃I or [¹¹C]CH₃OTf.
-
Labeling Reaction: The desmethyl precursor is reacted with the [¹¹C]methylating agent in the presence of a base (e.g., NaOH or NaH) in a suitable solvent (e.g., DMSO or DMF) at an elevated temperature.[6][11]
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [¹¹C]this compound.
-
Formulation: The purified [¹¹C]this compound is formulated in a physiologically compatible solution for injection.
Radiosynthesis of [¹⁸F]DPA-714:
The synthesis of [¹⁸F]DPA-714 typically involves a nucleophilic substitution reaction on a suitable precursor.
-
Precursor Synthesis: The tosyloxy precursor, N,N-diethyl-2-(2-(4-(2-tosyloxyethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, is synthesized in a multi-step process from DPA-713.[8]
-
[¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced in a cyclotron and activated by forming a complex with a phase transfer catalyst (e.g., Kryptofix 222) and a base (e.g., potassium carbonate).
-
Radiolabeling: The activated [¹⁸F]fluoride is reacted with the tosyloxy precursor in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at high temperature.[8][12]
-
Purification and Formulation: The crude product is purified by HPLC and formulated for in vivo use.[13]
In Vivo PET Imaging in Animal Models of Neuroinflammation
Animal models are indispensable for the preclinical evaluation of novel TSPO radioligands.
Methodology:
-
Animal Model Induction: Neuroinflammation is induced in rodents (mice or rats) using models such as intracerebral or systemic administration of lipopolysaccharide (LPS) or through genetic models of neurodegenerative diseases.
-
Radioligand Administration and PET Scan:
-
Anesthetize the animal and position it in a small-animal PET scanner.
-
Administer the radiolabeled TSPO ligand intravenously as a bolus injection.
-
Acquire dynamic PET data over a specified period (e.g., 60-90 minutes).
-
For quantitative analysis, an arterial blood line may be inserted to obtain the arterial input function.[3]
-
-
Image Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) in the brain, including areas of inflammation and reference regions with low TSPO expression.
-
Generate time-activity curves (TACs) for each ROI.
-
Quantify radioligand uptake using metrics such as the Standardized Uptake Value (SUV) or by applying kinetic models to estimate the binding potential (BP_ND).[3]
-
Visualizing the Molecular Landscape: TSPO Signaling and Experimental Workflows
To better understand the biological context and experimental procedures, the following diagrams, generated using the DOT language, illustrate the TSPO signaling pathway and a typical experimental workflow for radioligand evaluation.
Caption: TSPO signaling at the mitochondrial membranes.
Caption: Workflow for second-generation TSPO radioligand development.
Conclusion and Future Directions
The advent of second-generation TSPO radioligands has significantly advanced the field of neuroinflammation imaging. Their enhanced affinity and improved imaging properties offer unprecedented opportunities to study the role of microglial and astrocytic activation in health and disease. While the challenge of the rs6971 polymorphism remains, ongoing research is focused on the development of third-generation ligands that are insensitive to this genetic variation, promising even broader clinical applicability. The continued refinement of these powerful molecular imaging tools will undoubtedly play a pivotal role in unraveling the complexities of neuroinflammation and accelerating the development of effective therapies for a wide range of devastating neurological disorders.
References
- 1. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Improved Automated Radiosynthesis of [11C]this compound | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments in TSPO PET Imaging as A Biomarker of Neuroinflammation in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments on PET radiotracers for TSPO and their applications in neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Automated Radiosynthesis of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Positron Emission Tomography (PET) with the Second Generation Translocator Protein (TSPO) Ligand [<sup>18</sup>F]GE-180 - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Fully automated synthesis and initial PET evaluation of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 13. Automated Radiosynthesis of [18F]DPA-714 on a Commercially Available IBA Synthera® - PMC [pmc.ncbi.nlm.nih.gov]
PBR28: A Technical Guide to its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBR28, a second-generation translocator protein (18 kDa) (TSPO) ligand, has emerged as a critical tool in molecular imaging, particularly in the field of neuroinflammation. Its high affinity and selectivity for TSPO make it an invaluable radiotracer for positron emission tomography (PET) studies, enabling the in vivo visualization and quantification of microglial activation, a hallmark of various neurological disorders. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, along with detailed experimental protocols and an exploration of its associated signaling pathways.
Chemical Structure
This compound, with the IUPAC name N-acetyl-N-(2-methoxybenzyl)-4-phenoxypyridin-3-amine, is a small molecule with a well-defined chemical architecture. Its structure is characterized by a central pyridinamine core, substituted with an acetylated aminobenzyl group and a phenoxy group.
Molecular Formula: C₂₁H₂₀N₂O₃
SMILES: CC(=O)N(Cc1ccccc1OC)c2c(Oc3ccccc3)ccnc2
The three-dimensional conformation of this compound is crucial for its high-affinity binding to the TSPO.
Physicochemical Properties
The physicochemical properties of this compound are pivotal to its function as a PET radioligand, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Experimental Method | Reference |
| Molecular Weight | 348.4 g/mol | Mass Spectrometry | [Calculated] |
| logP | 2.98 | Not specified | [1] |
| Melting Point | 89–93°C | Not specified | [2] |
| pKa | Not available | Not available | |
| Aqueous Solubility | Not available | Not available |
Experimental Protocols
Synthesis of [¹¹C]this compound for PET Imaging
The radiosynthesis of [¹¹C]this compound is a critical process for its use in PET imaging. A common method involves the ¹¹C-methylation of the desmethyl precursor, N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide.
Workflow for [¹¹C]this compound Synthesis:
Caption: Automated radiosynthesis workflow for [¹¹C]this compound.
Detailed Methodology:
-
Production of [¹¹C]Carbon Dioxide: [¹¹C]CO₂ is produced via a nuclear reaction in a cyclotron.
-
Conversion to Methylating Agent: The [¹¹C]CO₂ is converted to a methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), using a chemistry module.[3]
-
Radiolabeling Reaction: The desmethyl-PBR28 precursor is reacted with the [¹¹C]methylating agent in a suitable solvent (e.g., DMSO or DMF) and base (e.g., NaOH or tetrabutylammonium (B224687) hydroxide) at an elevated temperature (e.g., 60-80°C).[2][3]
-
Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [¹¹C]this compound from unreacted precursors and byproducts.[2] Alternatively, a cartridge-based purification method can be employed, which has been shown to provide higher radiochemical yield and molar activity in a shorter time.[4][5]
-
Formulation: The purified [¹¹C]this compound is formulated in a sterile saline solution for intravenous injection.[3]
-
Quality Control: The final product undergoes rigorous quality control checks, including radiochemical purity (typically >95%), molar activity, and sterility testing.[4]
In Vitro Binding Assay
To determine the binding affinity of this compound for TSPO, in vitro competition binding assays are commonly performed using radiolabeled ligands.
Workflow for Competition Binding Assay:
Caption: Workflow for in vitro competition binding assay.
Detailed Methodology:
-
Tissue Preparation: Brain tissue homogenates or cell membranes expressing TSPO are prepared.
-
Incubation: The tissue preparation is incubated with a fixed concentration of a radioligand with known affinity for TSPO (e.g., [³H]PK11195) and varying concentrations of unlabeled this compound.[6]
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) of this compound is then calculated from the IC₅₀ value, providing a measure of its binding affinity.[6]
Signaling Pathways
This compound exerts its biological effects by binding to the translocator protein (TSPO), which is located on the outer mitochondrial membrane. While the precise signaling cascade initiated by this compound binding is still under active investigation, several key downstream pathways have been implicated.
TSPO Signaling Overview:
Caption: this compound interaction with TSPO and downstream signaling.
Binding of this compound to TSPO is thought to influence several cellular processes, primarily related to immunomodulation and mitochondrial function. Key downstream signaling pathways include:
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] Activation of TSPO by ligands may modulate NF-κB signaling, thereby influencing the expression of pro-inflammatory genes.
-
NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines such as IL-1β and IL-18.[8][9][10] TSPO has been implicated in the regulation of NLRP3 inflammasome activation.
-
Mitochondrial Reactive Oxygen Species (ROS) Production: As a mitochondrial protein, TSPO is positioned to influence mitochondrial function, including the production of reactive oxygen species (ROS). ROS can act as signaling molecules in inflammatory pathways.
The collective modulation of these pathways by this compound binding to TSPO ultimately contributes to the regulation of neuroinflammation.
Conclusion
This compound is a well-characterized and highly valuable tool for the in vivo study of neuroinflammation. Its favorable physicochemical properties and well-established radiosynthesis protocols have facilitated its widespread use in PET imaging. A deeper understanding of its interaction with TSPO and the downstream signaling pathways will continue to provide critical insights into the molecular mechanisms of neurological diseases and aid in the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved Automated Radiosynthesis of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. A New Approach to Synthesize Carbon-11-PBR28 and its Clinical Validation in ALS Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the PBR28 Binding Sites on the 18 kDa Translocator Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor, is a protein primarily located on the outer mitochondrial membrane. It has garnered significant attention as a biomarker for neuroinflammation due to its upregulation in activated microglia and astrocytes. The radioligand PBR28 is a second-generation tracer widely used in Positron Emission Tomography (PET) to image and quantify TSPO expression in vivo. A critical aspect of utilizing this compound is understanding its complex binding characteristics, which are significantly influenced by a common genetic polymorphism. This guide provides a comprehensive overview of the this compound binding sites on TSPO, including quantitative binding data, detailed experimental protocols, and associated signaling pathways.
Quantitative Data on this compound Binding Affinity
The binding affinity of this compound to TSPO is not uniform across the human population. A single nucleotide polymorphism (SNP), rs6971, in the TSPO gene results in an alanine (B10760859) to threonine substitution at position 147 (Ala147Thr).[1][2] This polymorphism leads to three distinct genotypes with corresponding binding phenotypes:
-
High-Affinity Binders (HABs): Homozygous for the alanine allele (Ala/Ala), exhibiting high affinity for this compound.
-
Mixed-Affinity Binders (MABs): Heterozygous (Ala/Thr), expressing both high and low-affinity binding sites.
-
Low-Affinity Binders (LABs): Homozygous for the threonine allele (Thr/Thr), showing significantly reduced affinity for this compound.[1][2]
This genetic variation is a crucial consideration in clinical and preclinical studies using this compound, as it directly impacts the interpretation of PET imaging data.[3][4] The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the binding sites at equilibrium.
| Genotype/Phenotype | Binding Affinity (Ki) in Humans (nM) | Tissue/Cell Type | Reference |
| High-Affinity Binders (HABs) | ~2.9 - 4.0 | Brain Tissue, Platelets | [2][5][6] |
| 2.17 ± 0.17 | Platelets | [2] | |
| 3.4 ± 0.5 | Brain Tissue | [7] | |
| Mixed-Affinity Binders (MABs) | High-affinity site: ~1.1 - 4.0 | Brain Tissue, Platelets | [5][7] |
| Low-affinity site: ~297 - 1409 | Brain Tissue, Platelets | [2][5] | |
| Low-Affinity Binders (LABs) | ~187 - 237 | Brain Tissue, Platelets | [2][5][6] |
| 188 ± 15.6 | Brain Tissue | [7] |
| Species | Binding Affinity (Ki) (nM) | Reference |
| Rat | 0.68 | |
| Monkey | 0.94 | |
| Human (general) | 2.5 |
Experimental Protocols
Radioligand Competition Binding Assay for Ki Determination
This assay is fundamental for determining the binding affinity (Ki) of an unlabeled ligand, such as this compound, by measuring its ability to displace a radiolabeled ligand from TSPO.
1. Membrane Preparation:
-
Tissue Homogenization: Homogenize frozen tissue (e.g., brain cortex) or cell pellets in approximately 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[8]
-
Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.[8]
-
Membrane Pelleting: Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[9]
-
Washing: Resuspend the membrane pellet in fresh ice-cold buffer and repeat the high-speed centrifugation to wash the membranes.
-
Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C in aliquots.[9]
2. Protein Quantification:
-
Determine the protein concentration of the membrane preparation using a standard method such as the Bicinchoninic acid (BCA) assay.[8] This is crucial for normalizing the binding data.
3. Competition Binding Assay:
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[7]
-
Reaction Setup: In a 96-well plate, combine the membrane preparation (a specific amount of protein, e.g., 50-100 µg), a fixed concentration of a suitable radioligand (e.g., [³H]PK11195, a commonly used TSPO radioligand), and a range of concentrations of unlabeled this compound.
-
Total and Nonspecific Binding: Include wells for determining total binding (membranes + radioligand) and nonspecific binding (membranes + radioligand + a high concentration of a non-radiolabeled competitor, e.g., 10 µM PK11195).[7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.5% polyethyleneimine to reduce nonspecific binding.[8]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding: Subtract the nonspecific binding counts from the total binding counts for each concentration of this compound.
-
Generate Competition Curve: Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine IC50: Use a nonlinear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[7]
In Vivo PET Imaging with [¹¹C]this compound
PET imaging with [¹¹C]this compound allows for the non-invasive quantification of TSPO density in living subjects.
1. Radiosynthesis and Quality Control of [¹¹C]this compound:
-
Synthesis: [¹¹C]this compound is typically synthesized by the methylation of its desmethyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate in an automated synthesis module.[2][10]
-
Purification: The crude product is purified using high-performance liquid chromatography (HPLC).[10]
-
Quality Control: The final product must be tested for radiochemical purity (typically >95%), chemical purity, specific activity, and absence of pyrogens before injection.[10]
2. Subject Preparation:
-
Genotyping: Due to the significant impact of the rs6971 polymorphism, subjects should be genotyped for this SNP prior to the PET scan to correctly interpret the binding data.[4]
-
Fasting: Subjects are typically required to fast for a certain period before the scan.
-
Positioning: The subject is positioned in the PET scanner to ensure the brain is within the field of view.
3. PET Image Acquisition:
-
Radiotracer Injection: A bolus of [¹¹C]this compound is injected intravenously.[11]
-
Dynamic Scanning: A dynamic scan is acquired over a period of 60-90 minutes to capture the kinetics of the radiotracer in the brain.[11][12]
-
Arterial Blood Sampling: For full kinetic modeling, arterial blood samples are often taken throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites.[11]
4. PET Image Reconstruction and Analysis:
-
Reconstruction: The raw PET data is reconstructed into a series of images over time, correcting for factors like attenuation, scatter, and random coincidences.[1]
-
Image Analysis:
-
Standardized Uptake Value (SUV): A semi-quantitative measure calculated by normalizing the radioactivity concentration in a region of interest (ROI) to the injected dose and the subject's body weight.[1]
-
Kinetic Modeling: For more quantitative analysis, kinetic models such as the two-tissue compartment model (2TCM) are applied to the dynamic PET data and the arterial input function to estimate parameters like the total volume of distribution (VT), which is proportional to the density of available TSPO sites.[13]
-
Signaling Pathways and Experimental Workflows
TSPO Signaling Pathway
The binding of ligands like this compound to TSPO can initiate a cascade of intracellular signaling events. While the precise mechanisms are still under investigation, current evidence suggests the involvement of several key pathways. TSPO is part of a multi-protein complex in the outer mitochondrial membrane that can include the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide translocase (ANT). Ligand binding to TSPO is thought to modulate the function of this complex, influencing mitochondrial processes and initiating signals that can propagate to the nucleus.
Caption: A simplified diagram of the proposed TSPO signaling pathway upon this compound binding.
Experimental Workflow for this compound Binding and Functional Analysis
A typical workflow to characterize the binding of this compound and its functional consequences involves a series of in vitro and in vivo experiments.
Caption: A logical workflow for characterizing this compound binding and its functional effects.
References
- 1. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Automated Radiosynthesis of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GraphPad Prism 10 Curve Fitting Guide - Equation: One site - Fit Ki [graphpad.com]
- 4. Fully automated synthesis and initial PET evaluation of [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fully automated synthesis and initial PET evaluation of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. A New Approach to Synthesize Carbon-11-PBR28 and its Clinical Validation in ALS Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
A Technical Guide to PBR28 Target Engagement and Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR), is a transmembrane protein primarily located on the outer mitochondrial membrane. It is a key biomarker for neuroinflammation, as its expression is significantly upregulated in activated microglia and reactive astrocytes. PBR28 is a second-generation radioligand that binds to TSPO with high affinity and selectivity, making it a valuable tool for in vivo imaging of neuroinflammatory processes using Positron Emission Tomography (PET). This technical guide provides an in-depth overview of this compound, including its binding characteristics, target engagement assays, and the downstream signaling pathways modulated by its interaction with TSPO. Detailed experimental protocols for key assays and structured tables of quantitative data are provided to facilitate research and drug development in this area.
This compound Binding Affinity and Target Engagement
This compound is a widely used radioligand for imaging TSPO. Its binding affinity can be influenced by a common single nucleotide polymorphism (rs6971) in the TSPO gene, which results in three distinct binder populations: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1][2] Genotyping subjects prior to PET studies is crucial for the accurate interpretation of imaging data.[1]
Quantitative Binding Affinity Data
The binding affinity of this compound to TSPO has been characterized in various studies. The inhibition constant (Ki) is a measure of the ligand's binding affinity, with lower values indicating higher affinity.
| Binder Status | Ki (nM) for this compound | Tissue/Cell Type | Reference |
| High-Affinity Binders (HABs) | 2.9 ± 0.26 | Human Brain | [3] |
| High-Affinity Binders (HABs) | 3.4 ± 0.5 | Human Brain | [4][5] |
| High-Affinity Binders (HABs) | 3.1 ± 0.57 | Human Platelets | [3] |
| Low-Affinity Binders (LABs) | 237 ± 35.0 | Human Brain | [3] |
| Low-Affinity Binders (LABs) | 188 ± 15.6 | Human Brain | [4][5] |
| Mixed-Affinity Binders (MABs) | High: 3.6 ± 2.0, Low: 1409 ± 803 | Human Brain | [3] |
| Mixed-Affinity Binders (MABs) | High: 4.0 ± 2.4, Low: 313 ± 77 | Human Brain | [4][5] |
| Mixed-Affinity Binders (MABs) | High: 1.1 ± 0.40, Low: 1266 ± 988 | Human Platelets | [3] |
Experimental Workflow for this compound Target Engagement
A typical workflow for assessing this compound target engagement in a clinical or preclinical setting involves several key steps, from subject screening to data analysis.
References
- 1. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 2. researchgate.net [researchgate.net]
- 3. Gene Set - TSPO [maayanlab.cloud]
- 4. The Role of PBR/TSPO in Steroid Biosynthesis Challenged - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of PBR28 Binding Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of PBR28 binding kinetics to the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR). This compound is a second-generation radioligand widely used in positron emission tomography (PET) to image neuroinflammation, making a thorough understanding of its binding properties crucial for accurate data interpretation and drug development.
Quantitative Binding Data of this compound
The binding affinity of this compound to TSPO is significantly influenced by a common single nucleotide polymorphism (rs6971) in the TSPO gene. This polymorphism results in three distinct binding profiles: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1] The binding affinity, typically expressed as the inhibition constant (Ki), varies across species and genotypes.
| Species | Genotype/Binder Class | Ki (nM) | Reference |
| Human | High-Affinity Binder (HAB) | ~2.9 - 4 | [1][2] |
| Human | Mixed-Affinity Binder (MAB) | Site 1: ~3.6 - 4, Site 2: ~300 - 1409 | [1][2] |
| Human | Low-Affinity Binder (LAB) | ~200 - 237 | [1][2] |
| Rat | Not Applicable | 0.68 | [3] |
| Monkey | Not Applicable | 0.94 | [3] |
Experimental Protocols for this compound Binding Assays
Accurate determination of this compound binding kinetics relies on meticulously executed in vitro assays. The following sections detail the protocols for homogenate saturation and competition binding assays.
Membrane Preparation
-
Tissue Homogenization: Frozen tissue or cultured cells are homogenized in approximately 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, supplemented with a protease inhibitor cocktail).[4]
-
Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[4]
-
Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated to wash the membranes.[4]
-
Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.[4]
-
Protein Quantification: A small sample of the membrane homogenate is used to determine the total protein concentration, typically using a BCA assay. This is essential for normalizing the binding data.[4]
Saturation Binding Assay Protocol
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of [³H]this compound.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-Base, 140 mM NaCl, 1.5 mM MgCl₂, 5 mM KCl, and 1.5 mM CaCl₂ at pH 7.4.[5]
-
Incubation Setup: In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (typically 50-120 µg of protein for tissue).[4]
-
Increasing concentrations of [³H]this compound (e.g., 8 concentrations ranging from 0.1 nM to 100 nM).[5]
-
For determining non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM PK11195) to a parallel set of tubes.[5]
-
Assay buffer to reach a final volume (e.g., 500 µL).[5]
-
-
Incubation: Incubate the plates at 37°C for 60 minutes with gentle agitation to reach equilibrium.[5]
-
Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI). This separates the bound radioligand from the free radioligand.[4]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]
-
Radioactivity Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.[4]
Competition Binding Assay Protocol
This assay is used to determine the affinity (Ki) of unlabeled competitor compounds for TSPO.
-
Assay Buffer: The same assay buffer as in the saturation binding assay is used.[5]
-
Incubation Setup: In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (typically 50-120 µg of protein).[4]
-
A fixed concentration of [³H]this compound (typically at or near its Kd value).
-
Increasing concentrations of the unlabeled competitor drug (e.g., 10-12 concentrations spanning a wide range).[6]
-
For determining non-specific binding, add a high concentration of a standard unlabeled ligand (e.g., 10 µM PK11195).[6]
-
Assay buffer to a final volume.
-
-
Incubation: Incubate the plates under the same conditions as the saturation assay (e.g., 37°C for 60 minutes).[5]
-
Termination, Filtration, and Counting: Follow the same procedure as outlined for the saturation binding assay.
Data Analysis Workflow
Proper analysis of the raw data from binding assays is critical for obtaining accurate kinetic parameters.
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
TSPO Signaling and Biological Context
TSPO is primarily located on the outer mitochondrial membrane, where it is a key component of a multi-protein complex.[7] This complex is involved in several cellular processes, most notably the translocation of cholesterol from the cytosol into the mitochondria, which is the rate-limiting step in steroidogenesis.
In the context of neuroinflammation, TSPO expression is significantly upregulated in activated microglia and to a lesser extent in reactive astrocytes.[7] This makes it a valuable biomarker for inflammatory processes in the central nervous system. The binding of ligands like this compound to TSPO can modulate mitochondrial functions, including the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome, which leads to the release of pro-inflammatory cytokines.[8]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vitro radioligand binding assay.
References
- 1. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 2. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The rs6971 Polymorphism in TSPO: A Decisive Factor in PBR28 Binding for Neuroinflammation Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The translocator protein (TSPO), an 18-kDa protein located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation. Positron Emission Tomography (PET) imaging with radioligands targeting TSPO allows for the in vivo quantification of microglial activation, a hallmark of various neurological disorders. Among the second-generation TSPO radioligands, [¹¹C]PBR28 has been widely used due to its excellent signal-to-noise ratio. However, a significant challenge in the quantitative interpretation of [¹¹C]this compound PET data arises from large interindividual variability in its binding affinity. This variability is primarily governed by a single nucleotide polymorphism (SNP), rs6971, in the TSPO gene. This technical guide provides a comprehensive overview of the significance of the rs6971 polymorphism for this compound binding, including quantitative data, experimental protocols, and visual workflows to aid researchers in this field.
The rs6971 Polymorphism and its Impact on TSPO Binding Affinity
The rs6971 polymorphism is a non-synonymous SNP located in exon 4 of the TSPO gene, resulting in an alanine (B10760859) to threonine substitution at position 147 (Ala147Thr) of the protein.[1] This amino acid change occurs within the fifth transmembrane domain of TSPO, a region critical for ligand binding.[2][3] The presence of this polymorphism leads to a trimodal distribution of binding affinity for this compound and other second-generation TSPO ligands among the population.[1][4][5] Individuals are classified into three groups based on their genotype at rs6971:
-
High-Affinity Binders (HABs): Homozygous for the alanine allele (Ala/Ala; typically C/C genotype).[6][7] These individuals exhibit high-affinity binding to this compound.[8]
-
Mixed-Affinity Binders (MABs): Heterozygous (Ala/Thr; typically C/T genotype).[6][7] These individuals express approximately equal numbers of high- and low-affinity binding sites.[1][8]
-
Low-Affinity Binders (LABs): Homozygous for the threonine allele (Thr/Thr; typically T/T genotype).[6][7] These individuals show markedly reduced, almost negligible, specific binding of this compound.[8][9]
This genetic variation is a critical determinant of in vitro and in vivo this compound binding and must be accounted for in clinical and research studies to ensure accurate quantification and interpretation of PET imaging data.[9][10][11]
Quantitative Data on this compound Binding Affinity by TSPO Genotype
The rs6971 genotype has a profound and quantifiable impact on the binding parameters of this compound. The following tables summarize key quantitative data from published studies.
| Binding Parameter | High-Affinity Binders (HABs) | Mixed-Affinity Binders (MABs) | Low-Affinity Binders (LABs) | Reference |
| Ki (nmol/L) | 4 | Expresses both high and low affinity sites | 200 | [1] |
| Ki (nM) | 2.9 ± 0.26 | Two sites: 3.6 ± 2.0 and 1,409 ± 803 | 237 ± 35.0 | [8] |
| Binding Affinity Difference | - | - | ~50-fold lower than HABs | [8][12] |
Table 1: In Vitro this compound Binding Affinity (Ki) by TSPO rs6971 Genotype. This table illustrates the significant differences in the dissociation constant (Ki) of this compound for the three binding affinity groups.
| PET Outcome Measure | Relationship between Genotypes | Key Findings | Reference |
| Total Volume of Distribution (VT) | VT in MABs is ~25-35% lower than in HABs. | Brain uptake of [¹¹C]this compound is ~40% higher in HABs than in MABs. | [9][11] |
| Standardized Uptake Value (SUV) | SUV in MABs is ~30% lower than in HABs. | Brain [¹¹C]this compound SUV is sensitive to TSPO genotype. | [13][14] |
| Binding Potential (BPND) | BPND for HABs is approximately twice that of MABs. | Significant TSPO-specific binding component exists in the healthy human brain. | [10] |
Table 2: In Vivo [¹¹C]this compound PET Imaging Metrics by TSPO rs6971 Genotype. This table summarizes the impact of the rs6971 polymorphism on key PET imaging outcome measures.
Experimental Protocols
Accurate determination of TSPO genotype and this compound binding affinity is crucial for research in this area. Below are detailed methodologies for key experiments.
Genotyping of the rs6971 Polymorphism
Objective: To determine the genotype (C/C, C/T, or T/T) of the rs6971 SNP in the TSPO gene.
Methodology: Polymerase Chain Reaction (PCR) and Sanger Sequencing [7][15]
-
DNA Extraction: Genomic DNA is extracted from whole blood samples using standard commercial kits.
-
PCR Amplification: The region of the TSPO gene containing the rs6971 polymorphism (exon 4) is amplified using PCR. Specific primers flanking the SNP are used.
-
Sequencing: The amplified PCR product is purified and sequenced using the Sanger sequencing method.
-
Genotype Determination: The resulting sequences are analyzed to identify the nucleotide at the rs6971 position, allowing for the classification of individuals as C/C (HAB), C/T (MAB), or T/T (LAB).
Alternatively, high-throughput genotyping methods such as TaqMan SNP genotyping assays or genome-wide genotyping arrays can be used.[13][15]
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound in human platelets or post-mortem brain tissue.
Methodology: Competition Binding Assay using [³H]PK11195 [4][16]
-
Tissue Preparation: Platelets are isolated from whole blood, or membrane suspensions are prepared from post-mortem brain tissue homogenates.
-
Incubation: Aliquots of the prepared tissue are incubated with a fixed concentration of the radioligand [³H]PK11195 and increasing concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are fitted to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 (concentration of this compound that inhibits 50% of [³H]PK11195 binding). The Ki value for this compound is then calculated using the Cheng-Prusoff equation.
Visualizing the Workflow and Logical Relationships
The following diagrams, created using the DOT language, illustrate the key workflows and relationships discussed in this guide.
Caption: Logical flow from rs6971 genotype to PET imaging outcome.
Caption: Workflow for genotyping and in vitro binding assays.
Conclusion
The rs6971 polymorphism in the TSPO gene is a critical factor that dictates the binding affinity of this compound and other second-generation TSPO radioligands. The classification of individuals into high-, mixed-, and low-affinity binders is essential for the accurate quantification and interpretation of TSPO PET imaging data in the context of neuroinflammation. Researchers and drug development professionals must incorporate genotyping for rs6971 into their study designs to either stratify participant groups or apply corrective measures to PET data based on binding affinity status.[1][9] This approach will enhance the statistical power and validity of findings in the pursuit of understanding and treating neurological disorders characterized by neuroinflammation.
References
- 1. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bipolar Disorder is associated with the rs6971 polymorphism in the gene encoding 18 kDa Translocator Protein (TSPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An 18-kDa translocator protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translocator protein (18 kDa) polymorphism (rs6971) explains in-vivo brain binding affinity of the PET radioligand [18F]-FEPPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translocator Protein (18 kDa) Polymorphism (rs6971) in the Korean Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A genetic polymorphism for translocator protein 18 kDa affects both in vitro and in vivo radioligand binding in human brain to this putative biomarker of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of [11C]this compound binding potential in vivo: a first human TSPO blocking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of TSPO Genotype on 11C-PBR28 Standardized Uptake Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 13. Influence of TSPO genotype on 11C-PBR28 standardized uptake values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. The Translocator Protein (TSPO) Genetic Polymorphism A147T Is Associated with Worse Survival in Male Glioblastoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Foundational Principles of TSPO as a Therapeutic Target: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor, is a highly conserved transmembrane protein primarily located on the outer mitochondrial membrane.[1] Its expression is modest in healthy brains but is significantly upregulated in activated microglia and astrocytes in response to neuroinflammation and brain injury, positioning it as a key biomarker and therapeutic target for a spectrum of neurological and psychiatric disorders.[1] This guide provides a comprehensive overview of the core principles of TSPO, focusing on its structure, function, and the signaling pathways it modulates. It includes quantitative data on ligand binding and expression, detailed experimental protocols for its characterization, and visualizations of its molecular interactions and experimental workflows.
Core Concepts of TSPO Biology
Structure and Localization
TSPO is an 18 kDa protein consisting of five transmembrane alpha-helices.[2][3] It is predominantly found on the outer mitochondrial membrane, where it is thought to form a complex with other proteins, including the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide translocator (ANT), at the contact sites between the inner and outer mitochondrial membranes.[4][5] This strategic localization places TSPO at a critical interface for regulating mitochondrial function and cellular signaling.
Function: A Paradigm Shift
For many years, the primary function attributed to TSPO was the translocation of cholesterol from the cytosol into the mitochondria, the rate-limiting step in steroidogenesis.[6] However, recent studies using TSPO knockout models have challenged this long-held view, suggesting that while TSPO binds cholesterol with high affinity, it may not be indispensable for steroid synthesis.[7] The current understanding of TSPO function has expanded to include several other critical cellular processes:
-
Mitochondrial Bioenergetics: TSPO is implicated in the regulation of mitochondrial respiration, membrane potential, and ATP production.[8]
-
Immune Modulation: TSPO plays a significant role in the innate immune response, particularly in microglia. Its expression is markedly increased during microglial activation.[1] TSPO ligands have been shown to modulate microglial activation and the release of pro-inflammatory cytokines.[4]
-
Apoptosis: Through its interaction with the mitochondrial permeability transition pore (mPTP), TSPO can influence programmed cell death.[6]
-
Reactive Oxygen Species (ROS) Modulation: TSPO is involved in the regulation of mitochondrial ROS production, a key element in both cellular signaling and oxidative stress.[9]
Quantitative Data
TSPO Ligand Binding Affinities
The development of high-affinity ligands is crucial for both diagnostic imaging and therapeutic intervention targeting TSPO. The following table summarizes the binding affinities (Ki) of several key TSPO ligands. It is important to note that the binding of many second-generation ligands is affected by the rs6971 single nucleotide polymorphism in the TSPO gene, leading to variations in binding affinity among individuals.[1]
| Ligand Class | Ligand | Binding Affinity (Ki in nM) | Selectivity |
| First-Generation | PK 11195 (R-enantiomer) | 2.9 (human) | High for TSPO |
| Ro5-4864 | Nanomolar range | ~1000-fold lower for Central Benzodiazepine Receptor (CBR) | |
| Second-Generation | PBR28 | ~4 | High for TSPO |
| DAA1106 | ~0.078 | High for TSPO | |
| DPA-713 | High affinity | High for TSPO | |
| XBD-173 | High affinity | High for TSPO | |
| Endogenous Ligands | Protoporphyrin IX | 0.033 - 0.035 | High for TSPO |
| Diazepam Binding Inhibitor (DBI) | 6.0 - 6.1 | Binds to both TSPO and CBR |
Note: Binding affinities can vary based on experimental conditions and the specific radioligand used.[1][10]
TSPO Expression in Alzheimer's Disease
TSPO is significantly upregulated in the brains of individuals with Alzheimer's disease (AD), reflecting the neuroinflammatory component of the disease. Quantitative studies have demonstrated this increase in TSPO expression.
| Brain Region | Method | Fold Change in AD vs. Control | Reference |
| Temporal Cortex | Immunohistochemistry | >2-fold increase in late-stage AD | [11] |
| Frontal Cortex | Western Blot | Significant increase | [3] |
| Hippocampus | Density Measurement | Significantly higher in Braak stages IV and VI | [12] |
Signaling Pathways
TSPO is integrated into complex signaling networks that regulate inflammation and cellular stress responses.
Upstream Regulation of TSPO Expression
The expression of the Tspo gene is regulated by a signaling cascade involving Protein Kinase C epsilon (PKCε), the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Signal Transducer and Activator of Transcription 3 (STAT3).[13]
Caption: Upstream regulation of TSPO expression via the PKCε-MAPK-STAT3 pathway.
Downstream Signaling: NLRP3 Inflammasome Regulation
TSPO modulates the activation of the NLRP3 inflammasome, a key component of the innate immune response.[13] TSPO's interaction with the inflammasome complex can influence the production of pro-inflammatory cytokines like IL-1β.[14]
Caption: TSPO-mediated regulation of the NLRP3 inflammasome pathway.
Experimental Protocols
Radioligand Binding Assay
This is the gold standard for quantifying the affinity of a ligand for TSPO.
Objective: To determine the inhibition constant (Ki) of a test compound for TSPO.
Materials:
-
Tissue homogenate or cell membranes expressing TSPO.
-
Radiolabeled TSPO ligand (e.g., [3H]PK 11195).
-
Unlabeled test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation vials and cocktail.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the tissue or cells.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. For non-specific binding, use a high concentration of an unlabeled TSPO ligand.
-
Incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.[1]
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Autoradiography
This technique allows for the visualization and quantification of TSPO distribution in tissue sections.
Objective: To map the anatomical distribution of TSPO binding sites.
Materials:
-
Frozen tissue sections (e.g., brain) mounted on slides.
-
Radiolabeled TSPO ligand.
-
Unlabeled TSPO ligand for non-specific binding.
-
Incubation and wash buffers.
-
Phosphor imaging plates or autoradiography film.
-
Image analysis software.
Procedure:
-
Tissue Sectioning: Cut thin (e.g., 20 µm) frozen tissue sections using a cryostat.
-
Pre-incubation: Rehydrate the sections in incubation buffer.
-
Incubation: Incubate sections with the radiolabeled TSPO ligand. For non-specific binding, incubate adjacent sections with the radioligand plus a high concentration of an unlabeled ligand.
-
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Exposure: Expose the dried slides to a phosphor imaging plate or film.
-
Image Analysis: Scan the plate or develop the film and quantify the signal in different regions of interest.[15]
Measurement of Mitochondrial ROS Production
Objective: To quantify TSPO-mediated mitochondrial superoxide (B77818) production using MitoSOX Red.
Materials:
-
Live cells in culture.
-
MitoSOX Red reagent (5 mM stock in DMSO).
-
HBSS or other suitable buffer.
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Culture: Plate cells to be 80-90% confluent on the day of the experiment.
-
Working Solution: Prepare a 500 nM working solution of MitoSOX Red in a suitable buffer.
-
Incubation: Treat cells with the test compounds (e.g., TSPO ligands). Remove the media and incubate the cells with the MitoSOX Red working solution for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with a pre-warmed buffer.
-
Detection: Measure the red fluorescence (Excitation/Emission: ~510/580 nm) using a fluorescence microscope or plate reader.[16][17]
Caption: Workflow for measuring mitochondrial ROS with MitoSOX Red.
Conclusion
TSPO represents a multifaceted and promising therapeutic target. Its upregulation in neuroinflammatory conditions provides a valuable diagnostic marker, and its role in modulating mitochondrial function and immune responses offers a strategic point for therapeutic intervention. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the understanding and therapeutic exploitation of TSPO. Further research into the precise molecular mechanisms of TSPO and the development of next-generation ligands will be critical in translating the therapeutic potential of targeting this protein into clinical applications.
References
- 1. med.emory.edu [med.emory.edu]
- 2. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 3. Detection of Alzheimer’s disease-related neuroinflammation by a PET ligand selective for glial versus vascular translocator protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. TSPO protein binding partners in bacteria, animals, and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for in vivo detection of reactive oxygen species - 谷战军及相关纳米医学研究 - 权威网站 [guzjlab.org]
- 8. Targeting TSPO Reduces Inflammation and Apoptosis in an In Vitro Photoreceptor-Like Model of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TSPO deficiency exacerbates acute lung injury via NLRP3 inflammasome-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mitochondrial protein TSPO in Alzheimer’s disease: relation to the severity of AD pathology and the neuroinflammatory environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TSPO contributes to neuropathology and cognitive deficits in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Differential mitochondrial protein interaction profile between human translocator protein and its A147T polymorphism variant | PLOS One [journals.plos.org]
- 16. apexbt.com [apexbt.com]
- 17. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
PBR28: A Key Modulator of Mitochondrial Function and Cellular Processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PBR28, scientifically known as N-Acetyl-N-(2-methoxybenzyl)-2-phenoxy-5-pyridinamine, is a high-affinity second-generation ligand for the 18 kDa Translocator Protein (TSPO).[1] Formerly designated as the peripheral benzodiazepine (B76468) receptor (PBR), TSPO is an integral protein of the outer mitochondrial membrane.[2] Its expression is notably upregulated in activated microglia and astrocytes, rendering it a pivotal biomarker for neuroinflammation.[3][4] The radiolabeled form of this compound, [11C]this compound, has become an invaluable tool in Positron Emission Tomography (PET) for the in vivo visualization and quantification of neuroinflammatory processes in a range of neurodegenerative and psychiatric disorders.[3][5] Beyond its role as an imaging agent, the binding of ligands like this compound to TSPO implicates it in the modulation of fundamental mitochondrial functions and broader cellular activities, including cholesterol transport, steroidogenesis, and apoptosis. This technical guide provides a comprehensive overview of the role of this compound in these processes, detailed experimental protocols for its study, and a summary of key quantitative data to facilitate further research and drug development.
This compound and the Translocator Protein (TSPO)
This compound exerts its effects through its interaction with TSPO, a protein ubiquitously expressed in various tissues and localized to the outer mitochondrial membrane.[2] In the central nervous system (CNS), TSPO is found in microglia, astrocytes, and macrophages.[3] Under pathological conditions such as brain injury and neurodegenerative diseases, the expression of TSPO is significantly increased, correlating with the activation of glial cells.[3]
A crucial consideration in studying this compound is the genetic polymorphism (rs6971) in the TSPO gene, which results in three distinct binding affinity profiles: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1] This genetic variation significantly impacts the binding of this compound and must be accounted for in both clinical imaging and in vitro studies.
Role in Mitochondrial Function
The localization of TSPO to the outer mitochondrial membrane positions it as a critical player in various mitochondrial processes. Ligands that bind to TSPO, such as this compound, can influence these functions.
Cholesterol Transport and Steroidogenesis
One of the most well-characterized functions of TSPO is its role in the translocation of cholesterol from the cytoplasm into the mitochondria.[6] This is the rate-limiting step in the synthesis of neurosteroids and other steroids.[6][7] By binding to TSPO, this compound is implicated in the modulation of this crucial pathway, which has significant implications for neuronal function and repair. The binding of cholesterol to TSPO is also influenced by the rs6971 polymorphism.[1][8]
Mitochondrial Respiration and Permeability
TSPO is known to interact with components of the mitochondrial permeability transition pore (mPTP), such as the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide transporter (ANT).[6][9] This interaction suggests a role for TSPO in regulating mitochondrial membrane potential and apoptosis.[10] Several TSPO ligands have been demonstrated to affect mitochondrial respiration and ATP synthesis.[11] While direct studies on this compound's effect on these parameters are limited, its interaction with TSPO suggests a potential modulatory role.
Oxidative Stress
Mitochondria are the primary source of reactive oxygen species (ROS) within the cell.[9] TSPO has been linked to the regulation of oxidative stress, and its ligands have been shown to suppress ROS production.[10][12] This anti-inflammatory and antioxidant effect is a key area of investigation for the therapeutic potential of TSPO ligands.
Involvement in Cellular Processes
The influence of this compound extends beyond the mitochondria to encompass broader cellular functions, primarily through its interaction with TSPO.
Neuroinflammation
The upregulation of TSPO in activated microglia makes it a sensitive biomarker for neuroinflammation.[10] PET imaging with [11C]this compound allows for the non-invasive monitoring of inflammatory processes in the brain in conditions such as Alzheimer's disease, Huntington's disease, and stroke.[3]
Apoptosis
Through its interaction with the mPTP, TSPO is involved in the regulation of programmed cell death, or apoptosis.[10][11] TSPO ligands have been shown to possess both pro- and anti-apoptotic properties, depending on the cellular context and the specific ligand.[11]
Cancer
TSPO is overexpressed in a variety of cancer cells, and its ligands are being explored for their potential in cancer diagnosis and therapy.[11]
Quantitative Data
The following tables summarize key quantitative data related to this compound binding and its use in PET imaging.
Table 1: this compound Binding Affinities (Ki) for TSPO Genotypes
| TSPO Genotype | Binding Affinity (Ki) | Reference(s) |
| High-Affinity Binders (HABs) | 3.4 ± 0.5 nmol/L | [13] |
| Mixed-Affinity Binders (MABs) | High-affinity site: 4.0 ± 2.4 nmol/L; Low-affinity site: 313 ± 77 nmol/L | [13] |
| Low-Affinity Binders (LABs) | 188 ± 15.6 nmol/L | [13] |
Table 2: Quantitative Parameters for [11C]this compound PET Imaging
| Parameter | Value | Condition/Subject | Reference(s) |
| Standardized Uptake Value (SUV) | Increase of 56% (0.44 to 0.69 g/mL) | Aged rats (4 to 16 months) | [2] |
| Total Distribution Volume (VT) | Increase of 91% (30 to 57 mL/cm³) | Aged rats (4 to 16 months) | [2] |
| Plasma Free Fraction (fp) | 0.21 ± 0.03 | Rats | [2] |
| Non-displaceable binding (VND) | ~2 mL/cm³ | Healthy Humans | [1] |
| Binding Potential (BPND) in HABs | Approximately twice that of MABs | Healthy Humans | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
[3H]this compound Radioligand Binding Assay (Competition)
This protocol is adapted from established methods for TSPO radioligand binding.[13][14]
Objective: To determine the binding affinity (Ki) of a test compound for TSPO using [3H]this compound.
Materials:
-
Cell or tissue homogenates expressing TSPO
-
[3H]this compound (specific activity ~70-90 Ci/mmol)
-
Unlabeled this compound or another high-affinity TSPO ligand (e.g., PK11195) for determining non-specific binding
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation vials and cocktail
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate or individual tubes, add the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or unlabeled TSPO ligand (10 µM final concentration for non-specific binding)
-
50 µL of various concentrations of the test compound
-
50 µL of [3H]this compound (final concentration ~0.5 nM)
-
100 µL of membrane preparation (50-100 µg protein)
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound and Kd is its dissociation constant.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).[15][16][17]
Objective: To assess the effect of this compound on mitochondrial membrane potential.
Materials:
-
Cultured cells of interest
-
This compound
-
TMRM (stock solution in DMSO)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
Hoechst 33342 for nuclear staining (optional)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Seed cells in a suitable format for imaging or plate reader analysis (e.g., glass-bottom dishes or 96-well black-walled plates).
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (FCCP, 10 µM).
-
TMRM Staining: Remove the treatment medium and incubate the cells with 20-200 nM TMRM in a suitable buffer (e.g., HBSS or culture medium without phenol (B47542) red) for 20-30 minutes at 37°C.
-
Imaging/Reading:
-
Fluorescence Microscopy: Image the cells using appropriate filter sets for TMRM (e.g., excitation ~548 nm, emission ~573 nm).
-
Plate Reader: Measure the fluorescence intensity using appropriate wavelength settings.
-
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in TMRM fluorescence indicates mitochondrial depolarization. Normalize the data to the vehicle control.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell metabolic activity as an indicator of viability.[18][19][20]
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cultured cells
-
This compound
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
References
- 1. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 2. [11C]this compound PET imaging is sensitive to neuroinflammation in the aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dual tracer [11C]this compound and [18F]FDG microPET evaluation of neuroinflammation and brain energy metabolism in murine endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positron Emission Tomography studies with [11C]this compound in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [11C]this compound MR-PET imaging reveals lower regional brain expression of translocator protein (TSPO) in young adult males with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Translocator Protein 18 kDa (TSPO) Deficiency Inhibits Microglial Activation and Impairs Mitochondrial Function [frontiersin.org]
- 7. The Role of PBR/TSPO in Steroid Biosynthesis Challenged - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of alcoholism and cholesterol on TSPO binding in brain: PET [11C]this compound studies in humans and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular sources of TSPO expression in healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TSPO Ligands Promote Cholesterol Efflux and Suppress Oxidative Stress and Inflammation in Choroidal Endothelial Cells [mdpi.com]
- 13. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
PBR28: A Technical Guide to a Key Radioligand for Neuroinflammation Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBR28, and more commonly its radiolabeled form [¹¹C]this compound, is a second-generation positron emission tomography (PET) radioligand with high affinity for the 18 kDa translocator protein (TSPO).[1][2][3] TSPO, previously known as the peripheral benzodiazepine (B76468) receptor (PBR), is located on the outer mitochondrial membrane and is ubiquitously expressed in many cell types.[4][5] In the central nervous system (CNS), TSPO is found in microglia, astrocytes, and macrophages.[5] Its expression is significantly upregulated in activated microglia, making it a valuable biomarker for neuroinflammation.[4][6][7] Consequently, [¹¹C]this compound has emerged as a critical tool for the in vivo visualization and quantification of neuroinflammatory processes in a range of neurological disorders, including Alzheimer's disease, stroke, and traumatic brain injury.[1][8][9][10] This technical guide provides an in-depth overview of the preclinical data, experimental protocols, and key characteristics of this compound.
Mechanism of Action and Binding Affinity
This compound is an acetamide (B32628) derivative, specifically N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide.[2][11] As a PET tracer, the precursor, desmethyl-PBR28, is radiolabeled with Carbon-11 ([¹¹C]).[2] The resulting [¹¹C]this compound binds with high affinity to TSPO, allowing for the imaging of its distribution and density.[3][12]
A critical consideration in studies utilizing this compound is the influence of a single nucleotide polymorphism (rs6971) in the TSPO gene.[13][14] This polymorphism results in an alanine (B10760859) to threonine substitution at position 147 (Ala147Thr) and leads to three distinct binding affinity phenotypes:[15]
-
High-Affinity Binders (HABs): Homozygous for the alanine allele (Ala/Ala).
-
Mixed-Affinity Binders (MABs): Heterozygous (Ala/Thr).
-
Low-Affinity Binders (LABs): Homozygous for the threonine allele (Thr/Thr).
This genetic variation significantly impacts the binding affinity of this compound and must be accounted for in the interpretation of PET imaging data.[12][13][16]
Quantitative Data Summary
The following tables summarize key quantitative data from early-stage and preclinical research on this compound.
Table 1: In Vitro Binding Affinities of this compound for TSPO
| Binding Parameter | Value | Species/Tissue | Notes |
| IC₅₀ | 0.658 nM | Not Specified | [2] |
| Kᵢ (High-Affinity Binders) | ~4 nM | Human Brain | [12] |
| Kᵢ (High-Affinity Binders) | 2.9 ± 0.26 nM | Human Brain | [12] |
| Kᵢ (High-Affinity Binders) | 3.4 ± 0.5 nmol/L | Human Brain | [16] |
| Kᵢ (High-Affinity Site in MABs) | 4.0 ± 2.4 nmol/L | Human Brain | [16] |
| Kᵢ (Low-Affinity Binders) | ~200 nM | Human Brain | [12] |
| Kᵢ (Low-Affinity Binders) | 237 ± 35.0 nM | Human Brain | [12] |
| Kᵢ (Low-Affinity Binders) | 188 ± 15.6 nmol/L | Human Brain | [16] |
| Kᵢ (Low-Affinity Site in MABs) | 313 ± 77 nmol/L | Human Brain | [16] |
Table 2: In Vivo PET Imaging Parameters for [¹¹C]this compound
| Parameter | Value | Subject Population | Brain Region | Notes |
| Total Volume of Distribution (Vₜ) | 4.33 ± 0.29 | Healthy High-Affinity Binders | Whole Brain | [13] |
| Total Volume of Distribution (Vₜ) | 2.94 ± 0.31 | Healthy Mixed-Affinity Binders | Whole Brain | [13] |
| Non-displaceable Volume of Distribution (Vₙ𝒹) | 1.98 (1.69, 2.26) | Healthy High-Affinity Binders | Not Specified | Estimated via occupancy plot with XBD173 blockade.[13][17][18] |
| Binding Potential (BPₙ𝒹) | ~1.2 | Healthy High-Affinity Binders | Not Specified | [13] |
| Binding Potential (BPₙ𝒹) | ~0.5 | Healthy Mixed-Affinity Binders | Not Specified | [13] |
| Standardized Uptake Value (SUV) | 2.3 ± 0.3 | Bulbar-onset ALS Patients | Precentral gyrus and cerebellum | Peak uptake at 2.5 ± 0.5 minutes.[19] |
| Standardized Uptake Value (SUV) | 1.5 ± 0.2 | Limb-onset ALS Patients | Not Specified | Peak uptake at 0.5 ± 0.2 minutes.[19] |
| Standardized Uptake Value (SUV) - Aged Rats | 0.44 to 0.69 g/mL | Aged Rats (4 to 16 months) | Whole Brain | 56% increase with aging.[7] |
| Total Volume of Distribution (Vₜ) - Aged Rats | 30 to 57 mL/cm³ | Aged Rats (4 to 16 months) | Whole Brain | 91% increase with aging.[7] |
Table 3: Radiosynthesis of [¹¹C]this compound
| Parameter | Value | Method |
| Radiochemical Yield | 45-55% | O-alkylation with [¹¹C]MeI and NaOH.[4] |
| Radiochemical Yield | 3.6% | Automated synthesis using GE TRACERlab FXC-Pro.[11] |
| Radiochemical Yield | 11.8 ± 3.3% | HPLC-based purification.[19] |
| Radiochemical Yield | 53.0 ± 3.6% | Cartridge-based purification.[19] |
| Radiochemical Purity | >99% | Automated synthesis using GE TRACERlab FXC-Pro.[11] |
| Radiochemical Purity | >95% | HPLC-based and cartridge-based purification.[19] |
| Specific Activity | 14,523 Ci/mmol | Automated synthesis using GE TRACERlab FXC-Pro.[11] |
| Specific Activity | 5-15 Ci/μmol | Automated synthesis with [¹¹C]CH₃OTf.[2] |
| Molar Activity | 253 ± 20.9 GBq/μmol | HPLC-based purification.[19] |
| Molar Activity | 885 ± 17.7 GBq/μmol | Cartridge-based purification.[19] |
| Synthesis Time | 28-32 min | O-alkylation with [¹¹C]MeI and NaOH.[4] |
| Synthesis Time | 25-30 min | Automated synthesis with [¹¹C]CH₃OTf.[2] |
| Synthesis Time | 25 ± 2 min | HPLC-based purification.[19] |
| Synthesis Time | 12 ± 2 min | Cartridge-based purification.[19] |
Experimental Protocols
Radiosynthesis of [¹¹C]this compound
A common method for the radiosynthesis of [¹¹C]this compound involves the O-methylation of its precursor, N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide (desmethyl-PBR28), using a radiolabeled methylating agent.
Materials:
-
Desmethyl-PBR28 precursor
-
[¹¹C]Methyl iodide ([¹¹C]MeI) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
High-performance liquid chromatography (HPLC) system for purification
-
Solid-phase extraction (SPE) cartridge for formulation
Procedure (Example using [¹¹C]MeI):
-
Production of [¹¹C]CO₂: [¹¹C]CO₂ is produced in a cyclotron by proton irradiation of a nitrogen target containing a small percentage of oxygen.[4]
-
Conversion to [¹¹C]MeI: The [¹¹C]CO₂ is converted to [¹¹C]methane, which is then reacted with gaseous iodine to form [¹¹C]MeI.[4]
-
Radiolabeling Reaction: The desmethyl-PBR28 precursor is dissolved in anhydrous DMSO. [¹¹C]MeI and an aqueous solution of NaOH are added, and the reaction mixture is heated (e.g., at 60°C for 5 minutes).[4]
-
Purification: The reaction mixture is purified by HPLC to isolate [¹¹C]this compound from the precursor and other impurities.[11]
-
Formulation: The purified [¹¹C]this compound is reformulated into a solution suitable for intravenous injection, often using an SPE cartridge.[11]
In Vitro Binding Assay (Competition Assay)
Competition binding assays are used to determine the binding affinity (Kᵢ) of this compound for TSPO. This typically involves competing the binding of a radiolabeled ligand (e.g., [³H]PK11195) with increasing concentrations of unlabeled this compound.
Materials:
-
Tissue homogenates (e.g., from human brain or platelets) containing TSPO.[15]
-
Radiolabeled ligand (e.g., [³H]PK11195).
-
Unlabeled this compound at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Tissue homogenates are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.[15]
-
After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters (representing bound ligand) is measured using a scintillation counter.
-
The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
In Vivo PET Imaging
Animal Studies:
-
Animal Model: A suitable animal model of a neurological disorder with a neuroinflammatory component is used (e.g., 5XFAD transgenic mouse model of Alzheimer's disease, rat model of permanent middle cerebral artery occlusion).[1][10]
-
Radiotracer Administration: [¹¹C]this compound is administered intravenously as a bolus injection.[5][10]
-
PET Scan: A dynamic PET scan is acquired for a specified duration (e.g., 60-120 minutes).[5][6]
-
Arterial Blood Sampling: In some studies, arterial blood is sampled to generate a metabolite-corrected plasma input function for kinetic modeling.[3][10]
-
Image Analysis: PET images are reconstructed and analyzed to quantify radiotracer uptake in various brain regions. Outcome measures can include the standardized uptake value (SUV) or, with arterial input data, the total volume of distribution (Vₜ).[5][20]
Human Studies:
-
Subject Recruitment and Genotyping: Healthy volunteers or patients with a specific neurological condition are recruited. All subjects are genotyped for the rs6971 polymorphism to determine their TSPO binding affinity status (HAB, MAB, or LAB).[13][20]
-
Radiotracer Administration and PET Scan: A bolus of [¹¹C]this compound is administered intravenously, and a dynamic PET scan is performed.[20][21]
-
Arterial Input Function: An arterial input function is often measured to allow for full kinetic modeling.[17][20]
-
Data Analysis: Time-activity curves are generated for different brain regions. Kinetic modeling (e.g., two-tissue compartmental model) is applied to estimate parameters such as Vₜ and binding potential (BPₙ𝒹).[17][22]
Visualizations
Signaling Pathway
Caption: Role of TSPO in microglial activation and this compound PET signal generation.
Experimental Workflow: [¹¹C]this compound Radiosynthesis and Purification
Caption: Automated radiosynthesis and purification workflow for [¹¹C]this compound.
Logical Relationship: Impact of TSPO Genotype on this compound Binding
Caption: Influence of the TSPO rs6971 polymorphism on [¹¹C]this compound binding affinity.
References
- 1. Imaging of Microglial Activation in Alzheimer's Disease by [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fully automated synthesis and initial PET evaluation of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positron Emission Tomography studies with [11C]this compound in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Automated Radiosynthesis of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dual tracer [11C]this compound and [18F]FDG microPET evaluation of neuroinflammation and brain energy metabolism in murine endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging robust microglial activation after lipopolysaccharide administration in humans with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [11C]this compound PET imaging is sensitive to neuroinflammation in the aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "PET Imaging of Microglia Using PBR28suv Determines Therapeutic Efficac" by Supinder S Bedi, Michael C Scott et al. [jdc.jefferson.edu]
- 10. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 11. Fully automated radiosynthesis of [¹¹C]this compound, a radiopharmaceutical for the translocator protein (TSPO) 18 kDa, using a GE TRACERlab FXC-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of [11C]this compound binding potential in vivo: a first human TSPO blocking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An 18-kDa translocator protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of [(11)C]this compound binding potential in vivo: a first human TSPO blocking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A New Approach to Synthesize Carbon-11-PBR28 and its Clinical Validation in ALS Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The neuroinflammation marker translocator protein is not elevated in individuals with mild-to-moderate depression: a [¹¹C]this compound PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
Methodological & Application
PBR28 PET Scan Protocol for Alzheimer's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathology of Alzheimer's disease (AD), with activated microglia and astrocytes playing a central role. The 18-kDa translocator protein (TSPO), located on the outer mitochondrial membrane of these glial cells, is upregulated during neuroinflammatory processes. Positron Emission Tomography (PET) imaging with radioligands targeting TSPO, such as [¹¹C]PBR28, provides a non-invasive method to quantify neuroinflammation in vivo. [¹¹C]this compound is a second-generation TSPO radioligand with a favorable signal-to-noise ratio, making it a valuable tool for AD research and the development of anti-inflammatory therapies. This document provides detailed application notes and protocols for conducting [¹¹C]this compound PET scans in the context of Alzheimer's disease research.
Key Considerations
TSPO Genotype (rs6971 Polymorphism): A single nucleotide polymorphism (rs6971) in the TSPO gene significantly affects the binding affinity of [¹¹C]this compound. This results in three distinct binding groups: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). [¹¹C]this compound uptake in LABs is often too low for reliable quantification. Therefore, genotyping subjects prior to PET imaging is mandatory to exclude LAB individuals and correctly interpret the data from HABs and MABs.[1]
Experimental Protocols
Radioligand Synthesis and Quality Control of [¹¹C]this compound
The radiosynthesis of [¹¹C]this compound is typically performed using an automated synthesis module.
Protocol:
-
Production of [¹¹C]CO₂: Irradiate a nitrogen target containing 0.2% oxygen with a proton beam in a cyclotron.
-
Conversion to [¹¹C]CH₄ and [¹¹C]CH₃I: The produced [¹¹C]CO₂ is converted to [¹¹C]methane ([¹¹C]CH₄) using a nickel catalyst. Subsequently, [¹¹C]CH₄ is reacted with gaseous iodine to form [¹¹C]methyl iodide ([¹¹C]CH₃I).
-
Radiolabeling: The precursor, desmethyl-PBR28, is reacted with [¹¹C]CH₃I in a suitable solvent (e.g., acetone) and base (e.g., NaOH) at an elevated temperature.
-
Purification: The crude product is purified using high-performance liquid chromatography (HPLC).
-
Formulation: The purified [¹¹C]this compound is formulated in a sterile solution, typically saline with a small percentage of ethanol, for intravenous injection.
-
Quality Control:
-
Radiochemical Purity: Assessed by analytical HPLC to be >95%.
-
Specific Activity: Determined to ensure a high specific activity, minimizing the pharmacological effects of the injected tracer.
-
pH and Sterility: Checked to ensure the final product is safe for human administration.
-
Subject Preparation
Proper subject preparation is crucial for acquiring high-quality and reliable PET data.
Protocol:
-
Informed Consent: Obtain written informed consent from all participants.
-
TSPO Genotyping: A blood sample is collected for genotyping of the rs6971 polymorphism to determine binder status (HAB, MAB, or LAB).
-
Dietary Restrictions:
-
For 24 hours prior to the scan, subjects should adhere to a low-carbohydrate, no-sugar diet.
-
Subjects should fast for at least 6 hours before the scan. Water is permitted and encouraged.
-
-
Activity Restrictions: Avoid strenuous physical activity for 24-48 hours before the scan to prevent non-specific tracer uptake in muscles.
-
Medication Review: Review the subject's current medications. Certain drugs may interfere with TSPO binding.
-
Pre-scan Procedures:
-
On the day of the scan, confirm the subject's compliance with the preparation protocol.
-
Insert two intravenous catheters, one for radiotracer injection and one for arterial blood sampling (if kinetic modeling is planned).
-
PET/MRI Image Acquisition
Simultaneous PET/MRI is the preferred imaging modality as it allows for intrinsic co-registration and attenuation correction.
Protocol:
-
Scanner: Use a high-resolution, 3D PET/CT or PET/MRI scanner.
-
Patient Positioning: The subject is positioned comfortably on the scanner bed with their head immobilized to minimize motion.
-
Transmission Scan: A low-dose CT or a suitable MRI sequence (e.g., ZTE or Dixon) is acquired for attenuation correction.
-
Radiotracer Injection: A bolus of [¹¹C]this compound (typically around 673 ± 40 MBq) is injected intravenously.[2]
-
Dynamic PET Scan: A dynamic emission scan is initiated simultaneously with the injection and continues for 60-90 minutes.
-
Frame Binning: A typical framing protocol is: 8 x 15s, 3 x 60s, 5 x 120s, 5 x 300s, and 5 x 600s.
-
-
Anatomical MRI: A high-resolution T1-weighted anatomical MRI scan is acquired for co-registration and region of interest (ROI) definition.
-
Arterial Blood Sampling (for kinetic modeling): If full kinetic modeling is to be performed, arterial blood samples are collected throughout the scan to measure the arterial input function and radiotracer metabolism. Manual samples are taken at increasing intervals (e.g., every 15 seconds for the first 2 minutes, then at 3, 4, 6, 8, 10, 15, 20, 30, 40, 50, 60, 75, and 90 minutes).[2]
Image Processing and Analysis
A standardized image processing pipeline is essential for reproducible results.
Protocol:
-
PET Image Reconstruction: Reconstruct the dynamic PET data using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms.
-
Motion Correction: The dynamic PET frames are realigned to correct for any head motion during the scan.
-
Co-registration: The motion-corrected PET images are co-registered to the subject's T1-weighted MRI.
-
Region of Interest (ROI) Definition: The T1-weighted MRI is segmented into different brain regions using software such as FreeSurfer or FSL. These anatomical ROIs are then applied to the co-registered PET data to extract time-activity curves (TACs).
-
Quantification:
-
Standardized Uptake Value Ratio (SUVR): For simplified quantification, SUVRs are calculated from the late-scan data (e.g., 60-90 minutes post-injection). The cerebellum gray matter is often used as a pseudo-reference region as TSPO expression is relatively stable in this area in AD.[1] The SUVR is calculated as the mean uptake in the target ROI divided by the mean uptake in the reference region.
-
Distribution Volume (Vₜ): For more detailed quantification, kinetic modeling is applied to the TACs using the arterial input function. The total distribution volume (Vₜ), which reflects the total binding (specific and non-specific), is a common outcome measure. Two-tissue compartment models are often used for [¹¹C]this compound.
-
Data Presentation
Quantitative [¹¹C]this compound Binding in Alzheimer's Disease
| Study | Subject Group | N | Genotype | Brain Region | Quantification Method | Mean Value (± SD) |
| Kreisl et al. (2016) | AD Patients | 14 | Mixed | Inferior Parietal Lobule | SUVR (annual % change) | 3.9 - 6.3% |
| Kreisl et al. (2016) | Healthy Controls | 8 | Mixed | Inferior Parietal Lobule | SUVR (annual % change) | -0.5 - 1% |
| Kreisl et al. (2013) | AD Patients | 19 | Mixed | Inferior Parietal Lobule | Vₜ/fₚ | ~1.4 (estimated from graph) |
| Kreisl et al. (2013) | Healthy Controls | 13 | Mixed | Inferior Parietal Lobule | Vₜ/fₚ | ~1.1 (estimated from graph) |
| Lyoo et al. (2015) | AD Patients | - | Mixed | Various Cortical | SUVR | Significantly higher than controls |
| Lyoo et al. (2015) | Healthy Controls | - | Mixed | Various Cortical | SUVR | - |
SUVR: Standardized Uptake Value Ratio; Vₜ/fₚ: Distribution Volume corrected for free fraction in plasma; N: number of subjects; SD: Standard Deviation.
Visualizations
Signaling Pathway
Caption: TSPO signaling pathway in Alzheimer's disease.
Experimental Workflow
Caption: Experimental workflow for a this compound PET study.
Logical Relationships
Caption: Logical relationship of TSPO PET signal in AD.
References
Application Notes and Protocols for Radiolabeling of PBR28 with Carbon-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Protocols
Precursor Synthesis: N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide (desmethyl-PBR28)
The synthesis of the desmethyl precursor for [¹¹C]PBR28 involves a multi-step process. A detailed, one-pot synthesis method has been developed and is recommended for its simplicity and efficiency.[6]
Radiolabeling of this compound with Carbon-11
The radiolabeling of this compound is typically achieved via O-[¹¹C]methylation of the desmethyl precursor using either [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[1][7] The following protocol describes a common method using [¹¹C]CH₃I, which can be adapted for automated synthesis modules like the GE TRACERlab FXC-Pro.[1][6][8]
Step 1: Production of [¹¹C]CO₂
-
[¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron by irradiating a target of nitrogen gas containing a small amount of oxygen.[1]
Step 2: Conversion of [¹¹C]CO₂ to [¹¹C]CH₃I
-
The produced [¹¹C]CO₂ is converted to [¹¹C]methane ([¹¹C]CH₄) using a nickel catalyst at high temperature.[1]
-
[¹¹C]CH₄ is then reacted with gaseous iodine at an elevated temperature (e.g., 760°C) to form [¹¹C]CH₃I.[1]
Step 3: Radiolabeling Reaction
-
The desmethyl-PBR28 precursor (typically 0.5 mg) is dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][9]
-
A base, such as sodium hydroxide (B78521) (NaOH) or tetrabutylammonium (B224687) hydroxide, is added to the precursor solution.[1][9]
-
The gaseous [¹¹C]CH₃I is then bubbled through the reaction mixture.
-
The reaction vial is heated (e.g., at 60-80°C) for a short duration (e.g., 3-5 minutes) to facilitate the methylation reaction.[1][7]
Alternative using [¹¹C]CH₃OTf:
-
[¹¹C]methyl triflate is a more reactive methylating agent than [¹¹C]methyl iodide.[7]
-
The radiosynthesis using [¹¹C]CH₃OTf involves trapping it in a reaction vessel containing the precursor and a base like sodium hydride (NaH) in a solvent such as acetonitrile (B52724) (CH₃CN).[5][7]
Purification of [¹¹C]this compound
High-Performance Liquid Chromatography (HPLC) Method:
-
The reaction mixture is quenched and injected into a semi-preparative HPLC system for purification.[1][7][9]
-
A C18 column is commonly used with a mobile phase consisting of acetonitrile and water.[7]
-
The fraction containing [¹¹C]this compound is collected.
Cartridge-Based Method:
-
A cartridge-based purification method offers a faster alternative to HPLC.[10][11] This method has been shown to provide higher radiochemical yield and molar activity.[10]
-
This typically involves passing the reaction mixture through a solid-phase extraction (SPE) cartridge that retains the desired product, which is then eluted with a suitable solvent.[6][8]
Formulation
-
The purified [¹¹C]this compound is formulated in a physiologically compatible solution, such as sterile saline containing a small amount of ethanol, for intravenous injection.[6][8][9]
-
The final product is passed through a sterile filter into a sterile, pyrogen-free vial.[9]
Quality Control
-
Radiochemical Purity: Determined by analytical HPLC to ensure the absence of radioactive impurities. The radiochemical purity should typically be >95-99%.[1][6][10]
-
Chemical Purity: Assessed by analytical HPLC with a UV detector to identify and quantify any non-radioactive chemical impurities.[7]
-
Specific Activity: Measured to determine the amount of radioactivity per mole of the compound. High specific activity is crucial to minimize pharmacological effects of the injected tracer.[1][7]
-
Residual Solvents: Analysis for residual solvents from the synthesis process is performed to ensure they are below acceptable limits.
-
Sterility and Endotoxin (B1171834) Testing: The final product must be sterile and have endotoxin levels below the required limits for parenteral administration.
Data Presentation
| Parameter | HPLC-Based Purification | Cartridge-Based Purification | Reference |
| Radiochemical Yield | 11.8 ± 3.3% | 53.0 ± 3.6% | [10][11] |
| Molar Activity | 253 ± 20.9 GBq/µmol | 885 ± 17.7 GBq/µmol | [10][11] |
| Total Synthesis Time | 25 ± 2 minutes | 12 ± 2 minutes | [10][11] |
| Radiochemical Purity | >95% | >95% | [10] |
| Parameter | [¹¹C]CH₃I Method | [¹¹C]CH₃OTf Method | Reference |
| Radiochemical Yield | 45-55% | 70-80% (decay corrected to EOB) | [1][7] |
| Radiochemical Purity | >99% | >96% | [1][7] |
| Specific Activity | 8000–9500 mCi/µmol (decay-corrected to EOS) | 5-15 Ci/µmol (at EOB) | [1][7] |
| Total Synthesis Time | 28-32 minutes | 25-30 minutes (from EOB) | [1][7] |
Note: EOB = End of Bombardment, EOS = End of Synthesis. Values can vary depending on the specific automated synthesis module and reaction conditions.
Mandatory Visualizations
Radiolabeling Workflow
Caption: Workflow for the radiosynthesis of [¹¹C]this compound.
Logical Relationship of Key Steps
References
- 1. Improved Automated Radiosynthesis of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Improved Automated Radiosynthesis of [(11)C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Improved Automated Radiosynthesis of [11C]this compound | Semantic Scholar [semanticscholar.org]
- 5. Positron Emission Tomography studies with [11C]this compound in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fully automated radiosynthesis of [¹¹C]this compound, a radiopharmaceutical for the translocator protein (TSPO) 18 kDa, using a GE TRACERlab FXC-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fully automated synthesis and initial PET evaluation of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. A New Approach to Synthesize Carbon-11-PBR28 and its Clinical Validation in ALS Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging of Multiple Sclerosis Lesions Using PBR28 PET
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Positron Emission Tomography (PET) with the radioligand PBR28 for the in vivo imaging of multiple sclerosis (MS) lesions. This compound targets the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation, which is upregulated in activated microglia and reactive astrocytes associated with MS pathology.
Introduction to this compound PET in Multiple Sclerosis
Multiple sclerosis is a chronic inflammatory demyelinating disease of the central nervous system (CNS).[1] Neuroinflammation, characterized by the activation of microglia and astrocytes, plays a pivotal role in the pathogenesis of MS.[1] The 18 kDa translocator protein (TSPO) is a mitochondrial protein that is overexpressed in activated glial cells, making it an excellent target for imaging neuroinflammation.[2][3]
[11C]this compound is a second-generation TSPO radioligand with high specificity and a favorable signal-to-noise ratio for PET imaging.[4][5] this compound PET allows for the in vivo quantification and visualization of microglial and astrocyte activation in MS lesions and normal-appearing brain tissue, providing valuable insights into disease activity, progression, and response to therapy.[6] Studies have shown that focal increases in [11C]this compound binding correspond to areas of active inflammation, sometimes even preceding the appearance of contrast enhancement on magnetic resonance imaging (MRI).
Quantitative Data Presentation
The following tables summarize quantitative data from this compound PET studies in multiple sclerosis, providing key metrics for comparison between MS patients and healthy controls (HC).
Table 1: [11C]this compound Volume of Distribution (VT) in Multiple Sclerosis [6]
| Brain Region | MS Patients (VT, ml/cm³) | Healthy Controls (VT, ml/cm³) |
| Whole Brain Gray Matter (GM) | 3.9 ± 1.4 | 3.9 ± 1.4 |
| Whole Brain White Matter (WM) / Normal-Appearing White Matter (NAWM) | 3.6 ± 1.2 | 3.6 ± 1.2 |
| MS White Matter Lesions | 3.3 ± 0.6 | N/A |
VT values are presented as mean ± standard deviation. Data is from a study with high-resolution PET and shows good test-retest reproducibility.[6]
Table 2: [11C]this compound Standardized Uptake Value Ratio (SUVR) in Cortical Lesions of Multiple Sclerosis Subtypes [7]
| Patient Group | Brain Region | Mean ¹¹C-PBR28 SUVR |
| Relapsing-Remitting MS (RRMS) | Active Cortical Lesions | Higher than NACGM and HC |
| Relapsing-Remitting MS (RRMS) | Normal-Appearing Cortical Gray Matter (NACGM) | No significant difference from HC |
| Secondary Progressive MS (SPMS) | Active Cortical Lesions | Higher than NACGM and HC |
| Secondary Progressive MS (SPMS) | Normal-Appearing Cortical Gray Matter (NACGM) | Higher than HC |
This study highlights that neuroinflammation is present in cortical lesions in both RRMS and SPMS, and also in the normal-appearing cortex of SPMS patients.[7][8]
Signaling Pathways and Experimental Workflows
TSPO Signaling in Neuroinflammation
The following diagram illustrates the central role of TSPO in activated microglia and astrocytes in the context of multiple sclerosis. Upregulation of TSPO is a key indicator of neuroinflammatory processes.
Experimental Workflow for this compound PET Imaging in MS
This diagram outlines the typical workflow for a clinical research study investigating neuroinflammation in MS using this compound PET.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound PET imaging in multiple sclerosis.
Subject Recruitment and Genotyping
-
Inclusion Criteria: Participants should have a definite diagnosis of MS according to revised McDonald criteria. Both relapsing-remitting (RRMS) and progressive forms of MS may be included.[9][10] Age and gender-matched healthy volunteers are recruited as a control group.
-
Exclusion Criteria: Standard exclusion criteria for PET and MRI scans (e.g., pregnancy, claustrophobia, metal implants) should be applied.
-
TSPO Genotyping: The binding affinity of this compound is affected by a common single nucleotide polymorphism (rs6971) in the TSPO gene. Therefore, all participants must be genotyped to classify them as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[11] Typically, only HABs and MABs are included in imaging studies to ensure a reliable signal.[6]
Radioligand Preparation
-
Radiosynthesis: [11C]this compound is synthesized with high radiochemical purity (>99%) through 11C-methylation of its precursor.
-
Quality Control: Standard quality control measures should be performed to ensure the final product is sterile, pyrogen-free, and meets all requirements for human injection.
PET/MRI Imaging Protocol
-
Scanner: A high-resolution research tomograph (HRRT) PET scanner or a combined PET/MRI scanner is recommended for optimal image quality.[11][12]
-
Patient Preparation: Patients should be comfortably positioned in the scanner to minimize motion. A head fixation system may be used.
-
Radioligand Administration: A bolus injection of [11C]this compound (e.g., 634 ± 101 MBq) is administered intravenously at the start of the PET acquisition.[6]
-
Dynamic PET Acquisition: Dynamic PET data are acquired in list mode for a total of 120 minutes.[6]
-
Arterial Blood Sampling: To enable full kinetic modeling, arterial blood samples are collected throughout the scan to measure the arterial input function of the radioligand.[6]
-
MRI Acquisition: A high-resolution structural MRI (e.g., T1-weighted, T2-weighted, FLAIR) is acquired for anatomical co-registration, region of interest definition, and partial volume correction.[13] Gadolinium-enhancing MRI can be used to identify active inflammatory lesions.
Data Analysis
-
Image Reconstruction: PET data are reconstructed using an appropriate algorithm (e.g., ordered subset expectation maximization).
-
Kinetic Modeling: The primary outcome measure is typically the volume of distribution (VT), which is calculated using a kinetic model such as the multilinear analysis (MA1) model with a t* of 30 minutes.[6]
-
Image Co-registration and ROI Definition: PET images are co-registered to the individual's MRI. Regions of interest (ROIs) are defined on the MRI for various brain structures, including gray matter, white matter, normal-appearing white matter, and MS lesions.
-
Partial Volume Correction: Partial volume correction can be applied to account for the partial volume effect, especially in smaller brain regions.[13]
-
Statistical Analysis: Statistical analyses are performed to compare this compound binding between different groups (e.g., MS vs. healthy controls) and between different brain regions. Correlations between this compound binding and clinical or other imaging parameters can also be assessed.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Neuroinflammation PET Imaging: Current Opinion and Future Directions | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Frontiers | Evaluation of Microglial Activation in Multiple Sclerosis Patients Using Positron Emission Tomography [frontiersin.org]
- 4. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer’s disease and mild cognitive impairment [frontiersin.org]
- 6. (11)C-PBR28 imaging in multiple sclerosis patients and healthy controls: test-retest reproducibility and focal visualization of active white matter areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiles of cortical inflammation in multiple sclerosis by 11C-PBR28 MR-PET and 7 Tesla imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiles of cortical inflammation in multiple sclerosis by 11C-PBR28 MR-PET and 7 Tesla imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Effect of Ocrelizumab on Neuroinflammation in Multiple Sclerosis as Measured by 11C-PBR28 MR-PET Imaging of Microglia Activation [ctv.veeva.com]
- 11. neurology.org [neurology.org]
- 12. researchgate.net [researchgate.net]
- 13. Activated microglia imaging in patients with multiple sclerosis using [11C]this compound and high resolution PET: Test-retest reliability | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols: Kinetic Modeling of Dynamic [11C]PBR28 PET Data
Audience: Researchers, scientists, and drug development professionals.
Introduction: Positron Emission Tomography (PET) imaging with the radioligand [11C]PBR28 is a powerful tool for the in vivo quantification of the 18 kDa translocator protein (TSPO), a key biomarker of neuroinflammation.[1][2] Accurate quantification of [11C]this compound binding is essential for understanding disease mechanisms and evaluating therapeutic interventions. However, several factors present methodological challenges. TSPO is expressed throughout the brain, meaning no true "reference region" devoid of the protein exists, which complicates the use of simplified, non-invasive modeling techniques.[1][3][4][5] Furthermore, TSPO is expressed not only in microglia and astrocytes but also in the endothelium of brain vasculature, which can confound the PET signal.[2][6][7] This document provides detailed application notes and protocols for various kinetic modeling approaches applied to dynamic [11C]this compound PET data, designed to help researchers navigate these challenges and obtain robust, quantitative results.
Kinetic Modeling Approaches
The quantification of [11C]this compound binding requires mathematical models to describe the tracer's behavior in tissue. The choice of model depends on the study's objectives, the availability of arterial blood data, and the desired trade-off between accuracy and methodological complexity.
Arterial Input Function Models (The Gold Standard)
These models require continuous measurement of the radiotracer concentration in arterial plasma, which serves as the "input function" driving the tracer into the tissue. This is the most accurate approach but is invasive.
-
Two-Tissue Compartment Model (2TCM): This is the most common and widely accepted model for [11C]this compound.[7][8][9] It describes the tracer's distribution in two tissue compartments: a non-displaceable compartment (C_ND) representing free and non-specifically bound tracer, and a specific binding compartment (C_S) representing tracer bound to TSPO.[7][10] The primary outcome measure is the total volume of distribution (V_T), which is the sum of the specific (V_S) and non-displaceable (V_ND) distribution volumes.[10]
-
Two-Tissue Compartment Model with Vascular Binding (2TCM-1K): Given the significant TSPO expression in the endothelium, a modified model incorporating a slow, irreversible binding component in the brain vasculature has been proposed.[6][7] This model, often called the 2TCM-1K, can provide a better fit for the data and a more biologically accurate separation of the tissue and vascular signals.[2][6][7] Studies have shown that the 2TCM-1K model provides V_T estimates that are better correlated with TSPO mRNA expression compared to the standard 2TCM.[7]
Reference Region and Other Non-Invasive Models
Due to the invasive nature of arterial sampling, several methods have been developed to quantify [11C]this compound binding without it. These methods face the challenge of identifying a suitable pseudo-reference region or using alternative mathematical approaches.
-
Simplified Reference Tissue Model (SRTM): The SRTM uses a reference region with negligible specific binding to estimate the binding potential (BP_ND).[11][12][13] However, its application to TSPO imaging is problematic due to the lack of a true reference region.[8][14] While the cerebellum is sometimes used, it is known to contain TSPO, potentially biasing the results.[15][16]
-
Supervised Cluster Analysis (SVCA): This algorithm attempts to identify a reference region by automatically clustering voxels with the lowest tracer uptake, assumed to represent non-specific binding.[15] While SVCA can replicate findings from arterial-based models, the extracted reference curve may still be contaminated with specific binding, particularly in high-affinity binders (HABs).[14][15]
-
Simultaneous Estimation (SIME): This is a more advanced non-invasive method that does not require a reference region.[4][5] SIME uses the time-activity curves from multiple brain regions to simultaneously estimate a single, brain-wide non-displaceable distribution volume (V_ND).[4][5][17] This global V_ND can then be used to calculate the specific distribution volume (V_S = V_T - V_ND) and binding potential (BP_ND = V_S / V_ND) for each region.[4][17] Simulations and in vivo studies have shown that SIME can provide accurate and reliable estimates of [11C]this compound specific binding.[4][5]
-
Ratio-Based Approaches (SUVR): The Standardized Uptake Value (SUV) ratio (SUVR), calculated by normalizing the SUV of a target region to a pseudo-reference region (e.g., whole brain or cerebellum), is a simple, semi-quantitative method.[16][18] However, studies have shown that SUVR and other ratio-based measures correlate poorly with the gold-standard V_T and may lead to loss of biologically relevant signal.[9] Therefore, these methods should be interpreted with caution.[9]
Quantitative Data Summary
The following tables summarize key quantitative outcomes from [11C]this compound kinetic modeling studies. Note that values can vary based on the subject population, scanner, and specific data processing pipeline.
Table 1: Comparison of Key Kinetic Models for [11C]this compound Quantification
| Model | Input Required | Key Outcome(s) | Advantages | Disadvantages |
| 2TCM | Arterial Input Function | V_T | Gold standard for accuracy; well-established.[4][9] | Invasive (arterial line); complex data acquisition and analysis. |
| 2TCM-1K | Arterial Input Function | V_T, K_b | Accounts for vascular binding, potentially improving biological accuracy.[2][6][7] | Invasive; requires fitting an additional parameter. |
| SRTM | Reference Region TAC | BP_ND, DVR | Non-invasive; computationally simple.[11][12] | Lack of a true reference region for TSPO leads to bias.[8][14] |
| SVCA | None (data-driven) | DVR | Non-invasive; automated reference region extraction.[15] | Reference curve can be contaminated by specific binding.[14][15] |
| SIME | None (multiple regional TACs) | V_S, BP_ND, V_ND | Non-invasive; provides estimates of specific binding without a reference region.[4][5] | Assumes V_ND is constant across the brain; computationally intensive.[17] |
| SUVR | Pseudo-Reference Region | SUVR | Non-invasive; very simple to calculate.[18] | Semi-quantitative; poor correlation with V_T; potential loss of signal.[9] |
Table 2: Representative [11C]this compound Quantitative Values in Healthy Controls
| Parameter | Genotype | Value (Mean ± SD) | Brain Region | Model | Source |
| V_T (mL/cm³) | HABs | 4.33 ± 0.29 | Various Cortical/Subcortical | 2TCM | [1][3] |
| V_T (mL/cm³) | MABs | 2.94 ± 0.31 | Various Cortical/Subcortical | 2TCM | [1][3] |
| V_ND (mL/cm³) | Population | 1.98 | Global Estimate | Occupancy Plot | [1][3] |
| BP_ND | HABs | ~Twice that of MABs | N/A | Calculated from V_T and V_ND | [1][3] |
HABs: High-Affinity Binders; MABs: Mixed-Affinity Binders.
Experimental Protocols & Visualizations
Protocol 1: Dynamic [11C]this compound PET Scan with Arterial Sampling
This protocol outlines the gold-standard method for acquiring dynamic data for full kinetic modeling.
Methodology:
-
Subject Preparation:
-
Confirm subject's TSPO genotype (rs6971) prior to the scan.
-
Subjects should fast for at least 4-6 hours.
-
Insert a catheter into a radial artery for blood sampling and another into a peripheral vein for radiotracer injection.
-
-
PET Scan Acquisition:
-
Position the subject in the PET scanner to ensure the brain is within the field of view.
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of [11C]this compound (typically ~370 MBq).
-
Begin dynamic PET acquisition simultaneously with the injection, continuing for 90-120 minutes.[7][8]
-
-
Arterial Blood Sampling:
-
Draw arterial blood samples frequently during the initial phase of the scan and less frequently later on.
-
A typical schedule is: every 15 seconds for the first 2.5 minutes, then at 3, 4, 6, 8, 10, 15, 20, 30, 40, 50, 60, 75, and 90 minutes.[7]
-
-
Input Function Generation:
-
Measure the radioactivity concentration in whole blood and plasma for each sample.
-
Perform metabolite analysis (e.g., using HPLC) on selected plasma samples to determine the fraction of unchanged parent radioligand over time.
-
Correct the plasma time-activity curve for metabolites to generate the final arterial input function.
-
-
Image Reconstruction and Analysis:
-
Reconstruct dynamic PET images, correcting for attenuation, scatter, and decay.
-
Co-register PET images to the subject's anatomical MRI scan.
-
Delineate regions of interest (ROIs) on the MRI and project them onto the dynamic PET data to extract regional time-activity curves (TACs).
-
Fit the chosen kinetic model (e.g., 2TCM) to the regional TACs using the metabolite-corrected arterial input function.
-
Caption: Experimental workflow for dynamic [11C]this compound PET with arterial sampling.
Visualization of Compartment Models
The following diagrams illustrate the structure of the key arterial input function models.
Caption: Standard Two-Tissue Compartment Model (2TCM).
Caption: Vascular-Corrected Model (2TCM-1K) with an irreversible vascular component.
Protocol 2: Non-Invasive Quantification using SIME
This protocol describes a robust alternative when arterial sampling is not feasible.
Methodology:
-
Data Acquisition & Pre-processing:
-
Acquire and reconstruct dynamic [11C]this compound PET images for 90-120 minutes as described in Protocol 1 (steps 2.1, 2.2, 5.1, 5.2, 5.3). Arterial sampling is not performed.
-
-
Kinetic Modeling (Part 1 - Regional V_T):
-
Since there is no measured arterial input function, an image-derived input function (IDIF) from a large vessel (e.g., carotid artery) or a population-based input function is required to run a standard 2TCM first.
-
Fit the 2TCM to the TACs for a set of pre-defined brain regions to obtain initial estimates of V_T for each region.
-
-
Simultaneous Estimation (SIME):
-
Use the regional TACs and their corresponding 2TCM fits as input for the SIME algorithm.
-
The SIME method re-fits the 2TCM to all regional TACs simultaneously, with the constraint that the non-displaceable volume (V_ND = K1/k2) is the same for all regions.[4][17]
-
This process yields a single, global estimate of V_ND for the entire brain.
-
-
Calculation of Specific Binding:
-
Calculate the specific distribution volume (V_S) for each region using the equation: V_S = V_T - V_ND .
-
Calculate the binding potential (BP_ND) for each region using the equation: BP_ND = V_S / V_ND .
-
The primary outcomes, V_S and BP_ND, are now available for statistical analysis.
-
Caption: Logical workflow for the Simultaneous Estimation (SIME) method.
Recommendations and Best Practices
-
Gold Standard: Whenever feasible, the use of an arterial input function with a 2TCM or 2TCM-1K model provides the most accurate and reliable quantification of [11C]this compound binding.[4][9]
-
Vascular Component: For arterial studies, the 2TCM-1K model should be evaluated, as it often improves model fits and accounts for the known TSPO binding in the endothelium.[2][7]
-
Non-Invasive Studies: When arterial sampling is not possible, SIME is a robust alternative for estimating specific binding (V_S and BP_ND).[4][5]
-
Genotyping is Mandatory: The rs6971 polymorphism dramatically affects [11C]this compound binding affinity.[8][10] All analyses must account for TSPO genotype, either by including it as a covariate or by analyzing high-affinity and mixed-affinity binder groups separately. Low-affinity binders typically show a signal that is too low to quantify reliably.
-
Caution with Ratio Methods: Simple ratio-based methods like SUVR should be used with extreme caution, as they are poorly correlated with V_T and may obscure true biological effects.[9] Their use should be well-justified and ideally validated against a more quantitative method within the same study.
-
Blocking Studies: To definitively determine the non-displaceable volume (V_ND) and validate kinetic models, a pharmacological blocking study using a TSPO ligand like XBD173 can be performed.[1][2][3] This provides the most accurate, albeit resource-intensive, measure of V_ND.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of [(11)C]this compound binding potential in vivo: a first human TSPO blocking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accuracy and reliability of [11C]this compound specific binding estimated without the use of a reference region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Kinetic modeling without accounting for the vascular component impairs the quantification of [11C]this compound brain PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 9. Assessment of simplified ratio-based approaches for quantification of PET [11C]this compound data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nondisplaceable Binding Is a Potential Confounding Factor in 11C-PBR28 Translocator Protein PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified reference tissue model for PET receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. R: The Simplified Reference Tissue Model [search.r-project.org]
- 13. [PDF] Simplified Reference Tissue Model for PET Receptor Studies | Semantic Scholar [semanticscholar.org]
- 14. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 15. Automatic Extraction of a Reference Region for the Noninvasive Quantification of Translocator Protein in Brain Using 11C-PBR28 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [³H]PBR28 Autoradiography on Post-Mortem Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR), is a key biomarker for neuroinflammation. Its expression is significantly upregulated in activated microglia and astrocytes, making it a valuable target for imaging neuroinflammatory processes in various neurological disorders. [¹¹C]PBR28, a second-generation TSPO radioligand, has shown promise in positron emission tomography (PET) studies for its favorable specific-to-nonspecific binding ratio.[1][2] However, in vitro autoradiography using its tritiated counterpart, [³H]this compound, on post-mortem human brain tissue remains a crucial tool for detailed regional analysis and for validating in vivo findings.
These application notes provide a detailed protocol for performing [³H]this compound autoradiography on post-mortem human brain sections. The protocol covers tissue preparation, radioligand binding, and data analysis. Additionally, it summarizes key quantitative binding data from the literature and presents a visual workflow of the experimental process. A notable finding in the literature is the existence of different binding patterns for this compound, categorized as high-affinity, low-affinity, and two-site binding, which has significant implications for the interpretation of TSPO PET imaging data.[1][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of TSPO in neuroinflammation and the general workflow for the [³H]this compound autoradiography protocol.
Quantitative Data Summary
The following table summarizes quantitative data for [³H]this compound binding in post-mortem human brain tissue. It is important to note the variability in binding affinity among individuals, which has been attributed to a single nucleotide polymorphism (rs6971) in the TSPO gene.[2][4] This leads to different binder populations: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).
| Parameter | High-Affinity Binders (HABs) | Mixed-Affinity Binders (MABs) | Low-Affinity Binders (LABs) | Reference |
| Ki (nmol/L) | 3.4 ± 0.5 | High: 4.0 ± 2.4, Low: 313 ± 77 | 188 ± 15.6 | [1][3] |
| Binding Pattern | Single high-affinity site | Two-site binding | Single low-affinity site | [1][3] |
| Prevalence | ~46% | ~31% | ~23% | [1][3] |
Experimental Protocol
This protocol is synthesized from established methodologies for [³H]this compound autoradiography on post-mortem human brain tissue.[1][5]
Materials and Reagents
-
Radioligand: [³H]this compound
-
Competing Ligand: PK11195 (for non-specific binding determination)
-
Assay Buffer: 50 mmol/L Tris Base, 140 mmol/L NaCl, 1.5 mmol/L MgCl₂, 5 mmol/L KCl, 1.5 mmol/L CaCl₂, pH 7.4
-
Wash Buffer: 50 mmol/L Tris Base, 1.4 mmol/L MgCl₂, pH 7.4, ice-cold
-
Distilled Water: Ice-cold
-
Superfrost glass microscope slides
-
Cryostat
-
Humidified incubation chamber
-
Phosphor imaging screens (tritium-sensitive)
-
Phosphorimager
Tissue Preparation
-
Obtain frozen post-mortem human brain tissue blocks.
-
Using a cryostat, cut 10-20 µm thick sections of the brain tissue.[1][5]
-
Thaw-mount the sections onto superfrost glass microscope slides.[1][5]
Autoradiography Procedure
-
Thawing and Pre-incubation:
-
Incubation:
-
Prepare the incubation solutions in the assay buffer.
-
Place the slides in a humidified incubation chamber.
-
Incubate the sections with the appropriate solution for 60 minutes at room temperature.[1]
-
-
Washing:
-
Drying:
-
Dry the slides under a stream of cool, dry air.
-
Imaging and Data Analysis
-
Exposure:
-
Appose the dried slides to a tritium-sensitive phosphor screen in a light-tight cassette.
-
Expose for an appropriate duration (typically several days to weeks, depending on the signal intensity).
-
-
Imaging:
-
Scan the phosphor screen using a phosphorimager to obtain a digital autoradiogram.
-
-
Quantification:
-
Use image analysis software (e.g., ImageJ, PMOD) to draw regions of interest (ROIs) over specific brain structures on the autoradiograms.
-
Quantify the signal intensity within each ROI for both total and non-specific binding sections.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region.[1]
-
For saturation studies to determine Kd and Bmax, a range of [³H]this compound concentrations should be used, and the data analyzed using iterative nonlinear regression curve-fitting software like GraphPad Prism.[1]
-
References
- 1. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Standardized Uptake Value (SUV) Calculation in [¹¹C]PBR28 PET Studies
These guidelines are intended for researchers, scientists, and drug development professionals engaged in positron emission tomography (PET) studies using the radioligand [¹¹C]PBR28 to quantify the 18 kDa translocator protein (TSPO), a biomarker of neuroinflammation.
Introduction to [¹¹C]this compound and SUV Quantification
[¹¹C]this compound is a second-generation radioligand with high affinity for TSPO, which is upregulated in activated microglia and reactive astrocytes.[1][2] Consequently, PET imaging with [¹¹C]this compound is a valuable tool for assessing neuroinflammation in various neurological and psychiatric disorders.[3]
The Standardized Uptake Value (SUV) is a semi-quantitative measure widely used in PET to estimate the regional concentration of a radiotracer.[3][4] It normalizes the radioactivity concentration in a region of interest (ROI) to the injected dose and the patient's body weight, providing a simple and non-invasive method for quantification.[4][5] However, for [¹¹C]this compound studies, several factors can influence SUV values, and careful consideration of the experimental protocol and data analysis is crucial for obtaining reliable and reproducible results.
Key Considerations for [¹¹C]this compound SUV Studies:
-
TSPO Genotype: A common single nucleotide polymorphism (rs6971) in the TSPO gene results in three binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[3] [¹¹C]this compound uptake is significantly lower in LABs, and genotyping is essential prior to PET imaging to appropriately interpret the results or exclude LAB subjects.[3]
-
Lack of a True Reference Region: TSPO is expressed throughout the brain, including in endothelial cells, meaning there is no true "reference region" devoid of the protein.[3][6] This makes conventional reference tissue models challenging. Consequently, the whole brain or cerebellum is often used as a "pseudo-reference" region to calculate the SUV ratio (SUVR), which can help reduce inter-subject variability.[7][8]
-
SUV vs. Full Kinetic Modeling: While SUV is a practical and non-invasive measure, the gold standard for quantifying [¹¹C]this compound binding is full kinetic modeling using an arterial input function to determine the total volume of distribution (VT).[6][9][10] The correlation between SUV and VT can be variable across studies, and SUV may not always be sensitive to changes detected by VT.[9][10][11]
-
Inter-subject Variability: Factors such as age, BMI, sex, and even the time of day of the scan can influence [¹¹C]this compound uptake.[3]
Experimental Protocols
Subject Screening and Preparation
-
Informed Consent: Obtain written informed consent from all participants in accordance with institutional review board (IRB) and regulatory guidelines.[7]
-
TSPO Genotyping: Perform genotyping for the rs6971 polymorphism to classify subjects as HAB, MAB, or LAB.[12] This is critical for data interpretation.
-
Subject Preparation:
Radiotracer Administration and PET/CT or PET/MRI Acquisition
-
Radiotracer: [¹¹C]this compound is synthesized with high radiochemical purity.
-
Dosage: A typical intravenous (IV) bolus injection of [¹¹C]this compound is approximately 300 MBq.[12]
-
Imaging Equipment: An integrated PET/CT or PET/MRI scanner is used for data acquisition.[7][12]
-
Acquisition Protocol:
-
Perform an initial low-dose CT or an MRI scan for attenuation and scatter correction.[7][12]
-
Administer the [¹¹C]this compound bolus.
-
Commence a dynamic PET scan immediately after injection for a duration of 90 to 120 minutes.[3][12]
-
Data is typically acquired in 3D listmode and binned into a series of time frames (e.g., 8 × 15 s, 3 × 1 min, 5 × 2 min, 5 × 5 min, 5 × 10 min).[12]
-
For full kinetic modeling, arterial blood sampling is performed throughout the scan to measure the metabolite-corrected arterial input function.[12]
-
Data Analysis and SUV Calculation
Image Reconstruction and Processing
-
Reconstruction: Reconstruct PET images using filtered back projection or iterative reconstruction algorithms, including corrections for attenuation, scatter, and decay.[12]
-
Motion Correction: Perform frame-by-frame motion correction.[2]
-
Image Registration: Co-register the PET images with the subject's anatomical MRI scan.
-
Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI for brain regions of interest (e.g., frontal cortex, thalamus, cerebellum, whole brain).
SUV Calculation
The Standardized Uptake Value (SUV) is calculated as follows:
SUV = C(t) / (Injected Dose / Body Weight) [4][5]
Where:
-
C(t) is the radioactivity concentration in the ROI at a specific time point (t), measured in Bq/mL.
-
Injected Dose is the decay-corrected amount of [¹¹C]this compound administered, in Bq.
-
Body Weight is the subject's weight in grams.
The resulting SUV is a unitless value (assuming a tissue density of 1 g/mL).[5]
For [¹¹C]this compound, SUV is typically calculated over a specific time window post-injection. Various time frames have been utilized in research, and consistency is key for comparative studies.
SUV Ratio (SUVR) Calculation
Due to the absence of a true reference region, an SUVR is often calculated to reduce variability:
SUVR = SUVTarget ROI / SUVPseudo-reference ROI
The whole brain or cerebellum is commonly used as the pseudo-reference region.[7][8]
Quantitative Data Summary
The following tables summarize typical parameters and values reported in [¹¹C]this compound PET literature.
Table 1: Recommended Time Windows for SUV Calculation
| Study Type | Time Window (minutes post-injection) | Reference |
| General Brain Imaging | 30 - 60 | [9][10][13] |
| Neuroinflammation Studies | 40 - 90 | [3] |
| Chronic Stroke Studies | 60 - 90 | [7] |
| Alzheimer's Disease Studies | 60 - 90 | [8] |
| General Brain Imaging | 60 - 120 | [3] |
Table 2: Example [¹¹C]this compound Uptake Values
| Parameter | Value | Context | Reference |
| Baseline Brain SUV | 2.2 ± 0.72 | Baboon studies | [9] |
| VT in MABs | ~3 | Human blocking study | [3] |
| VT in HABs | ~4 | Human blocking study | [3] |
| Non-displaceable Uptake (VND) | ~2 | Human blocking study | [3] |
| Non-displaceable Uptake | ~5% of VT | Rhesus monkey blocking study | [3] |
Visualizations
[¹¹C]this compound PET Experimental Workflow
Caption: Workflow for a [¹¹C]this compound PET study.
TSPO in Neuroinflammation Signaling Context
Caption: Role of TSPO in neuroinflammation imaging.
References
- 1. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudoreference Regions for Glial Imaging with 11C-PBR28: Investigation in 2 Clinical Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 4. TPC - SUV [turkupetcentre.net]
- 5. Standardized Uptake Values | Radiology Key [radiologykey.com]
- 6. Assessment of simplified ratio-based approaches for quantification of PET [11C]this compound data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Standardized Uptake Values with Volume of Distribution for Quantitation of [11C]this compound Brain Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of standardized uptake values with volume of distribution for quantitation of [(11)C]this compound brain uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of [<sup>11</sup>C]this compound data after systemic lipopolysaccharide challenge - ProQuest [proquest.com]
- 12. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for PBR28 Administration and Dosing in Preclinical Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor, is a mitochondrial outer membrane protein that is upregulated in activated microglia and astrocytes. This makes it a key biomarker for neuroinflammation.[1][2] PBR28 is a second-generation radioligand with high affinity and specificity for TSPO, making it a valuable tool for in vivo imaging of neuroinflammatory processes using positron emission tomography (PET).[3][4] This document provides detailed application notes and protocols for the administration and dosing of this compound, specifically [11C]this compound, in preclinical models of neuroinflammation.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for [11C]this compound from preclinical and in vitro studies.
| Parameter | Species/System | Value | Notes |
| Binding Affinity (Ki) | Human Brain (High Affinity Binders - HAB) | ~2.9 - 4.0 nM | A genetic polymorphism (rs6971) affects binding affinity.[5][6] |
| Human Brain (Mixed Affinity Binders - MAB) | High: ~3.6 nM, Low: ~1,409 nM | Express both high and low affinity binding sites.[5] | |
| Human Brain (Low Affinity Binders - LAB) | ~237 nM | Significantly lower binding affinity.[5] | |
| Injected Radioactivity | Rat | 23 ± 5 MBq to 30 ± 4 MBq | Intravenous (tail vein) injection.[4][7] |
| Mouse | 9.9 ± 1.6 MBq to ~0.5 mCi (~18.5 MBq) | Intravenous (tail vein) injection.[7][8] | |
| Injected Mass | Rat | 0.05 ± 0.03 µg to 0.12 ± 0.03 µg | Injected mass can influence results and should be recorded.[4][7] |
| Mouse | 0.011 ± 0.011 µg | ||
| Specific Activity | [11C]this compound | 112 ± 54 GBq/µmol | At time of injection. |
| Model | Animal | Brain Region | SUV | VT (mL/cm³) | Time Point |
| Healthy Aging | Rat (4 months) | Whole Brain | 0.44 | 30 | Baseline |
| Rat (16 months) | Whole Brain | 0.69 | 57 | Aging induces neuroinflammation.[9][10] | |
| LPS-induced Endotoxemia | Mouse | Hippocampus | Significantly Increased | - | 6 hours post-LPS |
| Thalamus | Significantly Increased | - | 6 hours post-LPS[8] | ||
| Hypothalamus | Significantly Increased | - | 6 hours post-LPS[8] | ||
| Healthy Controls | Rat | Whole Brain | - | 42.9 ± 1.7 | |
| Striatum | ~0.45 | ~40 | [6] | ||
| Cortex | ~0.42 | ~38 | [6] | ||
| Hippocampus | ~0.48 | ~45 | [6] | ||
| Mouse | Striatum | ~1.2 | - | ||
| Cortex | ~1.1 | - | [11] | ||
| Hippocampus | ~1.3 | - | [11] |
Experimental Protocols
Preclinical Neuroinflammation Model Induction
a) Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This protocol describes the induction of systemic inflammation leading to neuroinflammation.
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)
-
Sterile, pyrogen-free 0.9% saline
-
27-30 gauge needles and syringes
Procedure:
-
Prepare a stock solution of LPS in sterile saline.
-
For acute neuroinflammation, administer a single intraperitoneal (i.p.) injection of LPS at a dose of 2 mg/kg.[8]
-
For chronic neuroinflammation models, repeated injections of lower doses (e.g., 0.5 mg/kg i.p. for several consecutive days) can be used.
-
Administer an equivalent volume of sterile saline to control animals.
-
PET imaging is typically performed at time points ranging from a few hours to several days post-LPS administration, with a peak response often observed around 6 hours.[8]
b) Middle Cerebral Artery Occlusion (MCAO) Model of Stroke in Rats
This protocol induces focal cerebral ischemia, leading to a robust neuroinflammatory response.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 silk sutures
-
4-0 monofilament nylon suture with a silicon-coated tip
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce the silicon-coated monofilament through an incision in the CCA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion distance is typically 18-20 mm from the CCA bifurcation.
-
After the desired occlusion period (e.g., 60 or 90 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
PET imaging can be performed at various time points post-MCAO to track the progression of neuroinflammation.
[11C]this compound Administration and PET Imaging
a) Radiotracer Administration
Procedure:
-
Anesthetize the animal (e.g., with isoflurane) and place it on a heated pad to maintain body temperature.
-
For intravenous (i.v.) administration, cannulate the lateral tail vein with a 27-30 gauge needle.
-
Administer a bolus injection of [11C]this compound. The typical injected radioactivity is 23-30 MBq for rats and 10-18.5 MBq for mice.[4][7][8] The injected mass should be kept as low as possible to avoid pharmacological effects and should be recorded (typically in the range of 0.01-0.12 µg).[4][7]
-
Immediately flush the cannula with sterile saline to ensure complete delivery of the radiotracer.
b) PET Image Acquisition
Procedure:
-
Position the anesthetized animal in the PET scanner with the head in the center of the field of view.
-
Acquire a dynamic PET scan for 60-90 minutes immediately following radiotracer injection.[4][7]
-
A typical framing protocol is: 8 x 15s, 3 x 60s, 5 x 120s, 5 x 300s, 5 x 600s.
-
Anatomical co-registration with MRI or CT is recommended for accurate region-of-interest analysis.
-
Reconstruct the PET data using an appropriate algorithm (e.g., 3D-OSEM).
Ex Vivo Validation
a) [3H]this compound Autoradiography
This protocol is for the ex vivo visualization and quantification of TSPO density in brain sections.
Materials:
-
[3H]this compound
-
PK11195 (for non-specific binding)
-
Cryostat
-
Microscope slides
-
Incubation and wash buffers
-
Phosphor imaging screen
Procedure:
-
Following the final in vivo scan, euthanize the animal and rapidly extract the brain.
-
Freeze the brain in isopentane (B150273) cooled with dry ice.
-
Cut 20 µm thick coronal or sagittal sections using a cryostat and mount them on microscope slides.
-
Thaw-mount the sections and allow them to dry.
-
Incubate the slides with [3H]this compound (e.g., 0.5 nM) for 60 minutes at room temperature.[3]
-
For determination of non-specific binding, incubate adjacent sections with [3H]this compound in the presence of a high concentration of unlabeled PK11195 (e.g., 10 µM).[3]
-
Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Dry the slides and expose them to a phosphor imaging screen for 1-5 days.
-
Scan the screen using a phosphorimager and quantify the signal in different brain regions.
Visualizations
TSPO Signaling Pathway in Neuroinflammation
Caption: TSPO signaling in neuroinflammation, highlighting interactions with VDAC1 and downstream pathways.
Experimental Workflow for this compound PET Imaging in a Neuroinflammation Model
Caption: Step-by-step workflow for this compound PET imaging in preclinical neuroinflammation models.
References
- 1. [PDF] VDAC1 and the TSPO: Expression, Interactions, and Associated Functions in Health and Disease States | Semantic Scholar [semanticscholar.org]
- 2. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vivo Study of a Rat Fluid-Percussion-Induced Traumatic Brain Injury Model with [11C]this compound and [18F]flumazenil PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VDAC activation by the 18 kDa translocator protein (TSPO), implications for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positron Emission Tomography studies with [11C]this compound in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation | PLOS One [journals.plos.org]
- 7. Positron Emission Tomography studies with [11C]this compound in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A dual tracer [11C]this compound and [18F]FDG microPET evaluation of neuroinflammation and brain energy metabolism in murine endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [11C]this compound PET imaging is sensitive to neuroinflammation in the aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [11C]this compound PET imaging is sensitive to neuroinflammation in the aged rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positron Emission Tomography studies with [11C]this compound in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation | PLOS One [journals.plos.org]
Application Notes and Protocols for a Typical Data Analysis Workflow of a [¹¹C]PBR28 PET Study
Audience: Researchers, scientists, and drug development professionals.
Introduction
[¹¹C]PBR28 is a second-generation positron emission tomography (PET) radioligand that targets the 18 kDa translocator protein (TSPO). TSPO is upregulated in activated microglia and astrocytes, making it a valuable biomarker for imaging neuroinflammation in a variety of neurological and psychiatric disorders.[1][2][3][4][5] This document provides a detailed overview of a typical data analysis workflow for a [¹¹C]this compound PET study, from initial subject screening to final statistical analysis. The protocols and methodologies described herein are intended to serve as a comprehensive guide for researchers in the field.
Pre-analysis Considerations: Subject Selection and Genotyping
A critical initial step in a [¹¹C]this compound study is the genotyping of subjects for the rs6971 single nucleotide polymorphism (SNP) in the TSPO gene.[6] This polymorphism leads to three distinct binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[6] Individuals who are low-affinity binders show significantly reduced [¹¹C]this compound binding, which can make quantification unreliable.[6] Therefore, it is common practice to exclude LABs from participation in [¹¹C]this compound PET studies.[6] The distribution of these phenotypes varies across populations, and accounting for the genotype is crucial for accurate data interpretation.[7]
Experimental Protocols
Radiopharmaceutical Preparation
The radiosynthesis of [¹¹C]this compound should be performed according to established and validated methods to ensure high radiochemical purity and specific activity.[8]
PET Data Acquisition
-
Scanner: A high-resolution PET scanner, often a PET/CT or integrated PET/MRI system, is used for data acquisition.[8][9]
-
Patient Preparation: Subjects should be comfortably positioned to minimize motion during the scan. An intravenous line is inserted for radiotracer injection.
-
Injection: [¹¹C]this compound is administered as an intravenous bolus.[10]
-
Dynamic Acquisition: A dynamic PET scan is initiated simultaneously with the injection. Scan durations can vary, but a 90-minute acquisition is common to capture the full kinetic profile of the radiotracer.[6][8][10] Some studies have recommended 60-minute scans to reduce the contribution of radiometabolites.[6]
-
Arterial Blood Sampling: For full kinetic modeling, arterial blood sampling is considered the gold standard to obtain the arterial input function (AIF).[11][12] Samples are collected throughout the scan to measure the concentration of the parent radiotracer in arterial plasma over time.[8]
Image Processing and Reconstruction
-
Attenuation and Scatter Correction: If a PET/CT scanner is used, a low-dose CT scan is acquired for attenuation and scatter correction.[8] For PET/MRI, MR-based attenuation correction methods are employed.[9]
-
Image Reconstruction: PET data are reconstructed using iterative algorithms such as the Ordered Subset Expectation Maximization (OSEM) algorithm.[9]
-
Motion Correction: Frame-to-frame image registration is performed to correct for subject motion during the dynamic scan.[10]
-
Co-registration with Structural MRI: The PET images are co-registered to a high-resolution structural T1-weighted MRI of the same subject to allow for accurate anatomical delineation of regions of interest (ROIs).[10][13]
-
Spatial Normalization: For group-level analyses, individual PET and MRI images are spatially normalized to a standard template, such as the Montreal Neurological Institute (MNI) space.[9]
Quantitative Data Analysis
The primary goal of the data analysis is to quantify the binding of [¹¹C]this compound in the brain. This can be achieved through several methods, ranging from complex kinetic modeling to simpler, semi-quantitative approaches.
Table 1: Comparison of Quantitative Analysis Methods for [¹¹C]this compound PET Studies
| Method | Description | Advantages | Disadvantages | Key Outcome Parameter |
| Full Kinetic Modeling (e.g., 2-Tissue Compartment Model - 2TCM) | A mathematical model that describes the exchange of the radiotracer between different physiological compartments (plasma, non-displaceable tissue, and specifically bound tissue).[1][14] Requires a metabolite-corrected arterial input function.[12] | Considered the gold standard for accurate quantification of tracer binding.[11][14] Provides detailed physiological parameters. | Invasive due to the requirement for arterial blood sampling.[11][12] Computationally intensive. | Total Volume of Distribution (V T ) |
| Kinetic Modeling with Vascular Component (e.g., 2TCM-1K) | An extension of the 2TCM that includes an additional compartment to account for the binding of [¹¹C]this compound to TSPO in the endothelium of brain vessels.[1][3][15] | May provide more accurate estimates of specific binding by separating the vascular signal.[2][3][15] | Shares the same disadvantages as the standard 2TCM regarding invasiveness. | V T , K 1 , k 2 , k 3 , k 4 |
| Graphical Analysis (e.g., Logan Plot) | A graphical method that linearizes the data from a dynamic PET scan to estimate the total volume of distribution (V T ) without the need for complex non-linear fitting.[11] Requires an arterial input function. | Computationally simpler than full kinetic modeling. Robust and widely used. | Still requires invasive arterial sampling. Can be susceptible to noise in later scan times. | Total Volume of Distribution (V T ) |
| Standardized Uptake Value (SUV) | A semi-quantitative measure of radiotracer uptake, calculated as the radioactivity concentration in a region of interest normalized by the injected dose and the patient's body weight.[6][11] Typically calculated from data acquired during a specific time window (e.g., 60-90 minutes post-injection).[9] | Simple to calculate and does not require arterial blood sampling.[11] | Can be influenced by various physiological factors, and its correlation with V T can be variable.[11] | SUV |
| Standardized Uptake Value Ratio (SUVR) | The ratio of the SUV in a target region to the SUV in a pseudo-reference region (a region with low expected specific binding, such as the cerebellum).[9][13] | Non-invasive as it does not require arterial sampling. Can account for some global variability in tracer delivery. | The choice of a suitable pseudo-reference region for TSPO is challenging as the protein is expressed throughout the brain.[11][16] | SUVR |
Statistical Analysis
The final step in the workflow is the statistical analysis of the derived quantitative parameters.
-
Group Comparisons: Voxel-wise or ROI-based statistical tests (e.g., t-tests, ANOVA) are used to compare [¹¹C]this compound binding between different groups (e.g., patients vs. healthy controls).[7][9] It is important to include TSPO genotype as a covariate in these analyses.[9]
-
Correlation Analyses: Pearson's correlation coefficient or other appropriate statistical measures can be used to assess the relationship between [¹¹C]this compound binding and other variables of interest, such as clinical scores or other imaging markers.[1][9]
Visualizations
Signaling Pathway
Caption: this compound PET signaling pathway in neuroinflammation.
Experimental Workflow
Caption: A typical data analysis workflow for a this compound PET study.
References
- 1. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 7. PET imaging of [11C]this compound in Parkinson's disease patients does not indicate increased binding to TSPO despite reduced dopamine transporter binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of [11C]this compound binding potential in vivo: a first human TSPO blocking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of standardized uptake values with volume of distribution for quantitation of [(11)C]this compound brain uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-invasive kinetic modelling approaches for quantitative analysis of brain PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic modeling and parameter estimation of TSPO PET imaging in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic modeling without accounting for the vascular component impairs the quantification of [(11)C]this compound brain PET data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Image Quantification for TSPO PET with a Novel Image-Derived Input Function Method - PMC [pmc.ncbi.nlm.nih.gov]
Application of PBR28 in Studying Psychiatric Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The positron emission tomography (PET) radioligand [11C]PBR28 is a valuable tool for in vivo quantification of the 18-kDa translocator protein (TSPO), a biomarker of neuroinflammation. Upregulation of TSPO is observed in activated microglia and astrocytes, making it a key target for investigating the role of neuroinflammatory processes in the pathophysiology of various psychiatric disorders. This document provides detailed application notes and protocols for utilizing [11C]this compound in psychiatric research, with a focus on schizophrenia and major depressive disorder.
Introduction to this compound and TSPO
[11C]this compound is a second-generation TSPO radioligand that offers high affinity and a favorable signal-to-noise ratio for PET imaging.[1] TSPO is located on the outer mitochondrial membrane and is expressed at low levels in the healthy brain.[2] However, its expression is significantly increased in response to brain injury and inflammation, primarily in glial cells such as microglia and astrocytes.[2] This upregulation makes TSPO a sensitive marker for neuroinflammatory processes implicated in psychiatric conditions like schizophrenia, psychosis, and major depressive disorder.[3][4]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies using [11C]this compound PET to investigate TSPO levels in schizophrenia and major depressive disorder. The primary outcome measure is often the total volume of distribution (VT), which is proportional to the density of available TSPO sites. Other measures include the distribution volume ratio (DVR) and standardized uptake value (SUV).
Table 1: [11C]this compound PET Findings in Schizophrenia and Ultra-High Risk for Psychosis
| Study | Population | Brain Region | Outcome Measure | Finding | Statistical Significance |
| Bloomfield et al. (2016)[5][6] | Ultra-High Risk (UHR) for Psychosis (n=14) vs. Healthy Controls (HC) (n=14) | Total Gray Matter | DVR | Elevated in UHR | F=10.33, p=0.004, Cohen's d > 1.2 |
| Frontal Lobe Gray Matter | DVR | Elevated in UHR | - | ||
| Temporal Lobe Gray Matter | DVR | Elevated in UHR | - | ||
| Schizophrenia (SCZ) (n=14) vs. HC (n=14) | Total Gray Matter | DVR | Elevated in SCZ | F=20.8, p<0.001, Cohen's d > 1.7 | |
| Frontal Lobe Gray Matter | DVR | Elevated in SCZ | - | ||
| Temporal Lobe Gray Matter | DVR | Elevated in SCZ | - | ||
| Veronese et al. (2021)[3] | Schizophrenia (n=7) | Various | VND (non-displaceable binding) | 1.99 mL/cm³ | Similar to healthy controls |
Table 2: [11C]this compound PET Findings in Major Depressive Disorder (MDD)
| Study | Population | Brain Region | Outcome Measure | Finding | Statistical Significance |
| Richards et al. (2018)[7] | Unmedicated MDD (n=12) vs. HC (n=20) | Subgenual Prefrontal Cortex (sgPFC) | VT/fp | Higher in unmedicated MDD | Cohen's d = 0.64, p = 0.038 |
| Anterior Cingulate Cortex (ACC) | VT/fp | Higher in unmedicated MDD | Cohen's d = 0.60, p = 0.049 | ||
| Hannestad et al. (2013)[4][8] | MDD (n=10) vs. HC (n=10) | Multiple ROIs | VT | No significant difference | - |
| Setiawan et al. (2015)[9] | MDD (n=20) vs. HC (n=20) | Prefrontal Cortex, Anterior Cingulate Cortex, Insula | VT | Increased in MDD | p < 0.05 for all regions |
Experimental Protocols
Radiosynthesis of [11C]this compound
The automated synthesis of [11C]this compound is a critical first step. An optimized and robust method is essential for consistent radiochemical yield and purity.
Protocol for Automated Radiosynthesis: [10][11][12][13]
-
Production of [11C]CO2: Irradiate a nitrogen target containing 0.2% oxygen with protons in a cyclotron.
-
Conversion to [11C]CH4: Reduce the produced [11C]CO2 to [11C]methane using a nickel catalyst at high temperature (e.g., 360°C).
-
Formation of [11C]MeI: React [11C]methane with gaseous iodine at a higher temperature (e.g., 760°C) to form [11C]methyl iodide.
-
Radiolabeling Reaction: React the desmethyl-PBR28 precursor with [11C]MeI in the presence of a base (e.g., aqueous NaOH) in a suitable solvent like DMSO at an elevated temperature (e.g., 60°C) for approximately 5 minutes.
-
Purification: Purify the resulting [11C]this compound using high-performance liquid chromatography (HPLC).
-
Formulation: Formulate the purified [11C]this compound in a sterile solution for intravenous injection.
Subject Preparation and Genotyping
A crucial aspect of studies using second-generation TSPO ligands like this compound is accounting for a common genetic polymorphism.
Protocol for Subject Preparation:
-
Informed Consent: Obtain written informed consent from all participants in accordance with institutional review board (IRB) guidelines.
-
Medical and Psychiatric Screening: Conduct thorough medical and psychiatric evaluations to determine eligibility based on inclusion and exclusion criteria.
-
Genotyping for rs6971 Polymorphism:
-
Collect a blood or saliva sample from each participant.
-
Extract genomic DNA.
-
Perform genotyping for the rs6971 single nucleotide polymorphism (SNP) in the TSPO gene.[7][14] This polymorphism results in three binding affinity groups:
-
High-Affinity Binders (HABs; C/C genotype)
-
Mixed-Affinity Binders (MABs; C/T genotype)
-
Low-Affinity Binders (LABs; T/T genotype)
-
-
It is critical to either exclude LABs from the study, as they show negligible specific binding of [11C]this compound, or to analyze the data stratified by genotype.[2]
-
[11C]this compound PET Imaging
Protocol for PET Scan Acquisition:
-
Subject Positioning: Position the subject comfortably in the PET scanner with their head stabilized to minimize motion.
-
Transmission Scan: Perform a transmission scan for attenuation correction.
-
Radiotracer Injection: Administer a bolus intravenous injection of [11C]this compound. The typical injected dose is around 300-370 MBq.[15]
-
Dynamic PET Scan: Acquire dynamic PET data in 3D mode for 90-120 minutes post-injection.[4] The data is typically binned into a series of time frames (e.g., 8 x 15s, 3 x 1 min, 5 x 2 min, 5 x 5 min, 5 x 10 min).[15]
-
Arterial Blood Sampling: For full kinetic modeling to determine VT, arterial blood sampling is required throughout the scan to measure the arterial input function (the concentration of the parent radiotracer in arterial plasma over time).[4]
Data Analysis
Protocol for PET Data Analysis:
-
Image Reconstruction: Reconstruct the dynamic PET images with corrections for attenuation, scatter, and random coincidences.
-
Image Registration: Co-register the PET images with the subject's structural MRI scan to allow for anatomical delineation of regions of interest (ROIs).
-
Kinetic Modeling:
-
Use the arterial input function and the time-activity curves from the ROIs to perform kinetic modeling.
-
The two-tissue compartment model (2TCM) is the most commonly used model for [11C]this compound data, providing estimates of VT.[4] Some studies have proposed a modified model (2TCM-1K) that accounts for TSPO binding in the vascular endothelium.[15][16][17]
-
-
Outcome Measures:
-
VT (Total Volume of Distribution): The primary outcome measure, representing the ratio of the concentration of the radiotracer in a brain region to that in plasma at equilibrium. It is proportional to the density of available TSPO sites.
-
DVR (Distribution Volume Ratio): A semi-quantitative measure calculated as the ratio of VT in a target region to VT in a pseudo-reference region (often the whole brain).[18]
-
SUV (Standardized Uptake Value): Another semi-quantitative measure, calculated as the tissue radioactivity concentration normalized for injected dose and body weight. The relationship between SUV and VT can be variable.[19]
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound in psychiatric research.
Caption: TSPO Signaling in Neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 3. d-nb.info [d-nb.info]
- 4. The neuroinflammation marker translocator protein is not elevated in individuals with mild-to-moderate depression: a [¹¹C]this compound PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microglial activity in people at ultra high risk of psychosis and in schizophrenia; an [11C]this compound PET brain imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microglial Activity in People at Ultra High Risk of Psychosis and in Schizophrenia: An [(11)C]this compound PET Brain Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET radioligand binding to translocator protein (TSPO) is increased in unmedicated depressed subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuroinflammation marker translocator protein is not elevated in individuals with mild-to-moderate depression: A [11C]this compound PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of translocator protein density, a marker of neuroinflammation, in the brain during major depressive episodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Systematic Analysis of Translocator Protein 18 kDa (TSPO) Ligands on Toll-like Receptors-mediated Pro-inflammatory Responses in Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diagnostic and Therapeutic Potential of TSPO Studies Regarding Neurodegenerative Diseases, Psychiatric Disorders, Alcohol Use Disorders, Traumatic Brain Injury, and Stroke: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Translocator Protein 18 kDa (TSPO) Expression in Health and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Specific and non-specific binding of a tracer for the translocator-specific protein in schizophrenia: an [11C]-PBR28 blocking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. isctm.org [isctm.org]
- 19. researchgate.net [researchgate.net]
PBR28 PET/MRI Co-registration for Enhanced Anatomical Localization in Neuroinflammation Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 18-kDa translocator protein (TSPO) is a key biomarker for neuroinflammation, as its expression is significantly upregulated in activated microglia and astrocytes.[1][2] Positron Emission Tomography (PET) imaging with radioligands targeting TSPO, such as [¹¹C]PBR28, allows for the in vivo quantification and monitoring of neuroinflammatory processes.[3] Co-registering this compound PET data with Magnetic Resonance Imaging (MRI) provides crucial anatomical information, enabling precise localization of neuroinflammation within specific brain structures. This combined PET/MRI approach is a powerful tool in neuroscience research and drug development for a variety of neurological and psychiatric disorders.[4][5]
This compound is a second-generation TSPO radioligand with a high affinity and specificity, offering an improved signal-to-noise ratio compared to earlier ligands.[5] The quantification of [¹¹C]this compound uptake can be performed using various analytical methods, providing valuable insights into the extent and progression of neuroinflammation in conditions such as Alzheimer's disease, multiple sclerosis, stroke, and migraine.[5][6][7][8]
Applications
This compound PET/MRI co-registration has a broad range of applications in neuroscience research and clinical drug development, including:
-
Characterizing Neuroinflammation: Investigating the role of glial activation in the pathophysiology of various central nervous system (CNS) disorders.[6]
-
Disease Progression Monitoring: Tracking the spatio-temporal dynamics of neuroinflammation over the course of a disease.[4]
-
Evaluating Therapeutic Efficacy: Assessing the anti-inflammatory effects of novel drug candidates by measuring changes in TSPO expression.
-
Patient Stratification: Identifying patient subpopulations with significant neuroinflammation who may be more likely to respond to targeted therapies.
-
Biomarker Development: Validating this compound PET as a biomarker for neuroinflammation in clinical trials.
Quantitative Data Summary
The quantification of [¹¹C]this compound PET data is crucial for obtaining reliable and comparable results. Several methods are employed, each with its own advantages and limitations. The choice of quantification method can significantly impact the outcome and interpretation of a study.[9]
| Quantification Method | Description | Key Considerations |
| Volume of Distribution (VT) | A fully quantitative measure reflecting the total tracer uptake in a region, including specific binding and non-displaceable uptake. It is often considered the gold standard.[10] | Requires arterial blood sampling for an input function, which is invasive.[10] Various kinetic models, such as the two-tissue compartment model (2TCM), can be used.[11][12] |
| Standardized Uptake Value (SUV) | A semi-quantitative measure that normalizes the radioactivity concentration by the injected dose and body weight.[11] | Simpler to calculate than VT and does not require arterial sampling.[10] However, it can be influenced by physiological factors and may not always correlate well with VT across studies.[10] |
| SUV Ratio (SUVR) | A ratio of the SUV in a target region to a pseudo-reference region with low specific binding.[4][5] | Aims to reduce inter-subject variability.[4] The choice of a true reference region for TSPO imaging is challenging.[10] |
| Binding Potential (BPND) | Represents the ratio of specifically bound radioligand to the non-displaceable radioligand in tissue at equilibrium. | Can be a more appropriate measure than VT due to interindividual variation in K1/k2.[13] |
Experimental Protocols
I. Subject Preparation
-
Inclusion/Exclusion Criteria: Define clear criteria for subject enrollment. Exclusion criteria often include contraindications for PET/MRI scans (e.g., metallic implants), use of medications with high affinity for TSPO (e.g., certain benzodiazepines), and significant systemic inflammatory diseases.[5][14]
-
TSPO Genotyping: The rs6971 polymorphism in the TSPO gene affects the binding affinity of this compound. Subjects should be genotyped to classify them as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs). LABs may have too low an uptake to be reliably quantified.[11]
-
Informed Consent: Obtain written informed consent from all participants in accordance with institutional review board (IRB) guidelines.
II. [¹¹C]this compound Radiosynthesis
[¹¹C]this compound is synthesized from its desmethyl precursor.[15] The synthesis involves the methylation of the precursor with [¹¹C]methyl iodide. Quality control measures must be implemented to ensure the radiochemical purity, molar activity, and sterility of the final product.[16]
III. PET/MRI Acquisition
-
Scanner: Utilize an integrated PET/MRI scanner for simultaneous data acquisition.[5]
-
Subject Positioning: Position the subject comfortably on the scanner bed and use a head-fixation device to minimize motion.[13]
-
Radiotracer Injection: Administer a bolus injection of [¹¹C]this compound intravenously. The target dose is typically around 300-370 MBq.[12][13]
-
PET Acquisition:
-
Dynamic Scanning: For quantitative analysis using kinetic modeling, acquire dynamic PET data for 60-90 minutes post-injection.[3][12] The data is typically binned into a series of time frames.[12]
-
Static Scanning: For SUV/SUVR analysis, a static scan of 30-60 minutes, acquired 60-90 minutes post-injection, can be sufficient.[5][15]
-
-
MRI Acquisition: Acquire a high-resolution T1-weighted anatomical MRI scan for co-registration and anatomical localization. Other sequences, such as diffusion MRI, can be acquired simultaneously to investigate microstructural integrity.[5]
-
Arterial Blood Sampling (for VT determination): If performing full kinetic modeling, arterial blood samples should be collected throughout the scan to measure the arterial input function (the concentration of the radiotracer in arterial plasma over time).[16]
IV. Data Analysis
-
PET Image Reconstruction: Reconstruct PET images using appropriate algorithms (e.g., 3D ordered subsets-expectation maximization) and apply corrections for attenuation and scatter.[3]
-
Motion Correction: Correct for head motion during the scan by realigning the dynamic PET frames.[12]
-
Co-registration: Co-register the PET images to the individual's T1-weighted MRI scan.[12]
-
Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI to extract time-activity curves (TACs) from the dynamic PET data for specific brain regions.[12]
-
Quantitative Analysis:
-
Kinetic Modeling (VT): Fit the regional TACs using a kinetic model (e.g., 2TCM) with the metabolite-corrected arterial plasma input function to estimate VT.[11][12]
-
SUV/SUVR Calculation: Calculate SUV by normalizing the radioactivity concentration for injected dose and body weight.[5] For SUVR, normalize the SUV in the target region to a pseudo-reference region (e.g., cerebellum).[5]
-
-
Statistical Analysis: Perform statistical analysis to compare this compound uptake between groups or to assess correlations with clinical variables.[5]
Visualizations
Caption: Experimental workflow for this compound PET/MRI co-registration.
Caption: Simplified TSPO signaling pathway in neuroinflammation.
References
- 1. Imaging neuroinflammation with TSPO: A new perspective on the cellular sources and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dual tracer [11C]this compound and [18F]FDG microPET evaluation of neuroinflammation and brain energy metabolism in murine endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo TSPO Signal and Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging of neuroinflammation in migraine with aura: A [11C]this compound PET/MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of [<sup>11</sup>C]this compound data after systemic lipopolysaccharide challenge - ProQuest [proquest.com]
- 10. Comparison of Standardized Uptake Values with Volume of Distribution for Quantitation of [11C]this compound Brain Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 12. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Peripheral Benzodiazepine Receptor in the Human Brain Using PET with 11C-AC-5216 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. PET Imaging of Microglia with [11C]this compound in Opioid Dependent and Healthy Control Subjects | Clinical Trials at Yale [medicine.yale.edu]
- 15. [11C]this compound MR–PET imaging reveals lower regional brain expression of translocator protein (TSPO) in young adult males with autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nzbri.org [nzbri.org]
Application Notes and Protocols for Arterial Blood Sampling and Metabolite Analysis for PBR28 Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
[11C]PBR28 is a second-generation positron emission tomography (PET) radioligand that targets the 18 kDa translocator protein (TSPO).[1][2][3] TSPO is upregulated in activated microglia and reactive astrocytes, making it a valuable biomarker for neuroinflammation.[2] Accurate quantification of [11C]this compound binding in the brain is crucial for studying neuroinflammatory processes in various neurological and psychiatric disorders. Kinetic modeling with a metabolite-corrected arterial plasma input function is considered the gold standard for the quantification of [11C]this compound binding.[4][5] This document provides detailed application notes and protocols for arterial blood sampling and metabolite analysis essential for robust and reproducible [11C]this compound PET studies.
Experimental Protocols
Subject Preparation and PET Imaging
A 90-minute dynamic PET scan is typically recommended for [11C]this compound studies, though scan durations of up to 120 minutes have also been used.[1]
-
Subject Preparation:
-
Subjects should be genotyped for the rs6971 polymorphism to identify high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1] LAB subjects often have too low [11C]this compound uptake for reliable quantification and may need to be excluded.[1]
-
Obtain informed consent from all subjects.
-
Subjects should fast for at least 4 hours prior to the scan.
-
Antecubital venous lines should be placed for radiotracer injection.
-
-
Radiotracer Injection and PET Scan Acquisition:
-
A bolus injection of [11C]this compound (target dose ~300 MBq) is administered.[6]
-
Dynamic PET data acquisition in 3D mode should commence at the time of injection.[6]
-
A typical framing scheme consists of multiple short frames at the beginning of the scan to capture the peak of the input function, followed by longer frames. For example: 8 x 15 s, 3 x 1 min, 5 x 2 min, 5 x 5 min, 5 x 10 min.[6]
-
Head motion correction should be applied throughout the scan.[7]
-
Arterial Blood Sampling
Arterial blood sampling is necessary to measure the arterial input function, which describes the concentration of the parent radiotracer in arterial plasma over time.[8]
-
Arterial Cannulation:
-
Prior to the PET scan, an arterial catheter is placed in the radial artery of the subject by a trained medical professional.[6]
-
-
Blood Sampling Schedule:
-
A combination of automated and manual sampling is often employed.[6]
-
Automated Sampling: An automatic blood sampling system (ABSS) can be used to continuously measure whole blood radioactivity for the initial 15 minutes of the scan, with a sampling rate of approximately one sample per second.[6][9] This is crucial for accurately capturing the initial peak of the input function.[8]
-
Manual Sampling: Manual arterial blood samples are collected at discrete time points throughout the scan. A typical schedule for manual sampling is provided in the table below.[3][7]
-
| Time Point (minutes) | Sample Volume (mL) |
| 0.25, 0.5, 0.75, 1.0, 1.25, 1.5, 1.75, 2.0, 2.25, 2.5 | 1.0 |
| 3, 4, 6, 8, 10, 15, 20, 30, 40, 50, 60, 75, 90 | 3.0 - 4.5 |
Table 1: Example of a Manual Arterial Blood Sampling Schedule.[3][7]
-
Sample Handling:
-
For each manual sample, a small aliquot of whole blood is taken for immediate counting in a gamma counter to determine total blood radioactivity.
-
The remaining blood is centrifuged to separate plasma.
-
Aliquots of plasma are then counted in a gamma counter to determine total plasma radioactivity.
-
The remaining plasma is stored on ice for subsequent radiometabolite analysis.
-
Radiometabolite Analysis
[11C]this compound undergoes metabolism in the body, and its radiometabolites can contribute to the total radioactivity measured in the blood.[7] It is therefore essential to determine the fraction of radioactivity corresponding to the unchanged parent compound. High-performance liquid chromatography (HPLC) is the most common method for this analysis.[10]
-
Plasma Sample Preparation:
-
Plasma proteins are precipitated by adding a solvent like acetonitrile.
-
The sample is then centrifuged, and the supernatant is collected for HPLC analysis.
-
-
HPLC Analysis:
-
A reverse-phase HPLC system with a radioactivity detector is used.[10]
-
The mobile phase composition and gradient are optimized to achieve good separation between the parent [11C]this compound and its radiometabolites.
-
The retention times of the parent compound and metabolites are determined using reference standards.
-
The fraction of parent radiotracer in each plasma sample is calculated by integrating the area under the corresponding peak in the radiochromatogram.
-
| Time Point (minutes) | Parent Fraction (%) |
| 5 | ~95 |
| 30 | ~50 |
| 60 | ~20 |
| 90 | ~10 |
Table 2: Typical Parent Fraction of [11C]this compound in Arterial Plasma Over Time. (Note: These are approximate values and can vary between subjects).[7]
Data Analysis
The ultimate goal of arterial blood sampling and metabolite analysis is to generate a metabolite-corrected arterial input function.
-
Whole Blood and Plasma Radioactivity Curves: The radioactivity concentrations from the automated and manual whole blood and plasma samples are plotted against time.
-
Metabolite Correction: The plasma radioactivity at each time point is multiplied by the corresponding parent fraction determined by HPLC.
-
Arterial Input Function: The resulting metabolite-corrected plasma radioactivity curve represents the arterial input function. This input function is then used in kinetic models (e.g., two-tissue compartment model) to quantify [11C]this compound binding in different brain regions.[1][3]
Visualizations
Caption: Experimental Workflow for this compound Quantification.
Caption: this compound (TSPO) Signaling in Neuroinflammation.
References
- 1. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 2. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic modeling without accounting for the vascular component impairs the quantification of [11C]this compound brain PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of simplified ratio-based approaches for quantification of PET [11C]this compound data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of simplified ratio-based approaches for quantification of PET [11C]this compound data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Image-Derived Input Function for Human Brain Using High Resolution PET Imaging with [11C](R)-rolipram and [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPC - Blood sampling [turkupetcentre.net]
- 9. A blood-free modeling approach for the quantification of the blood-to-brain tracer exchange in TSPO PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dealing with PET radiometabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal [¹¹C]PBR28 PET Image Reconstruction
Audience: Researchers, scientists, and drug development professionals.
Introduction
[¹¹C]PBR28 is a second-generation positron emission tomography (PET) radioligand that targets the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation.[1][2] Accurate quantification of [¹¹C]this compound uptake is crucial for understanding the role of neuroinflammation in various neurological and psychiatric disorders. Image reconstruction is a critical step in the PET data analysis pipeline that can significantly impact the quantitative accuracy and overall quality of the final images.
These application notes provide a detailed overview of the recommended image reconstruction parameters for achieving optimal results with [¹¹C]this compound PET imaging. The protocols and recommendations are based on a comprehensive review of the current literature and are intended to serve as a guide for researchers and clinicians working with this valuable neuroinflammation tracer.
Data Acquisition and Reconstruction Parameters
The choice of data acquisition and image reconstruction parameters can vary depending on the PET scanner, the specific research question, and the patient population. The following tables summarize the commonly used parameters in [¹¹C]this compound PET studies.
Table 1: Data Acquisition Parameters for [¹¹C]this compound PET
| Parameter | Typical Value/Range | Notes |
| Radiotracer Dose | ~300 MBq | The injected dose may be adjusted based on local regulations and patient characteristics.[3] |
| Acquisition Mode | 3D List Mode | 3D acquisition is standard for modern PET scanners, offering higher sensitivity.[3] |
| Scan Duration | 60-120 minutes | 90-minute dynamic scans are common.[1] Shorter scans (60 minutes) may be sufficient to minimize the contribution of radiometabolites.[1] |
| Dynamic Framing | Variable | A typical framing schedule is 8x15s, 3x1min, 5x2min, 5x5min, 5x10min.[3] |
| Attenuation Correction | CT or MR-based | Attenuation correction is essential for accurate quantification.[3][4] |
| Scatter Correction | Required | Scatter correction should be applied during reconstruction.[3] |
Table 2: Image Reconstruction Parameters for [¹¹C]this compound PET
| Parameter | Algorithm | Typical Value/Range | Notes |
| Reconstruction Algorithm | Filtered Back Projection (FBP) | - | A common and fast reconstruction method.[3][5] |
| Ordered Subset Expectation Maximization (OSEM) | - | An iterative algorithm that can improve image quality but is more computationally intensive.[6][7] | |
| Iterations (for OSEM) | - | 2-4 | The optimal number of iterations is a trade-off between image convergence and noise amplification.[8] |
| Subsets (for OSEM) | - | 16-28 | The number of subsets affects the speed of reconstruction and image noise.[9] |
| Post-Reconstruction Filter | Gaussian | FWHM: 2-8 mm | A Gaussian filter is commonly used to reduce image noise.[4][5] The optimal FWHM depends on the desired balance between spatial resolution and noise. |
| Voxel Size | - | 2x2x2 mm³ to 4x4x2 mm³ | The voxel size of the reconstructed image.[10][11] |
Experimental Protocols
I. Patient Preparation and Radiotracer Administration
-
Patient Screening: Screen patients for TSPO genotype (rs6971 polymorphism), as it significantly affects [¹¹C]this compound binding affinity. High-affinity binders (HABs) and mixed-affinity binders (MABs) are typically included in studies, while low-affinity binders (LABs) may be excluded due to low signal.[1]
-
Informed Consent: Obtain written informed consent from all participants.
-
Pre-Scan Instructions: Instruct patients to fast for at least 4 hours prior to the scan.
-
Catheter Placement: Place an intravenous catheter for radiotracer injection and, if required for kinetic modeling, an arterial line for blood sampling.
-
Radiotracer Injection: Administer a bolus injection of [¹¹C]this compound (target dose ~300 MBq).[3]
II. PET Scan Acquisition
-
Patient Positioning: Position the patient comfortably in the PET scanner with the head stabilized to minimize motion.
-
Attenuation Scan: Perform a low-dose CT or an MR-based attenuation scan prior to the emission scan.[3]
-
Emission Scan: Start the dynamic PET scan simultaneously with the radiotracer injection. Acquire data in 3D list mode for 60-120 minutes.[1][3]
-
Arterial Blood Sampling (for kinetic modeling): If performing full kinetic modeling, collect arterial blood samples throughout the scan to measure the arterial input function and radiometabolite fractions.
III. Image Reconstruction
-
Motion Correction: If significant head motion occurred during the scan, perform motion correction on the dynamic PET data.
-
Reconstruction: Reconstruct the dynamic PET images using either FBP or OSEM.
-
For FBP: Apply appropriate filters.
-
For OSEM: A common starting point is 2-4 iterations and 16-28 subsets.
-
-
Corrections: Apply corrections for attenuation, scatter, and radioactive decay.[3]
-
Post-Filtering: Apply a Gaussian post-reconstruction filter (e.g., with a 4-6 mm FWHM) to reduce image noise. The choice of filter size is a trade-off between noise reduction and preservation of spatial resolution.[7]
IV. Data Analysis
-
Kinetic Modeling (Gold Standard):
-
Semi-Quantitative Analysis:
-
Calculate Standardized Uptake Value (SUV) images, typically from data acquired between 60 and 90 minutes post-injection.[4]
-
To reduce inter-subject variability, calculate the Standardized Uptake Value Ratio (SUVR) by normalizing the SUV images to a pseudo-reference region, such as the cerebellum or the whole brain.[2]
-
Visualizations
Caption: Experimental workflow for a [¹¹C]this compound PET study.
Caption: The two-tissue compartmental model (2TCM) for [¹¹C]this compound.
Conclusion
Optimal image reconstruction of [¹¹C]this compound PET data is essential for the accurate quantification of neuroinflammation. While there is no single set of "perfect" reconstruction parameters, the guidelines and protocols outlined in these application notes provide a strong foundation for obtaining high-quality, reliable data. Researchers should carefully consider the specific goals of their study and the capabilities of their imaging equipment when selecting reconstruction parameters. For quantitative studies, full kinetic modeling using a two-tissue compartmental model is the recommended approach. For semi-quantitative analysis, SUVR with a pseudo-reference region can provide robust results. Adherence to standardized protocols will improve the comparability of findings across different research centers and accelerate the application of [¹¹C]this compound PET in clinical research and drug development.
References
- 1. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 2. Integrated MRI and [11C]-PBR28 PET Imaging in Amyotrophic Lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [11C]this compound PET imaging is sensitive to neuroinflammation in the aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dual tracer [11C]this compound and [18F]FDG microPET evaluation of neuroinflammation and brain energy metabolism in murine endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. Head-to-head comparison of 11C-PBR28 and 11C-ER176 for quantification of the translocator protein in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bjrs.org.br [bjrs.org.br]
- 11. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the PBR28 rs6971 Polymorphism: A Technical Guide for Researchers
The single nucleotide polymorphism (SNP) rs6971 in the gene encoding the 18kDa translocator protein (TSPO) presents a significant challenge in neuroinflammation research using second-generation TSPO PET radioligands like [¹¹C]PBR28. This polymorphism leads to three distinct binding affinity phenotypes that can confound data analysis if not properly addressed. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately accounting for the this compound rs6971 polymorphism in their experimental design and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the this compound rs6971 polymorphism and why is it important?
A1: The rs6971 is a common SNP in the TSPO gene that results in an amino acid substitution (alanine to threonine at position 147).[1][2] This change alters the binding affinity of second-generation TSPO PET ligands, including [¹¹C]this compound.[1][3] Consequently, individuals can be classified into three groups based on their genotype:
-
High-Affinity Binders (HABs): Homozygous for the C allele (C/C), they exhibit high binding to this compound.[2]
-
Mixed-Affinity Binders (MABs): Heterozygous (C/T), they show intermediate binding.[2]
-
Low-Affinity Binders (LABs): Homozygous for the T allele (T/T), they have significantly reduced this compound binding.[2]
Failure to account for these genetic differences can lead to misinterpretation of PET imaging data, potentially masking true biological effects or creating spurious findings.[4][5]
Q2: How does the rs6971 polymorphism affect quantitative this compound PET data?
A2: The polymorphism significantly impacts quantitative measures of [¹¹C]this compound binding, such as the total volume of distribution (VT) and the standardized uptake value (SUV). Studies have consistently shown that VT and SUV values are highest in HABs, intermediate in MABs, and lowest in LABs.[6][7] For instance, SUV values in MABs can be approximately 30% lower than in HABs.[6][8] The binding potential (BPND) for HABs is approximately twice that of MABs.[3]
Q3: What are the essential steps to account for the rs6971 polymorphism in my study?
A3: The following steps are crucial for robust data analysis:
-
Genotyping: All study participants should be genotyped for the rs6971 polymorphism.[9]
-
Stratification or Exclusion: Based on your study design, you can either stratify your analysis by genotype or exclude certain groups. It is common practice to exclude LABs due to their low and often unreliable signal.[10][11] Some studies may also exclude MABs to reduce variability and focus on a more homogeneous sample of HABs.
-
Statistical Correction: If including multiple genotypes, it is imperative to include the TSPO genotype as a covariate in your statistical models to account for its influence on the PET signal.[11]
Troubleshooting Guides
Problem 1: High variability in this compound binding signal within my study groups.
-
Possible Cause: Unaccounted for rs6971 polymorphism. The presence of HABs, MABs, and LABs within the same analysis group will introduce significant variance.
-
Solution:
-
Genotype all subjects: If not already done, perform genotyping for the rs6971 SNP.
-
Re-analyze your data: Stratify your data by genotype (HAB, MAB). Due to the very low signal, it is often advisable to exclude LABs from the primary analysis.[10]
-
Incorporate genotype as a covariate: In your statistical model (e.g., ANCOVA), include the binding affinity status as a factor to statistically control for its effect.[11]
-
Problem 2: No significant difference in this compound binding between my patient and control groups.
-
Possible Cause: The effect of the rs6971 polymorphism may be masking a true biological difference. An uneven distribution of genotypes between your groups could obscure a real effect.
-
Solution:
-
Verify genotype distribution: Ensure that the proportion of HABs, MABs, and LABs is balanced between your patient and control groups.
-
Genotype-stratified analysis: Perform statistical comparisons separately for each genotype group (e.g., compare patient HABs to control HABs).
-
Increase statistical power: By accounting for the variance introduced by the polymorphism (either through stratification or as a covariate), you can increase the statistical power of your study to detect true differences.
-
Problem 3: My this compound PET signal is very low or non-existent in a subset of my subjects.
-
Possible Cause: These subjects are likely Low-Affinity Binders (LABs).
-
Solution:
-
Confirm with genotyping: Verify the T/T genotype for these individuals.
-
Exclusion from analysis: For studies using second-generation TSPO ligands like this compound, it is standard practice to exclude LABs from the final data analysis as their signal is generally too low to be reliably quantified.[10]
-
Quantitative Data Summary
The following table summarizes the impact of the rs6971 polymorphism on [¹¹C]this compound binding parameters from published studies.
| Genotype | Binding Affinity | Approximate VT / BPND Relationship | Approximate SUV Reduction Compared to HABs |
| C/C | High (HAB) | Baseline | 0% |
| C/T | Mixed (MAB) | ~50% of HAB BPND[3] | ~25-35%[6] |
| T/T | Low (LAB) | Negligible specific binding | >50% (often unquantifiable)[4] |
Experimental Protocols
Methodology for TSPO rs6971 Genotyping
A common and reliable method for determining the rs6971 genotype is through a TaqMan SNP Genotyping Assay.[3]
-
DNA Extraction: Isolate genomic DNA from whole blood or saliva samples using a commercially available kit.
-
PCR Amplification: Use a real-time PCR instrument to amplify the DNA region containing the rs6971 SNP. The reaction mixture should contain the extracted DNA, TaqMan Genotyping Master Mix, and the specific SNP Genotyping Assay for rs6971.
-
Allelic Discrimination: The assay uses allele-specific fluorescent probes. The instrument measures the fluorescent signal generated during PCR to determine which alleles are present.
-
Genotype Calling: The software analyzes the endpoint fluorescence to automatically call the genotype for each sample as C/C (HAB), C/T (MAB), or T/T (LAB).
Visualizations
Caption: Workflow for accounting for this compound rs6971 polymorphism in data analysis.
Caption: Logical relationship between rs6971 genotype, TSPO protein affinity, and this compound PET signal.
References
- 1. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of [11C]this compound binding potential in vivo: a first human TSPO blocking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of TSPO Receptor Polymorphism on [18F]GE-180 Binding in Healthy Brain and Pseudo-Reference Regions of Neurooncological and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The methodology of TSPO imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Influence of TSPO Genotype on 11C-PBR28 Standardized Uptake Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 11. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve Signal-to-Noise Ratio in [¹¹C]PBR28 Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during [¹¹C]PBR28 positron emission tomography (PET) imaging experiments. Our goal is to help you enhance the signal-to-noise ratio (SNR) and acquire high-quality, reproducible data.
Troubleshooting Guides
Low signal-to-noise ratio can obscure important biological findings in [¹¹C]this compound PET images. The following guide outlines common problems, their potential causes, and actionable solutions to improve your experimental outcomes.
| Issue | Potential Causes | Solutions |
| Low Overall Signal | - Insufficient injected dose.- Suboptimal scan duration.- Poor radiotracer quality.- Subject is a low-affinity binder (LAB). | - Optimize Injected Dose: A typical injected dose for human studies is approximately 300 MBq.[1][2]- Increase Scan Duration: For dynamic scans, a duration of 60-90 minutes is often recommended to balance signal quality with the contribution of radioligand metabolites.[1][2][3] Some protocols may extend to 120 minutes.[1]- Ensure Radiotracer Quality: Verify the radiochemical purity and specific activity of [¹¹C]this compound.[4]- Mandatory Genotyping: Screen subjects for the rs6971 polymorphism in the TSPO gene to exclude low-affinity binders, as their [¹¹C]this compound uptake is often too low for reliable quantification.[1][5] |
| High Noise in Images | - Insufficient counting statistics.- Inappropriate image reconstruction parameters.- Patient motion during the scan. | - Refine Reconstruction Parameters: For Ordered Subset Expectation Maximization (OSEM) reconstruction, using parameters such as 3 iterations and 21 subsets has been reported.[1] Be aware that increasing iterations can amplify noise. Newer algorithms like Bayesian Penalized Likelihood (BPL) may offer better noise control.[1]- Apply Advanced Filtering: Consider using edge-preserving filters like non-local means (NLM) or bilateral filters instead of a simple Gaussian filter, which can blur the image. Deep learning-based denoising methods have also shown promise.[1]- Utilize Motion Correction: Implement motion correction algorithms during image reconstruction. Ensuring patient comfort can also minimize movement.[1] |
| High Intersubject Variability | - Undetermined TSPO rs6971 genotype.- Differences in scan time of day.- Variable plasma protein binding of the tracer. | - Mandatory Genotyping: The rs6971 polymorphism significantly affects [¹¹C]this compound binding affinity, resulting in high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1][5] The standardized uptake value (SUV) can be about 30% lower in MABs compared to HABs.[1] It is critical to genotype all subjects and either stratify the analysis or apply correction factors.[1]- Standardize Scan Times: Studies indicate that afternoon scans may yield higher uptake values than morning scans due to diurnal changes in plasma concentrations.[1] To minimize this variability, schedule scans at a consistent time of day.[1]- Measure Plasma Free Fraction (fp): High intersubject variability in the volume of distribution (VT) can be partly due to differences in plasma protein binding.[1][5] Measuring fp and using VT/fp as an outcome measure can help reduce this variability.[5] |
| Motion Artifacts | - Patient movement during the long scan duration. | - Utilize Motion Correction: Modern PET/CT and PET/MR scanners often have built-in capabilities for motion correction that should be utilized.[1]- Ensure Patient Comfort: A comfortable scanning environment can help minimize patient movement. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical initial step to ensure a good signal in a [¹¹C]this compound imaging study?
A1: The most critical initial step is to perform genotyping for the rs6971 polymorphism in the TSPO gene for all potential subjects.[1][5] This single nucleotide polymorphism determines whether an individual is a high-affinity binder (HAB), mixed-affinity binder (MAB), or low-affinity binder (LAB) for second-generation TSPO radioligands like [¹¹C]this compound.[1][5] LABs exhibit significantly reduced binding, often making their signal too low to be reliably quantified.[5] Therefore, it is common practice to exclude LABs from studies.
Q2: How does the TSPO genotype affect my results and the signal-to-noise ratio?
A2: The TSPO genotype has a profound impact on the binding affinity of [¹¹C]this compound and, consequently, the imaging signal. High-affinity binders (HABs) will show the strongest signal, followed by mixed-affinity binders (MABs), whose signal can be approximately 30% lower.[1] Low-affinity binders (LABs) will have a very low signal. This genetic variation introduces significant intersubject variability that is not related to the underlying pathology being studied. By identifying the genotype, you can appropriately group subjects for analysis or use statistical corrections to account for these differences, thereby improving the accuracy and power of your study.
Q3: What are the recommended injected dose and scan duration for a typical [¹¹C]this compound study?
A3: For human studies, a typical intravenous bolus injection of [¹¹C]this compound is around 300 MBq.[1][2] A dynamic 3D list-mode acquisition should commence immediately after injection, with a total scan duration of 60 to 90 minutes.[1][2][3] This duration is generally sufficient to capture the tracer kinetics while minimizing the influence of radiolabeled metabolites.
Q4: What are the key considerations for image reconstruction to maximize the signal-to-noise ratio?
A4: Ordered Subset Expectation Maximization (OSEM) is a commonly used iterative reconstruction algorithm. A key consideration is that noise can be amplified with an increasing number of iterations. Therefore, a balance must be struck between image sharpness and noise. For [¹¹C]this compound, reconstruction with 3 iterations and 21 subsets has been reported.[1] Newer algorithms like Bayesian Penalized Likelihood (BPL), also known as Q-clear, are designed to better control noise at higher iteration numbers, potentially improving the SNR.
Q5: What post-reconstruction filtering should I apply?
A5: While a simple Gaussian filter can reduce noise, it may also blur the image and reduce the signal amplitude. More advanced, edge-preserving filters such as non-local means (NLM) or bilateral filters are often preferred. Recently, deep learning-based denoising techniques have demonstrated superior performance in reducing noise while preserving quantitative accuracy.
Q6: Can cerebral blood flow affect [¹¹C]this compound signal and interpretation?
A6: Studies have shown that alterations in cerebral blood flow (CBF) do not significantly influence the outcome measures of [¹¹C]this compound PET imaging.[6][7] This suggests that observed changes in the [¹¹C]this compound signal are more likely to reflect genuine differences in TSPO binding rather than being a consequence of altered blood flow.[7]
Experimental Protocols
Recommended [¹¹C]this compound PET Imaging Protocol
This protocol is a synthesis of common practices and should be adapted to specific scanner and research requirements.
-
Subject Preparation:
-
Radiotracer Administration:
-
Administer an intravenous bolus injection of approximately 300 MBq of [¹¹C]this compound.[2]
-
-
PET Acquisition:
-
Arterial Blood Sampling (for kinetic modeling):
-
Image Reconstruction:
-
Data Analysis:
-
For quantitative analysis, use kinetic modeling (e.g., two-tissue compartment model, 2TCM) with an arterial input function to estimate the total distribution volume (VT).[5][9]
-
Alternatively, a simplified standardized uptake value ratio (SUVR) method using a pseudo-reference region like the cerebellum can be employed, particularly to reduce variance.[10]
-
Visualizations
Caption: Experimental workflow for optimizing [¹¹C]this compound PET imaging.
Caption: Troubleshooting logic for low SNR in this compound imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fully automated synthesis and initial PET evaluation of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 6. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET imaging of [11C]this compound in Parkinson’s disease patients does not indicate increased binding to TSPO despite reduced dopamine transporter binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic modeling without accounting for the vascular component impairs the quantification of [(11)C]this compound brain PET data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Correction methods for PBR28 PET imaging artifacts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts encountered during [¹¹C]PBR28 PET imaging experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Kinetic Modeling & Quantification Issues
Q: Why are my [¹¹C]this compound Total Volume of Distribution (Vₜ) values highly variable between subjects, even within the same genotype?
A: High inter-subject variability in Vₜ is a known challenge with [¹¹C]this compound. Several factors beyond TSPO expression in brain parenchyma can contribute to this:
-
Vascular Signal Confounding: A significant portion of the [¹¹C]this compound signal originates from TSPO expressed on the endothelium of brain vasculature.[1][2] This signal can confound the specific signal from microglia and astrocytes. The standard two-tissue compartment model (2TCM) may not adequately separate these components.[3]
-
Plasma Protein Binding: Variability in the free fraction of the tracer in plasma (fₚ) can influence tracer delivery and uptake, contributing to Vₜ variability.[2]
-
Genetic Polymorphism: The rs6971 single nucleotide polymorphism in the TSPO gene dramatically affects binding affinity. Ensure all subjects are correctly genotyped into high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[2] LABs have very low uptake, which is difficult to quantify reliably.[2]
Troubleshooting Steps:
-
Confirm Genotyping: Double-check that all subjects have been accurately genotyped for the rs6971 polymorphism. Analyses should be stratified by genotype.
-
Advanced Kinetic Modeling: Implement a kinetic model that accounts for the vascular signal. The recommended model is a two-tissue compartment model with an additional irreversible vascular compartment (2TCM-1K).[3][4] This model has been shown to provide a better fit for [¹¹C]this compound data compared to the standard 2TCM.[4][5]
-
Measure Plasma Free Fraction: If feasible, measure the free fraction of [¹¹C]this compound in plasma (fₚ) for each subject and use Vₜ/fₚ as the outcome measure to reduce variability related to plasma protein binding.[2]
Category 2: Image Blurring & Motion Artifacts
Q: My reconstructed PET images appear blurry and anatomical details are lost. What is the likely cause and how can I correct it?
A: The most common cause of image blurring in PET is patient head motion during the scan.[6][7] Given the long acquisition times for dynamic [¹¹C]this compound scans (often 90-120 minutes), some degree of motion is almost unavoidable.[2] This motion leads to a smearing of the PET signal, reducing quantitative accuracy and potentially causing a mismatch between the PET and anatomical (MRI/CT) images.[6][8]
Troubleshooting Steps & Correction Methods:
-
Motion Tracking: Employ a motion tracking system during acquisition. This can be done using external camera systems or MRI-based navigators in PET/MRI scanners.[9][10]
-
Frame-Based Realignment: Reconstruct the dynamic PET data into a series of shorter time frames. These frames can then be co-registered to a reference frame (e.g., an early frame or the average of all frames) to estimate and correct for inter-frame motion.[10][11] The corrected frames are then averaged to produce a final, motion-corrected image.
-
Incorporate Motion into Reconstruction: For advanced correction, the motion parameters derived from tracking or frame realignment can be incorporated directly into the image reconstruction algorithm.[9] This is the most accurate but also the most computationally intensive method.
-
Patient Comfort: Ensure the patient is as comfortable as possible and use head restraints (e.g., thermoplastic masks) to minimize motion.
Impact of Motion on Quantification Patient motion can lead to significant errors in quantitative measurements. The magnitude of the error generally increases with the amplitude of the motion.
| Motion Amplitude | Average Deviation in Myocardial Blood Flow (MBF)* |
| 5 mm | 3.1% ± 1.8% |
| 20 mm | 7.3% ± 6.3% |
| Data from a study on cardiac ¹⁵O-water PET, illustrating the general impact of motion on quantitative accuracy.[12] |
Category 3: Inaccurate Uptake in Small Structures (Partial Volume Effects)
Q: I'm observing lower-than-expected [¹¹C]this compound uptake in small brain regions like the hippocampus or amygdala. Could this be an artifact?
A: Yes, this is a classic manifestation of the Partial Volume Effect (PVE).[13] Due to the limited spatial resolution of PET scanners (typically 4-5 mm FWHM), the signal from small structures can "spill out" into adjacent areas, leading to an underestimation of the true tracer concentration.[13][14][15] Conversely, signal from highly active neighboring regions can "spill in," causing an overestimation. This effect is most significant when the structure's dimensions are less than twice the scanner's resolution.[15]
Troubleshooting Steps & Correction Methods:
-
High-Resolution Anatomical MRI: A high-resolution T1-weighted MRI is essential for PVE correction. The MRI is used to create precise anatomical regions of interest (ROIs).[13][16]
-
Apply a Partial Volume Correction (PVC) Algorithm: Several PVC methods are available. They use the anatomical information from the MRI to correct for the spill-over effects in the PET data.[14] Common algorithms include:
-
Geometric Transfer Matrix (GTM): A region-based method that calculates the transfer of signal between different tissue types.[14][15]
-
Iterative Yang (IY): A voxel-based method that iteratively deblurs the PET image within anatomical constraints.[14][17]
-
Region-Based Voxel-Wise (RBV) Correction: Another voxel-based method that uses the anatomical information to correct each voxel's value.[14]
-
-
Evaluate Correction Impact: Be aware that different PVC algorithms can yield different results. For instance, in a study on ¹¹C-UCB-J PET, the Iterative Yang (IY) method increased the significance of between-group differences in the hippocampus, while the Müller-Gärtner (MG) method reduced it.[17] The choice of algorithm should be justified based on its underlying assumptions.[17]
Quantitative Impact of PVC on Group Differences in Hippocampus ([¹¹C]-UCB-J PET)
| Measurement | Uncorrected Difference | Müller-Gärtner (MG) Corrected | Iterative Yang (IY) Corrected |
| Vₜ Group Difference | 20% | 18% | 22% |
| BPₙₐ Group Difference | 27% | 22% | 28% |
| Adapted from a study on a different tracer, illustrating how PVC can alter quantitative outcomes.[17] |
Visual Summaries of Workflows
Caption: Workflow for a [¹¹C]this compound PET study highlighting artifact correction stages.
Caption: Troubleshooting decision tree for common this compound PET imaging artifacts.
Experimental Protocols
Protocol 1: Frame-Based Motion Correction
This protocol describes a general post-processing workflow to correct for head motion.
-
Data Acquisition: Acquire dynamic [¹¹C]this compound PET data in listmode over 90-120 minutes. Simultaneously acquire a high-resolution T1-weighted anatomical MRI.
-
Dynamic Frame Reconstruction: Reconstruct the listmode PET data into a series of short-duration time frames (e.g., 5-minute frames).
-
Reference Frame Selection: Create a reference image. This can be the average of all reconstructed frames or a single frame from a period of minimal motion (often near the start of the scan).
-
Co-registration: Using a rigid-body transformation algorithm (e.g., from software packages like SPM or FSL), co-register each individual frame to the reference frame. This will generate a set of motion parameters (translations and rotations) for each frame.
-
Frame Realignment: Apply the inverse of the calculated transformation parameters to each corresponding dynamic frame, aligning them all to the space of the reference frame.
-
Averaging: Sum the realigned frames to create a single, motion-corrected PET image representing the average tracer uptake over the desired time period (e.g., 60-90 minutes for Standardized Uptake Value calculations).[18]
Protocol 2: Partial Volume Correction (using Region-Based Voxel-Wise Method)
This protocol outlines a typical PVC workflow using an anatomical MRI.
-
MRI Pre-processing: Process the T1-weighted MRI scan. This involves segmenting the brain into different tissue types, primarily gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF).[19] This creates a set of tissue probability maps.
-
PET-MRI Co-registration: Co-register the (motion-corrected) final PET image to the subject's anatomical MRI.
-
Point Spread Function (PSF) Estimation: Characterize the spatial resolution of the PET scanner. This is typically modeled as a 3D Gaussian function, with the full-width at half-maximum (FWHM) measured from phantom scans.[14][19]
-
PVC Application: Use a software package that implements the desired PVC algorithm (e.g., PETPVE from the SPM toolbox).
-
Input: The required inputs are the co-registered PET image, the MRI-derived tissue probability maps, and the scanner's PSF (FWHM).
-
Process: The algorithm will use the anatomical maps to estimate the contribution of different tissue types to each PET voxel's signal. It then corrects for the spill-over based on the provided PSF, yielding a PVE-corrected PET image with more accurate tissue concentrations.[19]
-
-
Quantitative Analysis: Perform quantitative analysis on the PVE-corrected PET images.
References
- 1. Kinetic modeling without accounting for the vascular component impairs the quantification of [11C]this compound brain PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Impact of patient motion on parametric PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MOTION CORRECTION OPTIONS IN PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Motion correction of PET images using multiple acquisition frames - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of patient motion on quantitative accuracy in cardiac 15O-water positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of Partial Volume Correction in MR-Guided PET Image Reconstruction by Using MRI Voxel Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deep learning-based partial volume correction in standard and low-dose positron emission tomography-computed tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Partial-volume effect correction in positron emission tomography brain scan image using super-resolution image reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surface-based partial-volume correction for high-resolution PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dynamic [¹¹C]PBR28 PET Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dynamic [¹¹C]PBR28 positron emission tomography (PET) studies. Our goal is to help you optimize your scan duration and experimental protocols for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the standard scan duration for a dynamic [¹¹C]this compound PET study?
A typical dynamic [¹¹C]this compound PET scan with arterial blood sampling is conducted for 90 minutes.[1] However, some studies have extended this to 120 minutes.[1] The choice of duration often depends on the specific research question and the kinetic modeling approach being used.
Q2: Can the scan duration be shortened from the standard 90-120 minutes?
Yes, it is possible to shorten the scan duration. Some research suggests that a 60-minute scan may be optimal to minimize the contribution of radioligand metabolites in the brain data.[1] Shorter analysis times, such as 63 minutes, have been shown to not significantly increase the variability in the total distribution volume (Vₜ) compared to a 91-minute scan.[1]
Q3: How does the TSPO genotype (rs6971) affect [¹¹C]this compound PET studies and scan optimization?
The rs6971 genetic polymorphism significantly impacts the binding of [¹¹C]this compound, resulting in three binding profiles: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1] It is crucial to perform genotyping prior to the PET scan, as [¹¹C]this compound uptake in LABs is generally too low for reliable quantification.[1] The total distribution volume (Vₜ) in HABs is approximately 40% higher than in MABs.[1] This genetic variability is a significant factor in inter-subject variability and must be accounted for in the study design and data analysis.
Q4: What are the key considerations for kinetic modeling of dynamic [¹¹C]this compound data?
The quantification of [¹¹C]this compound PET studies is commonly performed using a reversible two-tissue compartmental model (2TCM) with an arterial plasma input function to estimate the total distribution volume (Vₜ).[1][2] Due to the expression of TSPO in endothelial cells, a modified model, the 2TCM-1K, which accounts for an additional irreversible vascular component, has been proposed and may provide a better description of [¹¹C]this compound kinetics in the brain.[2][3][4]
Q5: Can semi-quantitative methods like SUV be used for [¹¹C]this compound studies?
Standardized Uptake Value (SUV) is a semi-quantitative method that has been used in [¹¹C]this compound studies. While SUV and Vₜ can be well-correlated in some animal models, this relationship can be variable across different human studies.[1][5] Therefore, while SUV can be a simpler alternative to full kinetic modeling, its reliability as an outcome measure for [¹¹C]this compound needs to be carefully considered, and it may not be a suitable replacement for Vₜ in all cases.[5]
Troubleshooting Guide
Issue 1: High inter-subject variability in Vₜ estimates.
-
Possible Cause: Genetic polymorphism (rs6971) for TSPO.
-
Solution: Genotype all subjects prior to scanning and exclude low-affinity binders (LABs).[1] Analyze high-affinity binders (HABs) and mixed-affinity binders (MABs) separately or as a combined group with genotype as a covariate.
-
-
Possible Cause: Variable plasma protein binding of the tracer.
-
Solution: Measure the free fraction of the tracer in plasma (fₚ) and consider using Vₜ/fₚ as an outcome measure. However, be aware that measurement errors in fₚ can sometimes increase variability.[1]
-
-
Possible Cause: Time of day of the scan.
-
Possible Cause: Confounding factors such as age, BMI, and sex.
-
Solution: Record these variables and consider including them as covariates in your statistical analysis.[1]
-
Issue 2: Concern about the influence of radioligand metabolites on later parts of the scan.
-
Possible Cause: Accumulation of radioactive metabolites that can cross the blood-brain barrier.
-
Solution: Consider shortening the scan duration. Analysis of 45, 60, and 90-minute intervals has led to a recommendation of 60-minute scans to reduce the impact of metabolites.[1]
-
Issue 3: Difficulty in defining a stable reference region for simplified quantification methods.
-
Possible Cause: Widespread expression of TSPO, including in endothelial cells, which prevents the use of traditional reference tissue models.[1]
-
Solution: Full kinetic modeling with arterial blood sampling is the gold standard for accurate quantification of [¹¹C]this compound binding.[5] If arterial sampling is not feasible, using the whole brain as a pseudo-reference region for calculating SUV ratios (SUVR) has been explored, but this approach should be used with caution.[6]
-
Data Presentation
Table 1: Recommended Scan Durations and Analysis Intervals for [¹¹C]this compound PET
| Scan Duration | Analysis Interval | Rationale | Reference |
| 90 minutes | Full duration | Commonly used standard protocol for kinetic modeling. | [1] |
| 120 minutes | Full duration | Used in some studies for extended kinetic analysis. | [1] |
| 60 minutes | Full duration | Recommended to minimize the contribution of radiometabolites. | [1] |
| 91 minutes | 0-63 minutes | Reducing analysis time did not increase Vₜ variability. | [1] |
| 90 minutes | 60-90 minutes | Typical interval for calculating Standardized Uptake Value (SUV). | [6] |
Table 2: Impact of TSPO Genotype (rs6971) on [¹¹C]this compound Binding
| Genotype | Binding Affinity | Impact on Vₜ | Recommendation | Reference |
| High-Affinity Binder (HAB) | High | ~40% higher Vₜ compared to MABs. | Include in analysis. | [1] |
| Mixed-Affinity Binder (MAB) | Mixed | Lower Vₜ compared to HABs. | Include in analysis, consider separate analysis or use of genotype as a covariate. | [1] |
| Low-Affinity Binder (LAB) | Low | Uptake is too low for reliable quantification. | Exclude from PET studies. | [1] |
Experimental Protocols
Protocol 1: Standard Dynamic [¹¹C]this compound PET Imaging Protocol
-
Subject Preparation:
-
Obtain informed consent.
-
Perform TSPO genotyping (rs6971) to identify HABs, MABs, and LABs.
-
Subjects should fast for at least 4 hours prior to the scan.
-
Insert a catheter into a radial artery for blood sampling and another into a venous line for radiotracer injection.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [¹¹C]this compound (e.g., ~300 MBq).[3]
-
-
PET Data Acquisition:
-
Arterial Blood Sampling:
-
Collect arterial blood samples throughout the scan, with more frequent sampling in the initial minutes.
-
Measure whole blood and plasma radioactivity.
-
Perform metabolite analysis to determine the parent radiotracer concentration in plasma over time.
-
-
Image Reconstruction and Analysis:
-
Correct PET data for attenuation and scatter.
-
Reconstruct dynamic images.
-
Co-register PET images with the subject's anatomical MRI.
-
Delineate regions of interest (ROIs) on the MRI and apply them to the dynamic PET data to obtain time-activity curves (TACs).
-
Perform kinetic modeling (e.g., 2TCM or 2TCM-1K) using the arterial input function and regional TACs to estimate Vₜ.
-
Visualizations
Caption: Workflow for a dynamic [¹¹C]this compound PET study.
References
- 1. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 2. Kinetic modeling without accounting for the vascular component impairs the quantification of [11C]this compound brain PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. Comparison of Standardized Uptake Values with Volume of Distribution for Quantitation of [11C]this compound Brain Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions in the kinetic modeling of PBR28 data.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinetic modeling of [¹¹C]PBR28 data.
This guide addresses common challenges and questions that arise during the acquisition and analysis of [¹¹C]this compound PET data, a key radioligand for imaging the 18 kDa translocator protein (TSPO), a marker of neuroinflammation.
Frequently Asked Questions
| Question | Answer |
| 1. Why is there such high variability in my [¹¹C]this compound PET signal between subjects? | High interindividual variability is a known challenge and stems from several sources. The primary cause is a common genetic polymorphism (rs6971) in the TSPO gene, which results in three distinct binding affinity profiles: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1][2] The affinity of this compound can be up to 50 times lower in LABs compared to HABs.[3][4] Additionally, factors like plasma protein binding, age, sex, and even the time of day of the scan can contribute to variability in the total distribution volume (Vₜ).[1][5] |
| 2. My data does not fit a standard two-tissue compartment model (2TCM) well. What is wrong? | This is a frequent issue. The standard 2TCM assumes a homogeneous distribution of the tracer in tissue.[6][7] However, TSPO is expressed on both microglia within the brain parenchyma and on the endothelial cells of brain vasculature.[1][8] The binding to endothelial cells is slow and can be nearly irreversible during the scan, which violates the assumptions of the standard 2TCM.[6][9] This often leads to poor model fits and unreliable parameter estimates. |
| 3. Is invasive arterial blood sampling always necessary for quantification? | While using a metabolite-corrected arterial input function (AIF) is the gold standard for absolute quantification of the distribution volume (Vₜ), it is highly invasive and impractical for many studies.[10][11][12] Because of this, several alternative methods have been developed, though each has its own limitations. |
| 4. What are the alternatives to arterial sampling? | The most common alternative is the pseudo-reference region approach.[13][14] This involves normalizing the tracer uptake in a target region to a region with low and stable TSPO expression, yielding a semi-quantitative Standardized Uptake Value Ratio (SUVR).[1][15] The occipital cortex and cerebellum are often evaluated for this purpose.[1][13] Other methods include using an image-derived input function (IDIF) , which has its own challenges, or advanced computational methods like Simultaneous Estimation (SIME) , which can estimate binding potential without a measured AIF.[16][17] |
| 5. How do I choose a pseudo-reference region? | A suitable pseudo-reference region should be devoid of specific pathology-related signal changes in your study population. You must validate the region by demonstrating that there are no significant group differences in its tracer uptake (either Vₜ or SUV) between your patient and control groups.[13][14] The occipital cortex has been identified as a promising candidate in studies of chronic pain and ALS.[13][14] |
| 6. What is the 2TCM-1K model and when should I use it? | The 2TCM-1K is a modified two-tissue compartment model that adds a parameter (Kᵦ) to account for the slow, effectively irreversible binding of [¹¹C]this compound to TSPO in the vascular endothelium.[6][8][9] Studies have shown that this model provides substantially better fits to the data and more biologically plausible Vₜ estimates compared to the standard 2TCM.[6][18] It is recommended when using an arterial input function to account for this confounding vascular signal. |
| 7. Can I include Low-Affinity Binders (LABs) in my analysis? | Generally, it is recommended to exclude LABs from kinetic analysis. The specific binding signal in LABs is often too low to be reliably quantified with PET, which can introduce significant noise and unreliable results.[1] Therefore, genotyping subjects for the rs6971 polymorphism prior to the PET scan is a critical step in study design.[1][2] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from the literature to aid in data comparison and validation.
Table 1: [³H]this compound Binding Affinity (Kᵢ) by TSPO Genotype
| Binder Group | Kᵢ (nM) - Study 1[3] | Kᵢ (nM) - Study 2[19] |
| High-Affinity Binders (HAB) | 2.9 ± 0.26 | 2.2 ± 0.48 |
| Mixed-Affinity Binders (MAB) | 3.6 ± 2.0 (High) 1409 ± 803 (Low) | Data fit a two-site model |
| Low-Affinity Binders (LAB) | 237 ± 35.0 | 52.4 ± 23.1 |
Table 2: Comparison of Total Distribution Volume (Vₜ) Estimates (mL/cm³)
| Model | Brain Region | High-Affinity Binders (HAB) | Mixed-Affinity Binders (MAB) |
| Standard 2TCM [6] | Frontal Cortex | 10.10 ± 2.30 | 7.63 ± 1.62 |
| Cerebellum | 8.87 ± 2.28 | 6.51 ± 1.25 | |
| Vascular-Corrected 2TCM-1K [6] | Frontal Cortex | 2.76 ± 0.53 | 1.83 ± 0.35 |
| Cerebellum | 2.50 ± 0.45 | 1.62 ± 0.28 |
Note: Vₜ values from the 2TCM-1K model, which accounts for vascular binding, are more than three-fold smaller than those from the standard 2TCM.[6]
Experimental Protocols
General Protocol for [¹¹C]this compound PET Imaging with Arterial Input Function
This protocol outlines the key steps for dynamic [¹¹C]this compound PET imaging with full kinetic modeling.
-
Subject Preparation:
-
All subjects must be genotyped for the TSPO polymorphism rs6971 to identify them as HAB, MAB, or LAB.[1][2]
-
Subjects typically fast for at least 4 hours before the scan.
-
An arterial line is placed in the radial artery for blood sampling, and an intravenous line is placed for radiotracer injection.[12]
-
-
Radiotracer Administration and PET Acquisition:
-
A bolus injection of [¹¹C]this compound is administered intravenously at the start of the scan.
-
A dynamic PET scan is acquired for 90-120 minutes.[1]
-
A high-resolution anatomical MRI (e.g., T1-weighted) is also acquired for co-registration and anatomical delineation of regions of interest (ROIs).
-
-
Arterial Blood Sampling and Analysis:
-
Manual arterial blood samples are collected frequently during the initial minutes of the scan, with decreasing frequency over the 90-120 minute duration.[12]
-
Samples are analyzed to determine the concentration of total radioactivity in whole blood and plasma.
-
High-performance liquid chromatography (HPLC) is used to measure the fraction of unchanged [¹¹C]this compound in plasma over time, allowing for metabolite correction of the input function.[12]
-
-
Data Processing and Kinetic Modeling:
-
PET data are reconstructed and corrected for attenuation, scatter, and decay.
-
The PET images are co-registered to the subject's MRI.
-
Time-activity curves (TACs) are generated for various ROIs.
-
The metabolite-corrected arterial plasma curve serves as the input function.
-
TACs are fitted using a kinetic model, such as the 2TCM or the preferred 2TCM-1K, to estimate parameters like Vₜ, K₁, k₂, k₃, and k₄.[1][6]
-
Visualizations: Workflows and Models
The following diagrams illustrate key workflows and concepts in [¹¹C]this compound kinetic modeling.
References
- 1. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 2. diva-portal.org [diva-portal.org]
- 3. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic modeling without accounting for the vascular component impairs the quantification of [11C]this compound brain PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. Kinetic modeling and parameter estimation of TSPO PET imaging in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of standardized uptake values with volume of distribution for quantitation of [(11)C]this compound brain uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated extraction of the arterial input function from brain images for parametric PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nzbri.org [nzbri.org]
- 13. Pseudoreference Regions for Glial Imaging with 11C-PBR28: Investigation in 2 Clinical Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pseudoreference Regions for Glial Imaging with 11C-PBR28: Investigation in 2 Clinical Cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. An update on the use of image-derived input functions for human PET studies: new hopes or old illusions? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Techniques to reduce off-target binding of PBR28 in PET imaging.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [¹¹C]PBR28 PET imaging. Our goal is to help you minimize off-target binding and enhance the quality and reliability of your experimental data.
Troubleshooting Guides
This section addresses common issues encountered during [¹¹C]this compound PET imaging experiments and provides actionable solutions.
Issue: High Intersubject Variability in [¹¹C]this compound Signal
-
Answer: High intersubject variability is a well-documented challenge in [¹¹C]this compound imaging and is primarily attributed to genetic factors, physiological differences, and procedural inconsistencies.
-
TSPO Genotype (rs6971 Polymorphism): The single nucleotide polymorphism rs6971 in the gene encoding the translocator protein (TSPO) is the most significant contributor to variability in [¹¹C]this compound binding.[1][2][3] This polymorphism leads to three distinct genetic groups with different binding affinities for this compound:
-
High-Affinity Binders (HABs): Homozygous for the high-affinity allele.
-
Mixed-Affinity Binders (MABs): Heterozygous, expressing both high and low-affinity binding sites.[2][4]
-
Low-Affinity Binders (LABs): Homozygous for the low-affinity allele.[2]
The standardized uptake value (SUV) can be approximately 30% lower in MABs compared to HABs.[1] The binding affinity of this compound can be over 50 times lower in LABs compared to HABs.[2][5] Due to this profound impact, it is crucial to genotype all subjects for the rs6971 polymorphism.
-
-
Plasma Protein Binding: Variability in the plasma free fraction (fp) of [¹¹C]this compound can also contribute to differences in the total volume of distribution (VT).[1]
-
Time of Day: Diurnal variations in endogenous factors can influence TSPO expression and tracer binding. Studies have shown that scans performed in the afternoon may yield higher uptake values than those in the morning due to changes in plasma concentrations.[1][2]
Solutions:
-
Mandatory Genotyping: All subjects should be genotyped for the rs6971 polymorphism prior to PET imaging.[1][2] This allows for:
-
Exclusion of Low-Affinity Binders (LABs): The [¹¹C]this compound signal in LABs is often too low to be reliably quantified.[2]
-
Stratified Analysis: Analyze HABs and MABs as separate cohorts.
-
Correction Factors: Apply mathematical corrections to account for genotype-specific differences in binding affinity.[1]
-
-
Measure Plasma Free Fraction (fp): To reduce variability stemming from plasma protein binding, measure the fp for each subject and use VT/fp as an outcome measure.[1]
-
Standardize Scan Times: Schedule all PET scans at a consistent time of day to minimize the impact of diurnal variations.[1][2]
-
Issue: Low Signal-to-Noise Ratio (SNR)
-
Question: Our [¹¹C]this compound PET images are noisy, which obscures the specific signal. How can we improve the SNR?
-
Answer: A low SNR can be addressed by optimizing acquisition and reconstruction parameters.
-
Scan Duration: Shorter scan durations may not allow for sufficient signal accumulation, especially in regions with low TSPO expression.
-
Injected Dose: An inadequate injected dose of the radiotracer will result in a weaker signal.
-
Image Reconstruction Parameters: The choice of reconstruction algorithm and its parameters, such as the number of iterations and subsets for Ordered Subset Expectation Maximization (OSEM), can significantly impact image noise. Increasing iterations can amplify noise.[1]
-
Post-Reconstruction Filtering: While Gaussian filters can reduce noise, they may also blur the image and reduce spatial resolution.
Solutions:
-
Increase Scan Duration: For dynamic scans, a duration of 60-90 minutes is often recommended to strike a balance between signal quality and the contribution of radioligand metabolites.[1] Some protocols extend to 120 minutes.[2]
-
Optimize Injected Dose: A typical injected dose for human studies is approximately 300 MBq.[1]
-
Refine Reconstruction Parameters: For OSEM reconstruction, parameters such as 3 iterations and 21 subsets have been used.[1] It is important to find a balance between image sharpness and noise amplification.
-
Apply Advanced Filtering: Consider using edge-preserving filters like non-local means (NLM) or bilateral filters. Deep learning-based denoising methods have also shown promise in reducing noise while preserving quantitative accuracy.[1]
-
Incorporate TOF and PSF: If available, utilize Time-of-Flight (TOF) and Point Spread Function (PSF) modeling during image reconstruction to enhance image quality.[1]
-
Issue: Difficulty in Quantifying Specific Binding
-
Question: We are struggling to accurately quantify the specific binding of [¹¹C]this compound because we cannot identify a suitable reference region in the brain. What is the recommended approach?
-
Answer: A key challenge with TSPO imaging is that the protein is expressed throughout the brain, making a true reference region (an area devoid of the target) unavailable.[4][6] This precludes the use of simple reference tissue models for quantification.
Solutions:
-
Arterial Input Function-Based Kinetic Modeling: The gold standard for quantifying [¹¹C]this compound binding is kinetic modeling using a metabolite-corrected arterial plasma input function.[7] The two-tissue compartment model (2TCM) is commonly used to estimate the total volume of distribution (VT).[2]
-
Blocking Studies to Determine Non-Displaceable Volume (VND): To isolate the specific binding component, a blocking study can be performed. This involves administering a non-radioactive drug that binds to the same target (TSPO) to displace the radiotracer. By measuring the signal before and after the blocking agent, the non-displaceable volume of distribution (VND) can be estimated. The specific binding potential (BPND) can then be calculated. The TSPO ligand XBD173 has been used for this purpose in human studies.[4][6]
-
Pseudo-Reference Region Approaches: While not ideal, some studies have used the cerebellum as a "pseudo-reference" region to calculate the standardized uptake value ratio (SUVR).[8] This approach may reduce variance but should be interpreted with caution as the cerebellum does express TSPO.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the significance of the rs6971 polymorphism for this compound imaging?
A1: The rs6971 single nucleotide polymorphism in the TSPO gene is a critical factor in this compound PET imaging.[2][3] It results in three distinct genotypes—high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs)—each with significantly different binding affinities for this compound.[2][4] This genetic variation is a major source of inter-subject variability in the PET signal.[4] Therefore, genotyping subjects is essential for the proper interpretation of [¹¹C]this compound PET data.[1][2]
Q2: What is a typical scan duration for a [¹¹C]this compound PET study?
A2: A dynamic scan of 60 to 90 minutes is frequently recommended for [¹¹C]this compound PET studies.[1] Some protocols may extend the duration to 120 minutes. The choice of scan duration can impact the test-retest variability of quantitative measures and should be sufficient to capture the tracer kinetics while minimizing the influence of radiometabolites.[1]
Q3: Can a reference region be used for the analysis of [¹¹C]this compound data?
A3: Due to the widespread expression of TSPO throughout the brain, there is no true reference region devoid of the target.[4][6] This prevents the use of conventional reference tissue models. While some studies have employed pseudo-reference regions like the cerebellum to calculate SUVRs, this approach has limitations and may not accurately reflect the specific binding.[7][8] Kinetic modeling with an arterial input function is the gold standard for accurate quantification.[7]
Q4: What is the purpose of a blocking study in this compound PET imaging?
A4: A blocking study is an experimental technique used to determine the non-displaceable volume of distribution (VND), which represents the portion of the PET signal that is not due to specific binding to the target (TSPO).[4][6] This is achieved by administering a non-radioactive compound, such as XBD173, that competes with [¹¹C]this compound for binding to TSPO.[4][6] By measuring the reduction in the PET signal after administration of the blocking agent, the VND can be estimated. This allows for the calculation of the specific binding potential (BPND), providing a more accurate measure of target engagement.[4]
Quantitative Data Summary
Table 1: Impact of TSPO Genotype (rs6971) on [¹¹C]this compound Binding
| Genotype | Binding Affinity | Approximate Reduction in SUV (vs. HAB) | Implications for PET Imaging |
| High-Affinity Binder (HAB) | High | N/A | Highest signal, serves as a reference for comparison. |
| Mixed-Affinity Binder (MAB) | Moderate | ~30% lower[1] | Quantifiable signal, but requires separate analysis or correction. |
| Low-Affinity Binder (LAB) | Very Low | >95% lower | Signal is often too low for reliable quantification; subjects are typically excluded from analysis.[2] |
Table 2: Quantitative Outcomes from a [¹¹C]this compound Blocking Study with XBD173 in Healthy Volunteers
| Parameter | High-Affinity Binders (HABs) | Mixed-Affinity Binders (MABs) |
| Total Volume of Distribution (VT) | 4.33 ± 0.29[6] | 2.94 ± 0.31[6] |
| Estimated Non-displaceable Volume of Distribution (VND) | 1.98 (1.69, 2.26)[6] | Not directly measured, but assumed to be similar to HABs. |
| Calculated Binding Potential (BPND) | Approximately twice that of MABs.[2][6] |
Experimental Protocols
Protocol 1: Recommended [¹¹C]this compound PET Imaging Protocol
This protocol is a synthesis of common practices and should be adapted to specific scanner and research requirements.
-
Subject Preparation:
-
Radiotracer Administration:
-
Administer an intravenous bolus injection of approximately 300 MBq of [¹¹C]this compound.[1]
-
-
PET Acquisition:
-
Arterial Blood Sampling:
-
Collect arterial blood samples throughout the scan to measure the concentration of the parent radiotracer in plasma.
-
Perform metabolite analysis to generate a metabolite-corrected arterial input function.
-
-
Image Reconstruction:
-
Data Analysis:
-
Perform kinetic modeling (e.g., 2-Tissue Compartment Model) using the metabolite-corrected arterial input function to estimate the total volume of distribution (VT).[2]
-
Analyze data stratified by TSPO genotype (HABs vs. MABs).
-
Protocol 2: [¹¹C]this compound Blocking Study with XBD173
This protocol describes a blocking study to determine the non-displaceable volume of distribution (VND).
-
Baseline Scan:
-
Perform a baseline [¹¹C]this compound PET scan as described in Protocol 1.
-
-
Blocking Agent Administration:
-
Second PET Scan:
-
Approximately 2 hours after XBD173 administration, perform a second [¹¹C]this compound PET scan following the same procedure as the baseline scan.[6]
-
-
Data Analysis:
-
Estimate the total volume of distribution (VT) for both the baseline and the blocked scans.
-
Use the data from both scans in an occupancy plot to estimate the non-displaceable volume of distribution (VND).[6]
-
Calculate the specific binding potential (BPND) using the formula: BPND = (VT / VND) - 1.[4]
-
Visualizations
Caption: Workflow for a typical [¹¹C]this compound PET experiment.
Caption: Concept of a blocking study to isolate specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of [11C]this compound binding potential in vivo: a first human TSPO blocking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetyl-N-(2-[11C]methoxybenzyl)-2-phenoxy-5-pyridinamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of [(11)C]this compound binding potential in vivo: a first human TSPO blocking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of simplified ratio-based approaches for quantification of PET [11C]this compound data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
Selection of appropriate image reconstruction algorithms for PBR28.
Technical Support Center: [¹¹C]PBR28 Image Reconstruction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with [¹¹C]this compound PET imaging.
Frequently Asked Questions (FAQs)
Q1: Which image reconstruction algorithm is best for [¹¹C]this compound PET studies: OSEM or FBP?
A1: Ordered Subset Expectation Maximization (OSEM) is generally recommended over Filtered Back-Projection (FBP) for [¹¹C]this compound PET studies. OSEM is an iterative reconstruction algorithm that can better model the statistical nature of PET data, often resulting in images with lower noise and fewer artifacts compared to FBP, especially in areas with low count statistics.[1] While FBP is computationally faster, OSEM can provide superior image quality.[1][2] However, it's important to note that with an increasing number of iterations, OSEM can amplify noise, so a balance must be found.[3] For some quantitative kinetic modeling applications, studies have shown that OSEM is not necessarily superior to FBP for creating parametric images.[4]
Q2: What are typical OSEM reconstruction parameters for [¹¹C]this compound?
A2: Commonly reported OSEM parameters for [¹¹C]this compound studies include 3 iterations and 21 subsets or 32 subsets and 1 iteration.[3][5] It is crucial to optimize these parameters for your specific scanner and research question, as the number of iterations and subsets affects the trade-off between image sharpness and noise.[3] Newer algorithms like Bayesian Penalized Likelihood (BPL), also known as Q-clear, are designed to better control noise at higher iteration numbers, which may improve the signal-to-noise ratio.[3]
Q3: Why is TSPO genotyping (rs6971) mandatory for [¹¹C]this compound studies?
A3: The rs6971 polymorphism in the TSPO gene significantly affects the binding affinity of [¹¹C]this compound.[6] This results in three distinct binding groups: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[6] The standardized uptake value (SUV) can be about 30% lower in MABs compared to HABs.[3] The uptake in LABs is often too low to be reliably quantified.[6] Therefore, genotyping is essential to correctly interpret the PET signal and to either stratify the analysis by genotype or apply appropriate correction factors.[3][6]
Q4: What is a typical scan duration for a dynamic [¹¹C]this compound PET study?
A4: For dynamic scans, a duration of 60-90 minutes is frequently recommended to achieve a good balance between signal quality and the influence of radioligand metabolites.[3] Some protocols may extend the scan to 120 minutes.[3]
Q5: Should I use post-reconstruction filtering?
A5: Post-reconstruction filtering, such as with a Gaussian filter, can help to reduce noise in the reconstructed images. However, it's important to be aware that this can also lead to a loss of spatial resolution and may cause blurring. An 8 mm full-width at half-maximum (FWHM) Gaussian kernel is sometimes used.[5] Advanced filtering techniques like non-local means (NLM) or bilateral filters can offer better noise reduction while preserving edges. Deep learning-based denoising methods have also shown promise in maintaining quantitative accuracy while reducing noise.[3]
Troubleshooting Guide
This guide addresses common issues encountered during [¹¹C]this compound image reconstruction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Image Noise | - Low radiotracer counts- Inappropriate reconstruction parameters (e.g., too many OSEM iterations)[3]- Patient-specific factors | - Optimize Injected Dose: A typical injected dose for human studies is around 300 MBq.[3]- Refine Reconstruction Parameters: For OSEM, consider starting with parameters like 3 iterations and 21 subsets and adjust as needed.[3] Be aware that increasing iterations can amplify noise.[3]- Apply Post-Reconstruction Filtering: Use a Gaussian filter (e.g., 8mm FWHM) cautiously, or consider advanced edge-preserving filters.[3][5] |
| Motion Artifacts | - Patient movement during the scan | - Patient Comfort: Ensure the patient is comfortable to minimize movement during the long scan duration.[3][7]- Motion Correction: Implement motion correction algorithms during the image reconstruction process.[3][8] Modern PET/CT and PET/MR scanners often have built-in capabilities for this.[3] |
| Quantification Inaccuracies (e.g., in SUVR) | - Incorrect reconstruction algorithm selection- High intersubject variability in signal- Lack of arterial input function for kinetic modeling | - Use Appropriate Quantification Models: For robust quantification, consider kinetic models like the two-tissue compartment model (2TCM) which require an arterial input function.[9][10] Simpler methods like SUV and SUVR may not be as sensitive for detecting changes.[9]- Address Intersubject Variability: Always perform TSPO genotyping (rs6971).[6] Standardize scan times, as afternoon scans can yield higher uptake values.[3] Consider measuring the plasma free fraction (fp) of the tracer.[6] |
| Attenuation Correction Artifacts | - Misalignment between PET and CT/MR scans[7]- Truncation of the CT/MR field of view[11]- Metal implants | - Verify PET-CT/MR Registration: Carefully review the alignment of the PET and transmission scans.[7]- Ensure Full Field of View: Position the patient to ensure the entire body region of interest is within the CT/MR field of view.[11]- Inspect for Metal Artifacts: Review the CT/MR images for the presence of metal and use appropriate metal artifact reduction software if available.[11] |
| Low Signal-to-Noise Ratio (SNR) | - Insufficient scan duration- Low injected dose | - Increase Scan Duration: A scan duration of 60-90 minutes is often recommended for dynamic scans.[3]- Optimize Injected Dose: Ensure an adequate dose is administered (e.g., ~300 MBq for human studies).[3] |
Experimental Protocols & Methodologies
Recommended [¹¹C]this compound PET Imaging Protocol
This protocol is a generalized summary and should be adapted based on the specific scanner and research objectives.
-
Subject Preparation:
-
Radiotracer Administration:
-
PET Acquisition:
-
Image Reconstruction:
Diagrams
Caption: Workflow for this compound Image Reconstruction.
Caption: Troubleshooting Common this compound Image Artifacts.
References
- 1. scribd.com [scribd.com]
- 2. Evaluation of iterative reconstruction (OSEM) versus filtered back-projection for the assessment of myocardial glucose uptake and myocardial perfusion using dynamic PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jsnm.org [jsnm.org]
- 5. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 7. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 8. articl.net [articl.net]
- 9. Quantification of [11C]this compound data after systemic lipopolysaccharide challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cme.lww.com [cme.lww.com]
Technical Support Center: Mitigating Partial Volume Effects in [11C]PBR28 PET Imaging
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on identifying, troubleshooting, and mitigating partial volume effects (PVE) in [11C]PBR28 positron emission tomography (PET) studies.
Frequently Asked Questions (FAQs)
Q1: What is the partial volume effect (PVE) and why is it a concern in [11C]this compound PET imaging?
Q2: What are the main types of partial volume correction (PVC) methods applicable to [11C]this compound PET studies?
A2: Partial volume correction methods can be broadly categorized into two groups:
-
Post-reconstruction methods: These are the most commonly used techniques and are applied to the reconstructed PET images.[4] They often utilize anatomical information from a co-registered high-resolution magnetic resonance imaging (MRI) scan to correct for PVE.[3][4] Examples include region-based methods like the Geometric Transfer Matrix (GTM) and voxel-based methods.[5]
-
Reconstruction-based methods: These methods incorporate a model of the scanner's point spread function (PSF) directly into the image reconstruction algorithm to compensate for PVE.[2][6] While potentially more accurate, they can be more computationally intensive and may amplify noise in the images.[6]
Q3: Is an MRI scan always necessary for partial volume correction of [11C]this compound PET data?
A3: While MRI-guided PVC is considered the gold standard for accurate correction due to the high-resolution anatomical information it provides, it is not strictly mandatory in all cases.[3][7] Some post-reconstruction methods, like iterative deconvolution, can be applied without anatomical data.[4] However, for precise quantification, especially in studies involving specific small brain nuclei, co-registered MRI data is highly recommended to improve the accuracy of the correction.[3][7]
Q4: What software is available to perform partial volume correction on my [11C]this compound PET data?
A4: Several software packages are available for implementing PVC. Some commonly used options include:
-
PVElab: A MATLAB-based toolbox specifically developed for partial volume correction. It is freely available and offers various PVC algorithms.[8]
-
PMOD: A commercial software package that includes modules for a range of PET analysis tasks, including several PVC algorithms.[8]
-
SPM (Statistical Parametric Mapping): While primarily for statistical analysis, SPM can be used in conjunction with other tools and custom scripts to perform PVC.
-
FreeSurfer: This software suite can be used for MRI segmentation, which is a crucial step in many MRI-guided PVC methods.
Q5: How does the choice of PVC method affect the quantification of [11C]this compound binding?
A5: The choice of PVC method can significantly impact the final quantitative values, such as the distribution volume (VT) or the standardized uptake value ratio (SUVR). Different methods have varying assumptions and levels of performance in terms of accuracy and noise propagation.[9] For instance, some methods may be more robust to misregistration between PET and MRI data than others.[9] It is crucial to select a method appropriate for your specific research question and to report the chosen method in your publications for transparency and reproducibility.
Troubleshooting Guides
This section addresses common issues encountered during the partial volume correction of [11C]this compound PET data.
Issue 1: Inaccurate co-registration between PET and MRI images.
-
Problem: Misalignment between the PET and MRI scans is a major source of error in MRI-guided PVC. Even small shifts can lead to significant errors in the corrected data.
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect the co-registered images. Use image fusion tools to overlay the PET and MRI scans and check for alignment of key anatomical structures.
-
Use of Fiducial Markers: If possible during acquisition, use fiducial markers to improve the accuracy of the initial registration.
-
Automated Registration Algorithms: Utilize robust automated registration algorithms available in software packages like SPM or PMOD.
-
Manual Adjustment: If automated methods fail, perform manual adjustments to fine-tune the registration.
-
Quality Control Metrics: Quantify the registration quality using metrics such as mutual information or normalized cross-correlation.
-
Issue 2: Incorrect segmentation of anatomical structures from the MRI.
-
Problem: The accuracy of region-based PVC methods heavily relies on the precise delineation of anatomical regions of interest (ROIs) from the MRI. Errors in segmentation will propagate to the corrected PET data.
-
Troubleshooting Steps:
-
Use of Validated Atlases: Employ well-validated brain atlases for automated segmentation.
-
Manual Editing: Manually inspect and, if necessary, edit the automatically segmented ROIs, especially for small or complex structures.
-
Consistent Protocol: Use a consistent and standardized segmentation protocol for all subjects in your study to minimize variability.
-
Consider Tissue Fractions: For voxels containing a mix of tissues (e.g., gray matter and white matter), consider using methods that account for tissue fractions rather than binary masks.
-
Issue 3: Amplification of noise after partial volume correction.
-
Problem: PVC algorithms, particularly deconvolution-based methods, can amplify noise in the PET data, which can reduce the precision of the quantitative estimates.
-
Troubleshooting Steps:
-
Regularization: Apply appropriate regularization techniques during the correction process to control noise amplification.[10]
-
Image Smoothing: Apply a gentle spatial smoothing filter to the PET data before or after correction, but be aware that excessive smoothing can re-introduce partial volume effects.
-
Method Selection: Choose a PVC method that is known to have better noise properties. For example, the symmetric Geometric Transfer Matrix (sGTM) method has been shown to have better precision and noise propagation than the standard GTM method.[9]
-
Evaluate Signal-to-Noise Ratio: Assess the signal-to-noise ratio in your corrected images to ensure that the correction has not unduly degraded image quality.
-
Comparison of Common Partial Volume Correction Methods
The following table summarizes and compares some of the most frequently used post-reconstruction PVC methods applicable to [11C]this compound PET studies.
| Method | Principle | Requirements | Advantages | Disadvantages |
| Geometric Transfer Matrix (GTM) | A region-based method that calculates the spill-over between predefined regions of interest based on the scanner's point spread function.[5] | Co-registered MRI, Segmented ROIs, Scanner PSF | Provides corrected mean values for each ROI. | Assumes uniform tracer uptake within each ROI; sensitive to segmentation errors. |
| Symmetric GTM (sGTM) | An extension of the GTM method that considers the spill-over between regional spread functions rather than regions, leading to improved robustness.[9] | Co-registered MRI, Segmented ROIs, Scanner PSF | More robust to misregistration and PSF estimation errors; better noise properties than GTM.[9] | Still relies on accurate ROI definition. |
| Region-Based Voxel-wise (RBV) Correction | A voxel-wise method that uses the corrected regional mean values from a method like GTM to correct the individual voxel values within each region.[6] | Co-registered MRI, Segmented ROIs, Scanner PSF | Provides a corrected image at the voxel level, allowing for voxel-wise statistical analysis. | Can be computationally intensive. |
| Iterative Deconvolution (e.g., Van Cittert) | An image-based method that attempts to reverse the blurring effect of the scanner's PSF through an iterative deconvolution process.[4] | Scanner PSF | Does not require an anatomical image. | Prone to noise amplification; may introduce artifacts.[11] |
Detailed Experimental Protocols
Protocol 1: MRI-Guided Partial Volume Correction using the Geometric Transfer Matrix (GTM) Method
This protocol outlines the steps for performing GTM-based PVC on [11C]this compound PET data using a co-registered T1-weighted MRI.
1. Image Acquisition:
- Acquire dynamic [11C]this compound PET data.
- Acquire a high-resolution T1-weighted anatomical MRI scan for the same subject.
2. Image Pre-processing:
- PET Data:
- Perform motion correction on the dynamic PET frames.
- Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
- Create a mean PET image from the relevant time frames for co-registration.
- MRI Data:
- Perform bias field correction and skull stripping on the T1-weighted MRI.
3. PET-MRI Co-registration:
- Co-register the mean PET image to the skull-stripped T1-weighted MRI using a rigid transformation.
- Visually inspect the alignment of the co-registered images.
4. MRI Segmentation:
- Segment the T1-weighted MRI into different tissue classes (Gray Matter, White Matter, CSF) and/or specific regions of interest using software like FreeSurfer or SPM.
5. Point Spread Function (PSF) Estimation:
- Determine the PSF of your PET scanner. This can be done by scanning a point source phantom and fitting the resulting image to a Gaussian function. The Full Width at Half Maximum (FWHM) is typically used to characterize the PSF.[11]
6. GTM Calculation and PVC:
- Using a software package like PVElab or a custom script, provide the following inputs:
- Co-registered PET image.
- Segmented MRI (ROIs).
- Scanner PSF (FWHM).
- The software will then calculate the geometric transfer matrix, which describes the degree of spill-over between the defined ROIs.
- The GTM is then used to correct the regional PET values for PVE.
7. Quality Control:
- Compare the uncorrected and corrected PET images and regional values.
- Ensure that the corrected values are biologically plausible and that the correction has not introduced significant artifacts.
Protocol 2: Voxel-Based Partial Volume Correction using Iterative Deconvolution
This protocol describes a voxel-based PVC method that does not require an anatomical MRI.
1. Image Acquisition and Reconstruction:
- Acquire and reconstruct the [11C]this compound PET data as described in Protocol 1.
2. Point Spread Function (PSF) Estimation:
- Determine the PSF of the PET scanner as described in Protocol 1.[11]
3. Iterative Deconvolution:
- Use a software package that implements an iterative deconvolution algorithm (e.g., Richardson-Lucy or Van Cittert).
- Provide the reconstructed PET image and the scanner PSF as inputs.
- Set the number of iterations. This is a critical parameter that needs to be optimized. Too few iterations will result in incomplete correction, while too many can lead to excessive noise amplification.
- Apply a regularization parameter if available to control noise.
4. Quality Control:
- Visually inspect the corrected images for noise and artifacts.
- Compare the quantitative values before and after correction.
- It is advisable to validate this method against an MRI-guided technique on a subset of your data if possible.
Visualizations
Caption: Workflow for MRI-guided and MRI-less partial volume correction in this compound PET.
Caption: Logical flow of the Geometric Transfer Matrix (GTM) partial volume correction method.
References
- 1. Challenges and innovations in brain PET analysis of neurodegenerative disorders: a mini-review on partial volume effects, small brain region studies, and reference region selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deep learning-based partial volume correction in standard and low-dose positron emission tomography-computed tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voxel-based partial volume correction of PET images via subtle MRI guided non-local means regularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ugent.be [ugent.be]
- 5. Partial volume correction of PET image data using geometric transfer matrices based on uniform B-Splines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsnmscieng.kenkyuukai.jp [jsnmscieng.kenkyuukai.jp]
- 7. MR Imaging-Guided Partial Volume Correction of PET Data in PET/MR Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Symmetric geometric transfer matrix partial volume correction for PET imaging: principle, validation and robustness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An MRI-guided PET Partial Volume Correction Method - PMC [pmc.ncbi.nlm.nih.gov]
Data normalization strategies for multi-center PBR28 PET studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in multi-center PBR28 PET studies. The information is presented in a question-and-answer format to directly address common issues encountered during data normalization and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in multi-center this compound PET studies?
A1: The primary sources of variability in multi-center this compound PET studies include:
-
Scanner Differences: Variations in PET scanner hardware, software, and reconstruction algorithms can lead to systematic differences in image resolution and quantitative values.[1][2][3]
-
Radiotracer Synthesis and Administration: Minor differences in the radiolabeling of [11C]this compound and injection procedures can introduce variability.
-
Subject-Specific Factors: Patient's age, BMI, sex, and most importantly, their translocator protein (TSPO) genotype (rs6971 polymorphism) significantly impact this compound binding.[4][5] There are high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs), with LABs often being excluded from studies due to low signal.[4]
-
Image Reconstruction and Analysis: The choice of reconstruction parameters and data analysis methods can substantially influence the final quantitative results.[1]
Q2: What is the importance of data harmonization in multi-center PET studies?
A2: Data harmonization is crucial for reducing inter-scanner variability, which ensures that quantitative data from different centers are comparable.[1] This process minimizes "batch effects" related to the imaging site, thereby increasing the statistical power and reliability of multi-center trials.[6] Harmonization aims to achieve comparable image quality and standardized uptake values (SUVs) across different PET/CT systems and reconstruction settings.[1]
Q3: What is a "pseudoreference region," and why is it used for this compound PET studies?
A3: A pseudoreference region is a brain area used for normalization that is believed to have minimal specific binding of the radiotracer and is not expected to be affected by the pathology under investigation. For this compound, a true reference region devoid of TSPO is not available, as TSPO is expressed throughout the brain, including in endothelial cells.[4][7] Therefore, researchers use pseudoreference regions to obtain a semi-quantitative measure called the Standardized Uptake Value Ratio (SUVR), which can be more robust against global variations in tracer uptake than SUV.[8]
Q4: Which brain regions are commonly used as pseudoreference regions for this compound PET?
A4: Several brain regions have been investigated and used as pseudoreference regions for this compound PET studies. The choice of region can depend on the specific disease being studied. Common pseudoreference regions include:
-
Whole Brain: Often used to normalize for global differences in [11C]this compound binding.[5][9]
-
Cerebellum: Utilized in some studies, but its use can be problematic due to potential TSPO expression and displacement.[7][10]
-
Occipital Cortex: Has been suggested as a suitable pseudoreference region in certain patient populations.[8][10]
Troubleshooting Guides
Issue 1: High variability in SUV measurements across different scanning sites.
-
Problem: You observe significant and systematic differences in Standardized Uptake Value (SUV) measurements for your this compound PET data acquired from multiple centers, even after standardizing patient preparation and imaging protocols.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Scanner Calibration and Performance Differences | 1. Phantom-Based Harmonization: Implement a harmonization protocol using a standardized phantom, such as the Hoffman 3D brain phantom.[11][12] This involves scanning the phantom at each site to determine scanner-specific resolution and applying a smoothing filter to harmonize the effective image resolution across all scanners.[2][6] 2. Cross-Calibration: Ensure that all PET scanners are accurately calibrated to a common standard for SUV measurement. This can be verified using a uniform cylindrical phantom. |
| Inconsistent Image Reconstruction Parameters | 1. Standardize Reconstruction: Mandate the use of identical or as-similar-as-possible reconstruction algorithms (e.g., OSEM with a specific number of iterations and subsets) and post-reconstruction smoothing (e.g., Gaussian filter with a defined FWHM) across all sites. 2. Retrospective Harmonization: If prospective standardization is not possible, retrospective harmonization techniques can be applied. One common method is to smooth all images to the lowest resolution present in the multi-center cohort.[6] |
| "Batch Effects" Not Accounted For | 1. Statistical Correction: Employ statistical methods like ComBat, which was originally developed for genomics, to remove "batch effects" from quantitative PET data.[6] This method adjusts the data for site-specific variations. |
Issue 2: Difficulty in choosing an appropriate pseudoreference region for SUVR calculation.
-
Problem: You are unsure which brain region to use as a pseudoreference for calculating the Standardized Uptake Value Ratio (SUVR) in your specific patient cohort.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Pathology Affecting Potential Reference Regions | 1. Literature Review: Investigate previous this compound PET studies in similar disease populations to identify which pseudoreference regions have been successfully used.[8][9][10] 2. Group Comparison: Test for significant differences in this compound uptake between your patient and control groups in candidate pseudoreference regions (e.g., whole brain, cerebellum, occipital cortex). A suitable pseudoreference region should not show a group difference.[8][10] |
| Global Disease Effects | 1. Consider Whole Brain Normalization: In diseases with widespread neuroinflammation, normalizing to the whole brain signal can help to detect focal changes by reducing between-subject variability.[5][8] 2. Kinetic Modeling: If a suitable pseudoreference region cannot be identified, consider using more quantitative methods that do not rely on a reference region, such as kinetic modeling with an arterial input function to estimate the total volume of distribution (VT).[13][14] |
Quantitative Data Summary
The following tables summarize key quantitative findings from multi-center and harmonization studies.
Table 1: Impact of Harmonization on Image Quality Metrics [11][12]
| Image Quality Metric | Before Harmonization (Mean ± SD) | After Harmonization (Mean ± SD) |
| Effective Image Resolution (EIR) Range (mm) | 3.3 to 8.1 | Target of 8.0 |
| Coefficient of Variation (COV%) | 16.97 ± 6.03 | 7.86 ± 1.47 |
| GMRC Inter-Quartile Range | 0.040 | 0.012 |
| Contrast SD | 0.14 | 0.05 |
Table 2: Comparison of Different Quantification Methods for Detecting LPS Effects [15]
| Quantification Method | Effect Size (partial η²) | p-value |
| 2TCM (VT) | 0.56 - 0.89 | < 0.05 |
| 2TCM-1k (VT) | 0.56 - 0.89 | < 0.05 |
| MA-1 (VT) | 0.56 - 0.89 | < 0.05 |
| SIME (BPND) | 0.56 - 0.89 | < 0.05 |
| SUV | Not significant | > 0.05 |
| SUVR | Not significant | > 0.05 |
Experimental Protocols
Protocol 1: Phantom-Based Image Harmonization
This protocol describes a general workflow for harmonizing PET data from multiple centers using a Hoffman 3D brain phantom.[11][12]
-
Phantom Preparation: Prepare the Hoffman 3D brain phantom according to the manufacturer's instructions with a known activity concentration of a PET isotope (e.g., 18F).
-
Phantom Scanning: Scan the prepared phantom on each PET scanner participating in the multi-center study using the site-specific clinical protocol for this compound brain imaging.
-
Image Reconstruction: Reconstruct the phantom images using the standard reconstruction parameters employed at each site.
-
Resolution Estimation: For each reconstructed phantom image, estimate the effective image resolution (EIR), typically measured as the Full Width at Half Maximum (FWHM).
-
Target Resolution Selection: Identify the coarsest EIR (highest FWHM value) among all scanners. This will serve as the target resolution for harmonization.
-
Harmonization Kernel Calculation: For each scanner, calculate a harmonization kernel (typically a Gaussian smoothing filter) that, when applied to the reconstructed image, will degrade the resolution to the target resolution.
-
Application to Patient Data: Apply the calculated scanner-specific harmonization kernel to all patient PET images acquired from that scanner.
Protocol 2: Pseudoreference Region-Based SUVR Calculation
This protocol outlines the steps for calculating the Standardized Uptake Value Ratio (SUVR) using a pseudoreference region.
-
Image Pre-processing: Perform standard pre-processing steps on the dynamic this compound PET images, including motion correction and co-registration to a structural MRI.
-
SUV Image Generation: Calculate the Standardized Uptake Value (SUV) image for a specific time window post-injection (e.g., 60-90 minutes).[5][9]
-
Region of Interest (ROI) Definition: Define ROIs for your target regions and the chosen pseudoreference region (e.g., whole brain, cerebellum, or occipital cortex) on the co-registered MRI.
-
Mean SUV Extraction: Extract the mean SUV from the target ROIs and the pseudoreference region ROI.
-
SUVR Calculation: For each target ROI, calculate the SUVR by dividing the mean SUV of the target ROI by the mean SUV of the pseudoreference region.
Visualizations
References
- 1. Evaluation of strategies towards harmonization of FDG PET/ CT studies in multicentre trials: comparison of scanner validation phantoms and data analysis procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of harmonization strategies for quantitative PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 5. [11C]this compound MR–PET imaging reveals lower regional brain expression of translocator protein (TSPO) in young adult males with autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudoreference Regions for Glial Imaging with 11C-PBR28: Investigation in 2 Clinical Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pseudoreference Regions for Glial Imaging with 11C-PBR28: Investigation in 2 Clinical Cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Harmonization of brain PET images in multi-center PET studies using Hoffman phantom scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Harmonization of brain PET images in multi-center PET studies using Hoffman phantom scan – ScienceOpen [scienceopen.com]
- 13. Advancing Generalisable Neural Network-Based PET Quantification: A Multicenter [11C]this compound study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of [11C]this compound data after systemic lipopolysaccharide challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor model fits in PBR28 kinetic analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with poor model fits in PBR28 kinetic analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing large inter-individual variability in my this compound PET signal?
A1: A primary source of variability is a common single nucleotide polymorphism (rs6971) in the gene encoding the 18 kDa translocator protein (TSPO), the target of this compound. This polymorphism leads to three distinct binding affinity phenotypes:
Individuals classified as LABs show negligible specific binding, which can significantly impact quantitative analysis if not accounted for.[4] It is crucial to genotype all subjects prior to PET imaging to correctly stratify the data.[3] MABs, in comparison to HABs, also show a lower total volume of distribution (VT).[2][5]
Q2: My model fit is poor, especially in the early time points of the scan. What could be the cause?
A2: A common reason for poor model fits, particularly in the initial phase of the time-activity curve, is the contribution of vascular binding. TSPO is expressed on the endothelial cells of blood vessels, which can lead to a slow, irreversible trapping component for [11C]this compound.[3][6][7] The standard two-tissue compartment model (2TCM) does not account for this vascular component.[6]
Q3: Which kinetic model is most appropriate for [11C]this compound data?
A3: While the reversible two-tissue compartment model (2TCM) is a standard approach, a modified version that includes an irreversible vascular trapping component (2TCM-1K) has been shown to provide a better fit for [11C]this compound data in many cases.[6][8][9][10] The 2TCM-1K model can improve the description of the initial part of the brain time-activity curves and may provide more sensitive estimates of VT related to microglial TSPO binding.[3][11] The choice of the best model should be based on parameter precision, inspection of weighted residuals, and parsimony criteria like the Akaike Information Criterion (AIC).[6]
Q4: How do radiometabolites affect my analysis?
A4: [11C]this compound is metabolized over the course of a PET scan, and its radiometabolites can be present in the plasma.[12] It is critical to use a radiometabolite-corrected arterial plasma input function for accurate kinetic modeling.[12][13] If radiometabolites cross the blood-brain barrier, they can contribute to the brain's radioactivity signal, potentially confounding the kinetic analysis.[13] Some studies suggest that a small amount of radiometabolites in the brain could be a reason for increasing estimates of distribution volume at later scan times.[12]
Q5: What is the importance of non-displaceable binding (VND) and how can it be estimated?
A5: The total distribution volume (VT) is the sum of specific binding (VS) and non-displaceable binding (VND).[14] Since TSPO is expressed throughout the brain, there is no true reference region devoid of the protein, making it difficult to estimate VND using traditional reference region models.[2][3] Differences in VND between subject groups can be a confounding factor in studies where VT is the primary outcome measure.[14][15] VND can be estimated using pharmacological blockade studies, where a high dose of a non-radiolabeled TSPO ligand is administered to displace the specific binding of [11C]this compound.[2][5]
Troubleshooting Guides
Issue: Poor Model Fit to Time-Activity Curve (TAC)
This guide provides a step-by-step approach to diagnosing and resolving poor model fits in this compound kinetic analysis.
Detailed Steps:
-
Data Quality and Pre-processing:
-
Confirm Genotype: Ensure that subjects have been correctly genotyped for the rs6971 polymorphism and that the analysis is stratified accordingly. Low-affinity binders (LABs) often have uptake too low to be reliably quantified and may need to be excluded.[3]
-
Inspect Arterial Input Function (AIF): A noisy or improperly metabolite-corrected AIF is a common source of error. Verify the chromatographic methods used for metabolite analysis and the model used to fit the parent fraction data.[13] Arterial sampling is highly recommended as an image-derived input function can be unreliable.[3]
-
Review Time-Activity Curves (TACs): Check for excessive noise or sudden shifts in the TACs that could indicate patient motion during the scan. Apply motion correction algorithms if necessary.
-
-
Kinetic Model Selection:
-
Standard 2TCM: Begin by fitting the data with the standard two-tissue compartment model.[3]
-
2TCM-1K: If the 2TCM provides a poor fit, especially for the early data points, try the 2TCM-1K model, which accounts for vascular binding.[6][7]
-
Model Comparison: Use statistical criteria like the Akaike Information Criterion (AIC) to determine the most parsimonious model.[6] Visually inspect the weighted residuals for any systematic patterns, which would indicate a poor fit. The model that provides the most randomly distributed residuals is preferred.[9]
-
-
Parameter Plausibility:
-
Physiological VT: Check if the estimated total distribution volume (VT) values are within a physiological range. Unusually high or low VT can indicate a problem with the model fit or the input data.[6]
-
Rate Constant Stability: Examine the precision and stability of the estimated rate constants (K1, k2, k3, k4, and Kb for 2TCM-1K). High standard errors or correlations between parameters can suggest that the model is over-parameterized for the given data quality.
-
-
Advanced Considerations:
-
Non-Displaceable Binding (VND): If comparing groups, be aware that differences in VT could be driven by changes in VND rather than specific binding.[14][15] Consider methods to estimate VND, such as a pharmacological blocking study, if feasible.[2]
-
Plasma Free Fraction (fp): High inter-subject variability in VT may also be influenced by variable plasma protein binding.[3] While correcting VT by the plasma free fraction (fp) is theoretically sound, the measurement of fp can introduce its own variability and may not always improve results.[3][16]
-
Quantitative Data Summary
Table 1: this compound Binding Affinity (Ki) by TSPO Genotype (rs6971)
| Binder Status | Genotype | Approximate Ki (nM) | Reference |
| High-Affinity (HAB) | Ala/Ala | 2.9 - 4.0 | [4][17] |
| Mixed-Affinity (MAB) | Ala/Thr | Two sites: ~3.6 and ~1409 | [4][17] |
| Low-Affinity (LAB) | Thr/Thr | ~237 | [4][17] |
Table 2: Typical [11C]this compound VT and VND Estimates in Healthy Volunteers
| Parameter | High-Affinity Binders (HABs) | Mixed-Affinity Binders (MABs) | Reference |
| VT (mL/cm³) | ~4.33 | ~2.94 | [2][5] |
| VND (mL/cm³) | ~1.98 | ~1.98 | [2][5] |
| BPND | ~1.19 | ~0.48 | Calculated from[2][5] |
VT: Total Volume of Distribution; VND: Non-displaceable Volume of Distribution; BPND: Binding Potential (VT/VND - 1). Values are approximate and can vary between studies.
Experimental Protocols
Protocol 1: [11C]this compound PET Imaging with Arterial Sampling
-
Subject Preparation: Subjects should be genotyped for the rs6971 polymorphism prior to the scan.
-
Radiotracer Injection: A bolus of [11C]this compound is injected intravenously.
-
Dynamic PET Scan: A dynamic PET scan of 90-120 minutes is typically performed.[3][12]
-
Arterial Blood Sampling: Serial arterial blood samples are drawn throughout the scan to measure the concentration of radioactivity in whole blood and plasma.[13][18]
-
Metabolite Analysis: A portion of the plasma samples is analyzed using high-performance liquid chromatography (HPLC) to separate the parent radioligand ([11C]this compound) from its radiometabolites.[13]
-
Input Function Generation: The discrete measurements of the parent radioligand concentration in arterial plasma are used to generate a continuous, metabolite-corrected arterial input function for kinetic modeling.[12]
Protocol 2: Determination of VND via Pharmacological Blockade
-
Baseline Scan: A baseline [11C]this compound PET scan is performed as described in Protocol 1.
-
Blocking Agent Administration: A non-radiolabeled TSPO ligand (e.g., XBD173) is administered orally at a dose sufficient to occupy a significant fraction of TSPO sites.[2][10]
-
Second Scan: After a suitable interval (e.g., 2 hours), a second [11C]this compound PET scan is performed.[2]
-
Data Analysis: The VND is estimated using an occupancy plot, which relates the change in VT to the dose or plasma concentration of the blocking drug.[2]
Visualizations
References
- 1. An 18-kDa translocator protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of [11C]this compound binding potential in vivo: a first human TSPO blocking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic modeling without accounting for the vascular component impairs the quantification of [11C]this compound brain PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic Analysis in Healthy Humans of a Novel Positron Emission Tomography Radioligand to Image the Peripheral Benzodiazepine Receptor, a Potential Biomarker for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma radiometabolite correction in dynamic PET studies: Insights on the available modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Nondisplaceable Binding Is a Potential Confounding Factor in 11C-PBR28 Translocator Protein PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic modeling and parameter estimation of TSPO PET imaging in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anesthesia Effects on PBR28 Binding and Quantification
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of anesthesia on PBR28 binding and quantification in positron emission tomography (PET) imaging studies.
Frequently Asked Questions (FAQs)
Q1: How does anesthesia affect [11C]this compound binding to the translocator protein (TSPO)?
Anesthetic agents can significantly influence the binding of PET radioligands to their targets, and the effects are highly variable, potentially causing an increase, decrease, or no change in binding. For [11C]this compound, a radioligand targeting the 18 kDa translocator protein (TSPO) as a marker of neuroimmune activation, at least one common anesthetic, propofol (B549288), has been shown to decrease its binding. The exact mechanisms for these alterations are not always fully understood but may involve direct interaction with the receptor, changes in cerebral blood flow, or alterations in endogenous ligand levels.
Q2: What is the specific effect of propofol on [11C]this compound quantification?
Studies in healthy human subjects have demonstrated that propofol anesthesia leads to a significant reduction in the total distribution volume (VT) of [11C]this compound in the brain. This reduction has been quantified to be approximately 26%.[1] This effect was observed globally across all brain regions. Therefore, when using propofol anesthesia for [11C]this compound PET studies, it is crucial to include a control group to account for this systematic underestimation of TSPO availability.[1]
Q3: What are the known effects of isoflurane (B1672236) on this compound binding?
Direct, quantitative studies on the effect of isoflurane on [11C]this compound binding in humans are limited. However, preclinical studies using isoflurane for anesthesia during [11C]this compound PET imaging in animal models are common. Isoflurane is known to be a potent vasodilator and can increase cerebral blood flow, which may, in turn, affect the delivery and kinetics of the radiotracer.[2] The depth of isoflurane anesthesia can also influence cerebral metabolism in a dose-dependent manner. Given these physiological effects, it is plausible that isoflurane could alter [11C]this compound binding and quantification, though the magnitude and direction of this effect are not as well-characterized as for propofol. Researchers using isoflurane should maintain a consistent and well-documented anesthetic depth and consider the potential for confounding effects.
Q4: Is there information on the impact of ketamine on this compound quantification?
The literature on the direct impact of ketamine on [11C]this compound binding for PET quantification is not as extensive as for propofol. Ketamine is an NMDA receptor antagonist with known effects on cerebral blood flow and metabolism. Some studies suggest that ketamine may have anti-inflammatory properties, which could theoretically modulate TSPO expression, the target of this compound. However, a study on the effect of ketamine on GABAA receptor binding showed no significant alteration, suggesting its receptor interactions can be specific. More research is needed to determine the precise quantitative effect of ketamine on [11C]this compound binding.
Q5: How does the TSPO genotype (rs6971) interact with anesthesia effects on this compound binding?
The TSPO gene polymorphism (rs6971) results in different binding affinities for this compound, categorizing individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs). This genetic variation is a major source of inter-individual variability in [11C]this compound signal. While there is no direct evidence to suggest that anesthesia differentially affects these binding groups, it is a critical factor to control for in study design and data analysis. All analyses of [11C]this compound data, whether under anesthesia or in awake subjects, should account for TSPO genotype.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly low [11C]this compound VT or SUV values across all subjects. | Anesthetic Effect: Propofol is known to significantly reduce [11C]this compound VT.[1] Other anesthetics may have similar, though less characterized, effects. | 1. Document Anesthetic Protocol: Record the specific anesthetic agent, dose, and duration of administration for each subject. 2. Include a Control Group: If using an anesthetic known to affect binding, include a control group scanned under the same conditions. 3. Literature Comparison: Compare your findings with studies that have used a similar anesthetic protocol. |
| High inter-subject variability in [11C]this compound binding. | 1. TSPO Genotype: The rs6971 polymorphism is a major contributor to variability. 2. Anesthetic Depth: Variations in the depth of anesthesia between subjects can alter physiological parameters and tracer kinetics. 3. Physiological Parameters: Differences in blood pressure, heart rate, and end-tidal CO2 can impact tracer delivery and uptake. | 1. Genotype all subjects: Stratify your analysis by high-affinity, mixed-affinity, and low-affinity binders. 2. Standardize and Monitor Anesthesia: Use a consistent anesthetic protocol and continuously monitor vital signs and anesthetic depth.[3] 3. Record Physiological Data: Log all physiological parameters during the scan for potential inclusion as covariates in your analysis. |
| Inconsistent results with previous studies from your lab. | 1. Change in Anesthetic Protocol: A different anesthetic agent or a change in the administration protocol can lead to different results. 2. Anesthesia Machine Calibration: An improperly calibrated vaporizer can deliver incorrect concentrations of volatile anesthetics. | 1. Review and Compare Protocols: Ensure the current anesthetic protocol is identical to previous studies. 2. Verify Equipment Calibration: Regularly check the calibration of anesthesia machines and vaporizers according to manufacturer guidelines.[1][4] |
| Difficulty in achieving a stable radiotracer signal. | Anesthetic-Induced Physiological Instability: Fluctuations in physiological state during the scan can affect tracer kinetics. | 1. Maintain Homeostasis: Pay close attention to maintaining stable physiological parameters (temperature, blood gases, etc.) throughout the scan.[5][6] 2. Monitor Anesthetic Depth: Use appropriate monitoring to ensure a stable plane of anesthesia. |
Quantitative Data Summary
Table 1: Effect of Propofol Anesthesia on [11C]this compound Total Distribution Volume (VT)
| Anesthetic State | Mean VT (mL/cm³) | Percent Change from Baseline | p-value | Reference |
| Baseline (Awake) | 4.3 ± 0.8 | - | - | |
| Propofol Anesthesia | 3.2 ± 0.6 | ~ -26% | 0.011 |
Data are presented as mean ± standard deviation. VT values are averaged across various brain regions.
Experimental Protocols
[11C]this compound PET Imaging Under Propofol Anesthesia (Human Study)
This protocol is based on the methodology described by Hines et al. (2013).
-
Subject Preparation:
-
Subjects fast for 8 hours prior to the study.
-
An intravenous line is placed for radiotracer injection and another for propofol administration.
-
An arterial line is placed for blood sampling.
-
-
Baseline (Awake) Scan:
-
The subject is positioned in the PET scanner.
-
A transmission scan is acquired for attenuation correction.
-
Approximately 680 ± 14 MBq of [11C]this compound is injected as a bolus over 60 seconds.
-
A dynamic emission scan is acquired for 120 minutes.
-
Arterial blood samples are collected throughout the scan to generate a metabolite-corrected arterial input function.
-
-
Anesthetized Scan:
-
Following the baseline scan, the subject is prepared for anesthesia.
-
Continuous monitoring of electrocardiography, arterial blood pressure, capnography, oxygen saturation, and skin temperature is initiated.
-
Propofol is administered intravenously to achieve and maintain a state of general anesthesia.
-
A second injection of approximately 680 ± 14 MBq of [11C]this compound is administered.
-
A second 120-minute dynamic emission scan is acquired with concurrent arterial blood sampling.
-
-
Data Analysis:
-
PET images are reconstructed with corrections for attenuation, scatter, and radioactive decay.
-
Regional time-activity curves are generated.
-
The total distribution volume (VT) is calculated using a kinetic model (e.g., Logan plot) with the metabolite-corrected arterial input function.
-
Visualizations
References
- 1. Prism Pharmatech » Products Archive How to Complete Calibration of Anesthesia Machine - Prism Pharmatech [prismpharmatech.com]
- 2. Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medilumine.com [medilumine.com]
- 5. pure.au.dk [pure.au.dk]
- 6. Preclinical Imaging Studies: Protocols, Preparation, Anesthesia, and Animal Care - PubMed [pubmed.ncbi.nlm.nih.gov]
PBR28 Research Technical Support Center: Handling Low-Affinity Binders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radioligand PBR28. The focus is on addressing the challenges presented by low-affinity binders (LABs).
Frequently Asked Questions (FAQs)
Q1: We are observing highly variable [¹¹C]this compound PET signals between subjects. What could be the cause?
A1: High intersubject variability in the [¹¹C]this compound PET signal is a well-documented phenomenon primarily driven by a genetic polymorphism.[1][2][3] A single nucleotide polymorphism (SNP), rs6971, in the gene encoding the 18 kDa translocator protein (TSPO), the target of this compound, results in three distinct binding affinity phenotypes[1][2][3][4]:
-
High-Affinity Binders (HABs): Individuals with the C/C genotype at rs6971.[4]
-
Mixed-Affinity Binders (MABs): Individuals with the C/T genotype who express both high and low-affinity binding sites.[3][4]
-
Low-Affinity Binders (LABs): Individuals with the T/T genotype who exhibit significantly reduced binding affinity for this compound.[4]
The difference in binding affinity between HABs and LABs can be approximately 50-fold.[5][6] This genetic variation is the most likely reason for the trimodal distribution of binding affinity observed in the population.[1][2]
Q2: What is the impact of the rs6971 polymorphism on this compound research?
A2: The rs6971 polymorphism has a significant impact on the quantitative interpretation of [¹¹C]this compound PET studies.[1][2] The uptake of [¹¹C]this compound in individuals who are low-affinity binders (LABs) is often too low to be reliably quantified and distinguished from non-specific binding.[4][5] This makes the clinical and research utility of this compound PET in these subjects limited.[4] Consequently, it is standard practice to perform genotyping for rs6971 prior to PET imaging to identify and often exclude LABs from study cohorts.[5][7] For high-affinity (HABs) and mixed-affinity binders (MABs), the genotype information is crucial for accurate data analysis and interpretation, as the binding potential in HABs is approximately twice that of MABs.[3]
Q3: How can we identify the binding status of our research subjects?
A3: The binding status of research subjects can be determined by genotyping for the rs6971 polymorphism in the TSPO gene.[1][2] This is a mandatory step for studies using second-generation TSPO radioligands like this compound.[7][8] The genotype directly corresponds to the binding phenotype[1][2]:
-
C/C genotype: High-Affinity Binder (HAB)
-
C/T genotype: Mixed-Affinity Binder (MAB)
-
T/T genotype: Low-Affinity Binder (LAB)
Q4: Are there alternatives to this compound for imaging TSPO in low-affinity binders?
A4: Yes. The first-generation TSPO radioligand, [¹¹C]-(R)-PK11195, is not significantly affected by the rs6971 genetic variation.[7] However, it suffers from a lower signal-to-noise ratio and higher non-specific binding compared to second-generation tracers like this compound.[4][7] Newer, "third-generation" TSPO tracers are in development with the aim of reducing sensitivity to the rs6971 polymorphism, but large-scale validation is still needed.[1]
Troubleshooting Guides
Issue 1: A subset of subjects shows negligible specific binding in [¹¹C]this compound PET scans.
-
Probable Cause: These subjects are likely low-affinity binders (LABs) due to the T/T genotype of the rs6971 polymorphism.[4][9] The specific signal in LABs is often indistinguishable from non-specific binding.[4][9]
-
Troubleshooting Steps:
-
Confirm Genotype: If not already done, perform genotyping for the rs6971 polymorphism on all subjects. This will confirm if the subjects with low signal are T/T homozygotes.
-
Data Analysis Strategy:
-
Exclusion: The most common approach is to exclude LABs from the primary analysis due to the unreliability of their PET signal.[5][10]
-
Separate Analysis: If the research question specifically involves this group, they can be analyzed separately, but quantitative interpretation of TSPO density will be challenging.
-
-
Future Study Design: Incorporate mandatory genotyping into the subject screening process to prospectively identify and exclude LABs.[7][8]
-
Issue 2: High variance in [¹¹C]this compound binding values within the non-LAB population.
-
Probable Cause: Even after excluding LABs, significant variability will exist between high-affinity binders (HABs) and mixed-affinity binders (MABs).[3] Other factors contributing to variability can include plasma protein binding of the tracer and the time of day of the scan.[5][8]
-
Troubleshooting Steps:
-
Stratify by Genotype: Analyze the data for HABs (C/C) and MABs (C/T) separately.
-
Statistical Correction: Alternatively, include the TSPO genotype as a covariate in the statistical model to account for its effect on the PET signal.[10]
-
Standardize Procedures: To minimize other sources of variability, standardize the time of day for PET scans and measure the free fraction of the tracer in plasma (f_p) to potentially correct the total distribution volume (V_T).[5][8]
-
Advanced Kinetic Modeling: Employ kinetic models that account for factors like vascular TSPO binding, which can be a source of variability. The 2-tissue compartment model with an additional vascular component (2TCM-1K) has been shown to reduce inter-subject variability.[11][12]
-
Data Presentation
Table 1: this compound Binding Affinity by TSPO Genotype (rs6971)
| Binding Phenotype | Genotype | Allelic Variant | This compound Binding Affinity (K_i in nM) | Notes |
| High-Affinity Binder (HAB) | C/C | Ala/Ala | ~2.9 - 4.0[6][13] | Exhibits a single high-affinity binding site. |
| Mixed-Affinity Binder (MAB) | C/T | Ala/Thr | Two sites: ~3.6 - 4.0 nM and ~313 - 1,409 nM[6][13] | Expresses both high and low-affinity binding sites in approximately equal proportions.[4] |
| Low-Affinity Binder (LAB) | T/T | Thr/Thr | ~188 - 237[6][13] | Exhibits a single low-affinity binding site; affinity is roughly 50-fold lower than HABs.[5] |
Experimental Protocols
1. Genotyping for rs6971 Polymorphism
-
Objective: To determine the TSPO binding status (HAB, MAB, or LAB) of subjects.
-
Methodology:
-
Sample Collection: Obtain a whole blood sample from each subject.
-
DNA Extraction: Isolate genomic DNA from the blood sample using a standard DNA extraction kit.
-
PCR Amplification: Amplify the region of the TSPO gene containing the rs6971 polymorphism using polymerase chain reaction (PCR).
-
Genotype Analysis: Analyze the PCR product to identify the nucleotide at the rs6971 position. This can be done using various methods, including restriction fragment length polymorphism (RFLP) analysis, TaqMan SNP genotyping assays, or direct sequencing.
-
Classification:
-
C/C homozygotes are classified as HABs.
-
C/T heterozygotes are classified as MABs.
-
T/T homozygotes are classified as LABs.
-
-
2. In Vivo Human PET Imaging with [¹¹C]this compound
-
Objective: To quantify TSPO expression in the brain.
-
Methodology:
-
Subject Preparation:
-
Radiotracer Injection: Administer a bolus intravenous injection of [¹¹C]this compound. A typical dose is around 300-370 MBq.[7]
-
PET Scan Acquisition:
-
Arterial Blood Sampling: For full kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in the plasma, which serves as the arterial input function.[7]
-
Image Reconstruction: Reconstruct PET images with corrections for attenuation and scatter.[7][11]
-
Data Analysis:
-
Apply kinetic modeling, such as the two-tissue compartment model (2TCM), to the dynamic data to estimate parameters like the total distribution volume (V_T).[5]
-
For studies without arterial sampling, a simplified standardized uptake value ratio (SUVR) method using a pseudo-reference region (e.g., cerebellum or occipital cortex) can be employed, though this has limitations.[10][14]
-
-
Visualizations
Caption: Workflow for handling subjects in this compound research based on rs6971 genotype.
Caption: Impact of the TSPO rs6971 polymorphism on this compound binding and PET data reliability.
References
- 1. researchgate.net [researchgate.net]
- 2. An 18-kDa translocator protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of [11C]this compound binding potential in vivo: a first human TSPO blocking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 6. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic modeling without accounting for the vascular component impairs the quantification of [11C]this compound brain PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pseudoreference Regions for Glial Imaging with 11C-PBR28: Investigation in 2 Clinical Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Patient Motion in PBR28 Brain PET Scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize patient motion during PBR28 brain PET scans.
Troubleshooting Guides
Issue: Blurry PET images and reduced quantitative accuracy.
Question: My this compound PET images are blurry, and the quantitative values seem lower than expected. What could be the cause and how can I fix it?
Answer: Patient motion is a likely cause for blurry images and compromised quantitative accuracy in this compound PET scans.[1][2] Motion during the scan spreads the PET signal, leading to a loss of spatial resolution and potentially inaccurate measurements of radiotracer uptake.[2][3]
Troubleshooting Steps:
-
Patient Comfort and Communication:
-
Pre-scan Preparation: Clearly explain the importance of remaining still throughout the scan to the participant. Address any anxiety or discomfort they may have.[4][5]
-
Comfortable Positioning: Ensure the patient is in a comfortable and stable position. Use cushions and supports to minimize discomfort that could lead to fidgeting.[4][6]
-
Environment: Maintain a calm and quiet environment in the scanning room.[7] Consider offering blankets for warmth, as scanner rooms can be cool.[8]
-
-
Physical Immobilization:
-
Motion Tracking and Correction (During Acquisition):
-
Optical Motion Tracking: Employ camera-based systems that track reflective markers placed on the patient's head to monitor movement in real-time.[9] This data can be used for prospective or retrospective motion correction.
-
MR-based Motion Correction (for PET/MR): In simultaneous PET/MR scanners, high-resolution MR images can be used to track head motion and correct the PET data.[3][11]
-
-
Post-Acquisition Motion Correction:
-
Frame-based Realignment: If motion has occurred, the PET data, acquired in a series of short-duration frames (list-mode acquisition), can be corrected. Each frame is realigned to a reference frame (e.g., the first frame) before being summed into a final, motion-corrected image.[10][12]
-
Data-Driven Methods: These techniques use the PET data itself to detect and correct for motion retrospectively, without the need for external tracking devices.[13][14]
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of patient motion that can affect this compound brain PET scans?
A1: Patient motion can be categorized as follows:
-
Voluntary Motion: This includes conscious movements like fidgeting, coughing, or repositioning due to discomfort.[6]
-
Involuntary Motion: This includes movements that are not under the patient's control, such as respiratory motion, cardiac motion, and tremors. While less pronounced in brain imaging compared to thoracic or abdominal scans, they can still have an impact.[15]
-
Slow Drifts: Gradual changes in head position over the course of a long scan.
Q2: How much motion is acceptable in a this compound brain PET scan?
A2: Even sub-millimeter motion can introduce bias in PET image analysis.[3] For quantitative accuracy, the goal is to minimize motion as much as possible. Studies have shown that motion with amplitudes greater than 5 mm can lead to significant decreases in measured myocardial blood flow, and similar effects can be expected in brain imaging.[16]
Q3: Can patient anxiety contribute to motion artifacts?
A3: Yes, anxiety and stress can make it difficult for a patient to remain still.[4][17] Feelings of claustrophobia or general nervousness about the procedure can lead to increased movement.[8][9] It is important to address these concerns with the patient before the scan. Relaxation techniques like deep breathing or listening to calming music can be helpful.[8][17] In some cases, mild sedation may be considered after consultation with a physician.[5]
Q4: What is the difference between prospective and retrospective motion correction?
A4:
-
Prospective Motion Correction: Involves tracking patient movement in real-time and adjusting the scanner's acquisition parameters (e.g., the position of the scanner bed) to compensate for the motion as it happens.
-
Retrospective Motion Correction: Involves recording the motion during the scan and using that information to correct the acquired data after the scan is complete. This is the more common approach in PET imaging.[13]
Q5: Are there software tools available for motion correction?
A5: Yes, many modern PET imaging systems and third-party software packages offer modules for motion correction. These tools often employ image registration algorithms to align different frames of a dynamic PET scan.[13][18] Some research institutions have also developed their own publicly available motion correction tools.[3]
Experimental Protocols
Protocol 1: Frame-Based Retrospective Motion Correction
This protocol describes a common method for correcting motion after the PET data has been acquired.
-
Data Acquisition: Acquire PET data in list-mode, which allows for flexible framing of the data after acquisition. A typical this compound scan might last 60-90 minutes.[10][19]
-
Data Binning: Divide the list-mode data into a series of short-duration time frames (e.g., 1-minute or 5-minute frames).[20][21]
-
Image Reconstruction: Reconstruct a separate 3D image for each time frame.
-
Frame Realignment:
-
Select a reference frame (often the first frame or a frame with minimal motion).
-
Use an image registration algorithm (e.g., rigid body transformation) to align every other frame to this reference frame. This process estimates the translation and rotation parameters needed to correct for the motion between frames.
-
-
Creation of Motion-Corrected Image: Apply the estimated transformation parameters to each frame and then sum all the realigned frames to create a single, motion-corrected image.
Protocol 2: Patient Setup for Minimal Motion
-
Patient Briefing: Before the scan, thoroughly explain the entire procedure to the patient, emphasizing the critical need to remain as still as possible. Answer any questions and address any anxieties.
-
Comfort Measures:
-
Positioning and Immobilization:
-
Position the patient comfortably on the scanner bed.
-
Use a head holder and, if necessary, a thermoplastic mask or custom-made head mold for immobilization.[9][10] Ensure the immobilization device is secure but not causing discomfort.
-
Use cushions and pads to support the patient's body and reduce the likelihood of movement.
-
-
During the Scan:
-
Maintain communication with the patient via an intercom system.
-
Monitor the patient for any signs of discomfort or movement.
-
Quantitative Data Summary
The impact of motion correction on quantitative accuracy can be significant. The following table summarizes findings from studies on motion correction in PET imaging.
| Metric | Uncorrected | Motion-Corrected | Improvement | Study Tracer | Reference |
| Tumor SUVmean | - | - | 5.35 ± 4.92% (max 12.89%) | [18F]FDG | [21][23] |
| Brain Region Error | - | -0.3 ± 2.8% | - | [18F]FDG | [13] |
| Brain Region Error | - | -0.4 ± 3.2% | - | [11C]RAC | [13] |
| Global MBF Deviation (5mm motion) | 3.1% ± 1.8% | - | - | [15O]-water | [16] |
| Global MBF Deviation (20mm motion) | 7.3% ± 6.3% | - | - | [15O]-water | [16] |
Note: Data specific to this compound is limited in the provided search results, but the principles and observed improvements from other tracers are highly relevant.
Visualizations
Caption: Workflow for minimizing patient motion in this compound brain PET scans.
Caption: Troubleshooting logic for motion artifacts in this compound PET images.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Impact of patient motion on parametric PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MR‐PET head motion correction based on co‐registration of multicontrast MR images - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stay Calm During PET Scan: Patient Relaxation Tips and Best Practices - Liv Hospital [int.livhospital.com]
- 5. Preparing for Your PET/CT Scan | Dana-Farber Cancer Institute [dana-farber.org]
- 6. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cme.lww.com [cme.lww.com]
- 8. How Uncomfortable is a PET Scan? Your Guide to Pain & Discomfort [int.livhospital.com]
- 9. Movement Correction Method for Human Brain PET Images: Application to Quantitative Analysis of Dynamic [18F]-FDDNP Scans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET imaging of [11C]this compound in Parkinson’s disease patients does not indicate increased binding to TSPO despite reduced dopamine transporter binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Motion compensation for brain PET imaging using wireless MR active markers in simultaneous PET-MR: phantom and non-human primate studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Motion correction of PET images using multiple acquisition frames - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 14. Data-driven head motion correction for PET using time-of-flight and positron emission particle tracking techniques | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
- 16. Influence of patient motion on quantitative accuracy in cardiac 15O-water positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 7 Powerful Tips to Stay Calm During PET Scan and Reduce Anxiety [int.livhospital.com]
- 18. Motion Artifacts and Correction Techniques in PET/CT | Radiology Key [radiologykey.com]
- 19. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [11C]this compound MR–PET imaging reveals lower regional brain expression of translocator protein (TSPO) in young adult males with autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET - PMC [pmc.ncbi.nlm.nih.gov]
- 22. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Quality Control for [¹¹C]PBR28 Radiolabeling
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for quality control (QC) in [¹¹C]PBR28 radiolabeling.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control tests for a [¹¹C]this compound batch before release?
A1: Every batch of [¹¹C]this compound intended for human use must undergo a series of QC tests to ensure its safety, identity, and purity.[1] The fundamental tests include visual inspection (clarity and absence of particulates), pH measurement, radiochemical identity and purity, chemical purity, radionuclide identity, assay of radioactivity, and specific/molar activity.[1][2] Additionally, sterility and bacterial endotoxin (B1171834) tests are critical for ensuring the product is safe for parenteral administration.[3]
Q2: What are the typical acceptance criteria for the key [¹¹C]this compound quality control tests?
A2: While specifications can vary slightly between institutions, the generally accepted criteria are summarized below. Any batch that fails to meet these criteria should not be released for use.[2]
| Test | Acceptance Criteria | Typical Method |
| Radionuclidic Identity | Half-life between 18–22 minutes | Dose Calibrator Measurement |
| Radiochemical Purity | ≥ 95% [¹¹C]this compound | High-Performance Liquid Chromatography (HPLC) |
| Radiochemical Identity | Retention time matches this compound standard (± 1.0 min) | High-Performance Liquid Chromatography (HPLC) |
| Chemical Purity | Not More Than (NMT) 1.0 µg of this compound equivalent | High-Performance Liquid Chromatography (HPLC) |
| pH | 4.5 – 7.5 | pH paper or calibrated pH meter |
| Residual Solvents | Acetonitrile (B52724): NMT 0.04% (w/v); Ethanol: NMT 10% (w/v) | Gas Chromatography (GC) |
| Sterility | No microbial growth | USP <71> Sterility Tests (retrospective) |
| Bacterial Endotoxins | Refer to specific pharmacopeia limits | Limulus Amebocyte Lysate (LAL) Test |
Q3: How is the radiochemical purity of [¹¹C]this compound determined?
A3: Radiochemical purity is assessed using analytical reverse-phase High-Performance Liquid Chromatography (HPLC).[4] The method involves injecting a sample of the final [¹¹C]this compound product onto an HPLC system equipped with a C18 column and a mobile phase, typically consisting of acetonitrile and an ammonium (B1175870) formate (B1220265) buffer.[4] The identity of [¹¹C]this compound is confirmed by comparing its retention time to that of a non-radioactive this compound standard.[4] Purity is calculated by integrating the area of the radioactive peak corresponding to [¹¹C]this compound as a percentage of the total radioactivity detected.
Q4: Why are sterility and bacterial endotoxin tests critical for radiopharmaceuticals?
A4: Since radiopharmaceuticals are administered parenterally, they must be sterile and free from harmful levels of pyrogens (bacterial endotoxins) to prevent infections and inflammatory reactions in patients.[3][5] The sterility test confirms the absence of viable microorganisms, while the bacterial endotoxin test (BET) detects endotoxins from gram-negative bacteria.[5] Due to the short half-life of ¹¹C, the sterility test is often retrospective; therefore, adherence to aseptic manufacturing procedures is paramount to ensure product sterility.[3][5] The BET, however, can be performed before the product is released.[5]
Q5: What is the significance of the TSPO rs6971 polymorphism in this compound studies?
A5: A single nucleotide polymorphism (rs6971) in the gene encoding the translocator protein (TSPO) significantly affects the binding affinity of [¹¹C]this compound.[6] This results in three distinct populations: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[6] The binding potential can be substantially different between these groups, with MABs showing approximately 30% lower standardized uptake values (SUV) than HABs.[6] Therefore, genotyping subjects before conducting PET imaging is mandatory to correctly interpret the imaging data and reduce inter-subject variability.[6]
Troubleshooting Guides
Problem: Low Radiochemical Purity (<95%)
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH. | Optimize the reaction temperature (e.g., heating at 60°C for 5 min) and ensure the pH of the reaction mixture is appropriate.[4] Verify the timing of each step in the synthesis module. |
| Inefficient HPLC Purification: Poor separation of [¹¹C]this compound from radioactive impurities or unlabeled precursor. | Check the HPLC column's condition and performance. Ensure the mobile phase composition is correct (e.g., 43% acetonitrile, 57% 0.1 M aqueous ammonium formate buffer).[4] Verify the flow rate and UV detector wavelength (254 nm).[4] |
| Precursor Degradation: The desmethyl-PBR28 precursor may have degraded due to improper storage. | Use a fresh, cGMP-compliant precursor.[3] Store the precursor according to the manufacturer's instructions. |
| Radiolysis: Degradation of the product due to high radioactivity concentration. | Minimize synthesis and purification time. Consider diluting the product if the radioactivity concentration is excessively high. |
Problem: Low Molar Activity
| Potential Cause | Recommended Solution |
| Presence of Carrier Carbon-12: Contamination from CO₂ in the air or from the cyclotron target gas. | Ensure all lines and reaction vessels are free of atmospheric CO₂. Use high-purity target gases. |
| Contamination from Reagents/Solvents: Introduction of non-radioactive this compound or other impurities that compete for binding sites. | Use high-purity, cGMP-grade reagents and solvents.[3] Ensure all glassware and equipment are scrupulously clean. |
| Inefficient Purification: Co-elution of [¹¹C]this compound with the non-radioactive this compound standard or precursor during HPLC. | Optimize the HPLC purification method to ensure baseline separation between the radioactive product and any non-radioactive species. A cartridge-based purification method has been shown to yield higher molar activity compared to some HPLC methods.[7] |
Problem: Failed Sterility Test (Microbial Growth Detected)
| Potential Cause | Recommended Solution |
| Compromised Aseptic Technique: Contamination introduced during compounding or dispensing. | Review and reinforce aseptic procedures with all personnel. Ensure all manipulations are performed in a certified laminar flow sterile cabinet.[2] |
| Faulty Sterile Filter: The 0.22 µm filter used for final product sterilization may be compromised. | Perform a filter integrity test (e.g., bubble point test) after sterilization.[2] Ensure the correct type of filter is used and that it is properly installed. |
| Contaminated Reagents or Vials: Use of non-sterile saline, vials, or other components. | Use only pre-sterilized, pyrogen-free components from reputable suppliers.[2] Visually inspect all components for integrity before use. |
Problem: Failed Bacterial Endotoxin Test (BET)
| Potential Cause | Recommended Solution |
| Contaminated Glassware/Equipment: Endotoxins present on surfaces that come into contact with the product. | Use only depyrogenated glassware and equipment. Review and validate depyrogenation procedures (e.g., dry heat). |
| Contaminated Reagents: Water, saline, or other reagents may be a source of endotoxins. | Use only pyrogen-free (e.g., Water for Injection, USP) reagents. Test incoming raw materials for endotoxin levels. |
| Test Inhibition/Enhancement: Components in the [¹¹C]this compound formulation may interfere with the LAL test reaction. | Validate the BET for the specific [¹¹C]this compound product formulation to ensure there is no inhibition or enhancement.[8] This may require sample dilution. |
Experimental Protocols
Protocol 1: Radiochemical Purity and Identity by HPLC
-
System Preparation: Prepare the HPLC system with a reverse-phase C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Equilibrate the column with the mobile phase, for example, 70% acetonitrile and 30% 0.1 M aqueous ammonium formate buffer (pH 6.0-6.5), at a flow rate of 1.5 mL/min.[4]
-
Standard Injection: Inject a known standard of non-radioactive this compound to determine its retention time using UV detection at 254 nm.[4]
-
Sample Injection: Inject a small aliquot of the final [¹¹C]this compound product.
-
Data Acquisition: Acquire data from both the UV detector and a radioactivity detector connected in series.
-
Analysis:
-
Identity: Confirm that the major radioactive peak has the same retention time (within ±1.0 min) as the non-radioactive this compound standard.[2]
-
Purity: Integrate all radioactive peaks in the chromatogram. Calculate the radiochemical purity as the area of the [¹¹C]this compound peak divided by the total area of all radioactive peaks, expressed as a percentage.
-
Protocol 2: Bacterial Endotoxin Test (Gel-Clot Method)
-
Reconstitution: Reconstitute the Limulus Amebocyte Lysate (LAL) reagent with LAL Reagent Water as per the manufacturer's instructions.
-
Sample Preparation: Prepare the required dilutions of the [¹¹C]this compound product using LAL Reagent Water.
-
Positive Control: Prepare a positive product control by spiking the product sample with a known amount of endotoxin. Prepare a positive water control with LAL Reagent Water and endotoxin.
-
Test Procedure: In depyrogenated glass test tubes, mix 0.1 mL of the LAL reagent with 0.1 mL of the sample (or control).[5]
-
Incubation: Gently mix and incubate the tubes undisturbed in a 37°C water bath or heating block for 60 minutes.[5]
-
Reading: After incubation, carefully remove the tubes and invert them 180°. A positive result is indicated by the formation of a solid gel clot that remains intact. A negative result is indicated by the absence of a solid clot (the solution remains liquid).
-
Interpretation: The test is valid if the negative control is negative and the positive controls are positive. The [¹¹C]this compound sample passes the test if no clot is formed at the specified dilution.
Visualizations
Caption: Workflow for [¹¹C]this compound synthesis and subsequent quality control testing before batch release.
Caption: Decision tree for troubleshooting low radiochemical purity in [¹¹C]this compound synthesis.
Caption: Relationship between key quality control parameters and final product safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved Automated Radiosynthesis of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. benchchem.com [benchchem.com]
- 7. A New Approach to Synthesize Carbon-11-PBR28 and its Clinical Validation in ALS Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
Validation & Comparative
Head-to-Head Comparison: PBR28 vs. PK11195 for Neuroinflammation Imaging
A Guide for Researchers, Scientists, and Drug Development Professionals
The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of activated microglia and astrocytes, has become a critical biomarker for neuroinflammation. Positron Emission Tomography (PET) imaging targeting TSPO enables the in vivo visualization and quantification of inflammatory processes within the central nervous system. For many years, [¹¹C]-(R)-PK11195 served as the primary radioligand for this purpose. However, the advent of second-generation tracers, notably [¹¹C]PBR28, has introduced significant advancements and new considerations for researchers. This guide provides a direct comparison of these two key radioligands, supported by experimental data.
Quantitative Data Comparison
The decision between using [¹¹C]this compound and [¹¹C]-(R)-PK11195 is dependent on several key performance indicators. [¹¹C]this compound was specifically developed to address the limitations of [¹¹C]-(R)-PK11195, which include high nonspecific binding and a low signal-to-noise ratio.[1][2][3]
Table 1: Binding Affinity (Ki / Kd)
| Radioligand | Binding Affinity (nM) | Species / Tissue | Comments |
| [¹¹C]this compound | Ki: ~0.2 - 4.0 [4][5] | Human, Rat, Monkey[6] | High-affinity binding. Value is dependent on TSPO genotype (rs6971 polymorphism).[2][4][7] |
| [¹¹C]-(R)-PK11195 | Ki: ~0.8 - 9.3 [5][8] | Human, Rat[9] | Nanomolar affinity, but generally lower than this compound.[5] Not significantly affected by the rs6971 polymorphism.[1][10] |
Table 2: Signal-to-Noise & Specific Binding
| Radioligand | Specific Binding (in vivo) | Signal-to-Noise (BPND) | Comments |
| [¹¹C]this compound | >90% in monkey brain[11] | ~1.2 (in high-affinity binders)[12][13] | Significantly higher specific binding and improved signal-to-noise ratio compared to PK11195.[11][14] |
| [¹¹C]-(R)-PK11195 | ~50% in monkey brain[11] | ~0.8 [12][13] | Low signal-to-noise ratio is a major limitation, complicating accurate quantification.[2][9][11] |
Table 3: Key Properties and Considerations
| Feature | [¹¹C]this compound | [¹¹C]-(R)-PK11195 |
| TSPO Genotype Sensitivity | High. Binding affinity is significantly affected by the rs6971 (Ala147Thr) polymorphism, creating high, mixed, and low-affinity binders (HABs, MABs, LABs).[2][7][14] | Low. Binding is not significantly affected by the rs6971 polymorphism.[1][10] |
| Blood-Brain Barrier Penetration | Good[15] | Suboptimal, contributing to high non-specific binding.[3][16] |
| Lipophilicity (LogD) | ~3.01[5][6] | ~3.95[5] |
| Test-Retest Variability | Generally lower than PK11195. | High intra-subject variability limits its use in longitudinal studies.[9] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological and experimental frameworks is crucial for understanding the application of these tracers.
Caption: Role of TSPO in activated microglia as a target for PET imaging.
Caption: Workflow for a head-to-head in vivo PET imaging comparison study.
Experimental Protocols
A representative experimental protocol for a head-to-head in vivo PET imaging study in a rodent model of neuroinflammation (e.g., lipopolysaccharide [LPS] induced) is detailed below.
1. Animal Model and Preparation:
-
Induction of Neuroinflammation: Anesthetize rodents (e.g., Sprague-Dawley rats) and administer a stereotactic intracerebral injection of LPS (e.g., 5 µg in 2 µL of saline) into a target region like the striatum. Control animals receive a saline injection. Allow 3-7 days for the inflammatory response to develop.[17]
-
Genotyping (for this compound): If using a transgenic model expressing human TSPO, perform genotyping for the rs6971 polymorphism to stratify subjects into HAB, MAB, and LAB groups.[18]
2. Radiotracer Administration and PET-MR Imaging:
-
Anesthesia: Anesthetize the animal using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance).
-
Catheterization: Place catheters in the lateral tail veins for radiotracer injection and in the femoral artery for arterial blood sampling to generate a metabolite-corrected input function.
-
Radiotracer Injection: Administer a bolus injection of either [¹¹C]this compound or [¹¹C]-(R)-PK11195 (e.g., 15-20 MBq) via the tail vein catheter.
-
Dynamic Scanning: Acquire dynamic PET data for 60-90 minutes post-injection, concurrently with an anatomical MR scan for co-registration and region of interest (ROI) delineation.
3. Data Analysis and Quantification:
-
Image Reconstruction and Co-registration: Reconstruct dynamic PET images and co-register them to the anatomical MR images.
-
Region of Interest (ROI) Definition: Define ROIs for the inflamed region (e.g., ipsilateral striatum), a contralateral control region, and whole brain.
-
Kinetic Modeling: Analyze time-activity curves from the ROIs using a suitable kinetic model, such as a two-tissue compartment model (2TCM), with the metabolite-corrected arterial plasma input function.[9]
-
Outcome Measures: The primary outcome measure is the binding potential (BPND), which represents the ratio of specific to non-displaceable binding. This value serves as a robust measure of the signal-to-noise ratio.[12]
4. Head-to-Head Comparison:
-
To directly compare tracers within the same subject, a washout period sufficient for radioactive decay (e.g., >2 hours for Carbon-11) is required between scans with [¹¹C]this compound and [¹¹C]-(R)-PK11195.
-
Compare the BPND values and other kinetic parameters obtained for each tracer in the inflamed versus control regions to determine sensitivity and specificity for detecting neuroinflammation.
Discussion and Conclusion
[¹¹C]-(R)-PK11195 (First Generation):
-
Advantages: Its binding is not significantly affected by the TSPO rs6971 polymorphism, making it applicable across the entire population without prior genetic screening.[1] It has been used for decades, providing a wealth of historical data.[19]
-
Disadvantages: The primary drawbacks are a poor signal-to-noise ratio, high non-specific binding, and high inter-subject variability.[9][11] These limitations make it difficult to detect subtle inflammatory changes and can compromise the statistical power of longitudinal studies.[9][20]
[¹¹C]this compound (Second Generation):
-
Advantages: Offers significantly higher binding affinity and a superior signal-to-noise ratio compared to PK11195.[5][11][12] This enhanced sensitivity allows for the detection of more subtle neuroinflammatory processes and improves the reliability of quantification.[5][14]
-
Disadvantages: Its major limitation is the sensitivity to the rs6971 TSPO gene polymorphism, which necessitates genotyping of subjects prior to imaging.[2][7] Individuals classified as low-affinity binders (LABs) show negligible specific binding, often excluding them from studies and complicating recruitment and data interpretation.[4][18]
References
- 1. benchchem.com [benchchem.com]
- 2. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An 18-kDa translocator protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 9. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of [11C]-(R)-PK 11195 and [11C]this compound, Two Radioligands for Translocator Protein (18 kDa) in Human and Monkey: Implications for Positron Emission Tomographic Imaging of this Inflammation Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of four 11C-labeled PET ligands to quantify translocator protein 18 kDa (TSPO) in human brain: (R)-PK11195, this compound, DPA-713, and ER176—based on recent publications that measured specific-to-non-displaceable ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of TSPO Genotype on 11C-PBR28 Standardized Uptake Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. TSPO imaging in animal models of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 19. In vivo (R)-[11C]PK11195 PET imaging of 18kDa translocator protein in recent onset psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
Validating PBR28 PET Results with Post-mortem Autoradiography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-vivo Positron Emission Tomography (PET) imaging using the [¹¹C]PBR28 radioligand and ex-vivo post-mortem autoradiography for quantifying the 18 kDa translocator protein (TSPO), a key biomarker of neuroinflammation. The validation of in-vivo PET data with post-mortem tissue analysis is crucial for confirming the accuracy and biological basis of the PET signal.
Data Presentation: Quantitative Comparison
| Metric | In-Vivo [¹¹C]this compound PET | Ex-Vivo Autoradiography ([³H]PK11195) | Correlation |
| Binding Potential (BPND) | Regional estimates derived from kinetic modeling. | Quantitative measure of specific binding in tissue sections. | Strong positive correlation demonstrated in animal models of neuroinflammation[1]. |
| Total Distribution Volume (VT) | Typically quantified using a two-tissue compartmental model with arterial plasma input[2][3]. | Not directly measured, but correlates with specific binding density. | Strong positive correlation observed between PET VT and autoradiographic signal in regions of inflammation[1]. |
| Standardized Uptake Value (SUV) | A semi-quantitative measure, often calculated for the 60-90 minute post-injection period[4][5]. Can show high variability[6][7]. | Correlates with the intensity of the autoradiographic signal. | Generally good correlation within individual subjects, but inter-subject variability can be high[6][7]. |
| Regional Distribution | Allows for 3D mapping of TSPO expression throughout the living brain. | Provides high-resolution 2D localization of TSPO binding in specific brain sections. | High concordance in identifying regions of increased TSPO expression, particularly in the peri-ischemic core in stroke models[1]. |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are summarized protocols for both [¹¹C]this compound PET imaging and post-mortem autoradiography.
[¹¹C]this compound PET Imaging Protocol
-
Subject Selection: Subjects are screened for the rs6971 polymorphism in the TSPO gene, as this affects the binding affinity of [¹¹C]this compound. Typically, high-affinity binders (HABs) and mixed-affinity binders (MABs) are included in studies, while low-affinity binders (LABs) may be excluded due to a low signal[2].
-
Radioligand Administration: A bolus injection of [¹¹C]this compound (typically around 300 MBq) is administered intravenously[8].
-
PET Scan Acquisition: A dynamic PET scan is acquired over 90 to 120 minutes in 3D mode. The data is typically binned into a series of time frames (e.g., 8x15s, 3x1min, 5x2min, 5x5min, 5x10min)[2][8]. An initial low-dose CT or an MRI scan is performed for attenuation correction[4][8].
-
Arterial Blood Sampling: Arterial blood is sampled throughout the scan to measure the concentration of the parent radioligand and its metabolites in plasma, which is used as an input function for kinetic modeling[8][9].
-
Image Reconstruction and Analysis: PET images are reconstructed using filtered back projection or other algorithms, with corrections for attenuation and scatter[8]. The primary outcome measure is often the total distribution volume (VT), calculated using a two-tissue compartmental model[2][3]. Standardized Uptake Values (SUV) are also frequently calculated for semi-quantitative analysis[4][5].
Post-mortem Autoradiography Protocol
-
Tissue Preparation: Following autopsy, the brain is rapidly frozen and sectioned into thin slices (e.g., 20 µm) using a cryostat. These sections are then thaw-mounted onto microscope slides[10].
-
Radioligand Incubation: The brain sections are incubated with a solution containing a radiolabeled TSPO ligand, such as [³H]PK11195 or a fluorescently labeled this compound analog, at a concentration appropriate to label the target receptors.
-
Washing: After incubation, the sections are washed in buffer to remove non-specifically bound radioligand.
-
Signal Detection: The slides are apposed to a phosphor imaging plate or film for a period of time to allow the radioactive decay to create an image. The resulting autoradiograms show the distribution and density of the radioligand binding sites[11][12].
-
Image Analysis: The autoradiograms are digitized, and the optical density of the signal in different brain regions is quantified using image analysis software. This provides a measure of the specific binding of the radioligand.
-
Histological Correlation: Adjacent tissue sections are often stained with histological markers for microglia (e.g., Iba1, CD68) or astrocytes (e.g., GFAP) to correlate the radioligand binding with the cellular sources of TSPO expression[13][14].
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological principle and the experimental workflow for validating this compound PET results.
Caption: this compound binding to TSPO in neuroinflammation.
Caption: Workflow for validating PET with autoradiography.
References
- 1. PET imaging with [11C]this compound can localize and quantify upregulated peripheral benzodiazepine receptors associated with cerebral ischemia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 3. Head-to-head comparison of 11C-PBR28 and 11C-ER176 for quantification of the translocator protein in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of standardized uptake values with volume of distribution for quantitation of [(11)C]this compound brain uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Standardized Uptake Values with Volume of Distribution for Quantitation of [11C]this compound Brain Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nzbri.org [nzbri.org]
- 10. [18F]FEBMP: Positron Emission Tomography Imaging of TSPO in a Model of Neuroinflammation in Rats, and in vitro Autoradiograms of the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
Comparative analysis of PBR28 and FEPPA as TSPO PET ligands.
A Comparative Guide for Researchers in Neuroinflammation Imaging
The 18-kDa translocator protein (TSPO) has emerged as a key biomarker for neuroinflammation, playing a pivotal role in understanding the pathophysiology of a wide range of neurological and psychiatric disorders. Positron Emission Tomography (PET) imaging with specific radioligands targeting TSPO allows for the in vivo visualization and quantification of glial cell activation. Among the second-generation TSPO PET ligands, [¹¹C]PBR28 and [¹⁸F]FEPPA have been extensively investigated. This guide provides a comprehensive comparative analysis of these two prominent radiotracers, offering researchers and drug development professionals the critical data and methodologies needed to make informed decisions for their preclinical and clinical studies.
Performance and Properties: A Quantitative Comparison
The selection of a PET ligand is contingent on a variety of factors, including its binding affinity, specificity, pharmacokinetic profile, and the influence of genetic factors. The following tables summarize the key quantitative data for this compound and FEPPA, providing a clear comparison of their performance characteristics.
| Property | This compound | FEPPA | Reference(s) |
| Radiolabel | Carbon-11 (¹¹C) | Fluorine-18 (¹⁸F) | [1][2] |
| Half-life of Radiolabel | 20.4 minutes | 109.8 minutes | [1][2] |
| Binding Affinity (Ki) | ~0.22 nM | ~0.07 nM | [3] |
| Lipophilicity (logP) | 3.01 | 2.99 | [4][5] |
| Genetic Influence | Binding affected by rs6971 polymorphism (Ala147Thr) | Binding affected by rs6971 polymorphism (Ala147Thr) | [1][6][7] |
| Binding Profiles | High-Affinity Binders (HABs), Mixed-Affinity Binders (MABs), Low-Affinity Binders (LABs) | High-Affinity Binders (HABs), Mixed-Affinity Binders (MABs), Low-Affinity Binders (LABs) | [6][8][9] |
Table 1: General Properties of this compound and FEPPA. This table highlights the fundamental differences in the radioisotopes used for labeling, which significantly impacts the logistical considerations for PET imaging studies. FEPPA's longer half-life allows for more flexible production and imaging schedules.[2] FEPPA also exhibits a higher binding affinity for TSPO compared to this compound.[3]
| Parameter | [¹¹C]this compound | [¹⁸F]FEPPA | Reference(s) |
| Regional Binding Potential (BPND) in Frontal Cortex (Pig) | 5.8 ± 2.3 | 0.8 ± 0.2 | [10] |
| Non-displaceable Distribution Volume (VDND) (Pig) | 1.26 ± 0.49 | 3.0 ± 0.36 | [10] |
| Plasma Free Fraction (Pig) | 7.95 ± 0.05% | 7.01 ± 0.03% | [10] |
| Peak Uptake and Washout (Pig) | Earlier peak and faster washout | Slower peak and washout | [10] |
Table 2: Comparative In Vivo Imaging Characteristics in a Preclinical Model. A direct comparison in pigs demonstrated that [¹¹C]this compound has a higher regional binding potential and a lower non-displaceable distribution volume, suggesting a better signal-to-noise ratio in this model.[10] However, the practical advantages of the longer half-life of ¹⁸F often make [¹⁸F]FEPPA a more suitable choice for multi-center clinical trials.[10]
The Impact of TSPO Genotype
A critical consideration for both this compound and FEPPA is the influence of a common single nucleotide polymorphism (SNP), rs6971, in the TSPO gene. This polymorphism results in an alanine (B10760859) to threonine substitution at position 147 (Ala147Thr) and leads to three distinct binding affinity phenotypes in the population: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1][6] The affinity of both this compound and FEPPA is significantly lower in LABs, which can lead to an underestimation of TSPO density if not accounted for.[8][9] Therefore, genotyping of study participants is a mandatory prerequisite for quantitative analysis in clinical research using these second-generation ligands.[1]
Experimental Protocols
Accurate and reproducible results in PET imaging studies are highly dependent on standardized experimental protocols. Below are detailed methodologies for PET imaging using this compound and FEPPA.
[¹¹C]this compound PET Imaging Protocol
-
Radiosynthesis: [¹¹C]this compound is typically synthesized from its desmethyl-PBR28 precursor.[11]
-
Subject Preparation and Genotyping: Subjects must be genotyped for the rs6971 polymorphism to identify their binding affinity status (HAB, MAB, or LAB).[1] Fasting for at least 4 hours prior to the scan is recommended.
-
Radiotracer Administration: A bolus injection of [¹¹C]this compound is administered intravenously. The injected dose is typically around 185 MBq.[12]
-
Image Acquisition: Dynamic PET scans are acquired for 90-120 minutes post-injection.[1][13] Arterial blood sampling is performed to obtain an arterial input function for kinetic modeling.[11]
-
Image Analysis: The total distribution volume (VT) is typically calculated using a reversible two-tissue compartmental model (2TCM).[1] For simplified quantification, a standardized uptake value ratio (SUVR) method using a pseudo-reference region like the cerebellum has also been validated.[14]
[¹⁸F]FEPPA PET Imaging Protocol
-
Radiosynthesis: [¹⁸F]FEPPA is synthesized by nucleophilic substitution of a tosylated precursor.[15][16]
-
Subject Preparation and Genotyping: Similar to this compound, genotyping for the rs6971 polymorphism is essential.[7]
-
Radiotracer Administration: An intravenous bolus of up to 185 MBq of [¹⁸F]FEPPA is administered.[17]
-
Image Acquisition: Dynamic 3D PET scans are acquired for 120 minutes following radiotracer injection.[17] Continuous arterial blood sampling for the initial phase, followed by manual arterial draws, is performed to measure the arterial input function.[3]
-
Image Analysis: The total distribution volume (VT) is quantified using a two-tissue compartmental (2TC) kinetic model.[17]
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for a typical TSPO PET imaging study and the signaling context of TSPO.
Conclusion
Both [¹¹C]this compound and [¹⁸F]FEPPA are valuable tools for imaging TSPO and neuroinflammation. The choice between them will depend on the specific research question, available resources, and logistical considerations. [¹¹C]this compound may offer superior imaging characteristics in terms of signal-to-noise ratio in certain contexts, while the longer half-life of [¹⁸F]FEPPA provides significant practical advantages for clinical trials and studies requiring off-site radiosynthesis.[10] A thorough understanding of their respective properties, coupled with rigorous adherence to standardized protocols and consideration of the TSPO genotype, is paramount for obtaining reliable and meaningful results in the dynamic field of neuroinflammation research.
References
- 1. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 2. 18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of translocator protein binding in human brain with the novel radioligand [18F]-FEPPA and positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of [11C]this compound binding potential in vivo: a first human TSPO blocking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. nzbri.org [nzbri.org]
- 12. massgeneral.org [massgeneral.org]
- 13. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] [18F]FEPPA a TSPO Radioligand: Optimized Radiosynthesis and Evaluation as a PET Radiotracer for Brain Inflammation in a Peripheral LPS-Injected Mouse Model | Semantic Scholar [semanticscholar.org]
- 16. [18F]FEPPA a TSPO Radioligand: Optimized Radiosynthesis and Evaluation as a PET Radiotracer for Brain Inflammation in a Peripheral LPS-Injected Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroinflammation in World Trade Center responders at midlife: A pilot study using [18F]-FEPPA PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating PBR28 PET Signal with TSPO Immunohistochemistry
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Positron Emission Tomography (PET) imaging using the radioligand PBR28 and immunohistochemistry (IHC) for the 18 kDa translocator protein (TSPO), a key biomarker of neuroinflammation. This document outlines supporting experimental data, detailed methodologies for key experiments, and visual workflows to facilitate a comprehensive understanding of the cross-validation process.
The 18 kDa translocator protein (TSPO) is a mitochondrial protein that is upregulated in activated microglia and astrocytes, making it a valuable target for imaging neuroinflammation in a variety of neurological disorders.[1][2] PET with TSPO-specific radioligands like [¹¹C]this compound allows for the in vivo quantification of TSPO expression, while immunohistochemistry provides ex vivo confirmation and cellular localization of the protein.[1][3] The cross-validation of these two techniques is crucial for confirming the biological underpinnings of the PET signal.
Quantitative Comparison of this compound PET and TSPO Immunohistochemistry
While a direct head-to-head comparison in a single study is not always available, a synthesis of findings from multiple preclinical and clinical studies demonstrates a strong positive correlation between the this compound PET signal and TSPO expression measured by immunohistochemistry. The following tables summarize quantitative data from representative studies.
| Study Focus & Model | PET Tracer | PET Metric | Immunohistochemistry Metric | Correlation Findings |
| Aging Rat Brain [4] | [¹¹C]this compound | Standardized Uptake Value (SUV) & Total Volume of Distribution (VT) | In vitro [¹¹C]this compound autoradiography binding | Significant age-related increases in both PET signal and in vitro binding, indicating a strong positive correlation.[4] |
| Murine Endotoxemia Model [5] | [¹¹C]this compound | Standardized Uptake Value (SUV) | Ex vivo biodistribution of [¹¹C]this compound | Increased [¹¹C]this compound uptake in the inflamed colon and cecum was confirmed by ex vivo biodistribution, though brain PET signal changes were not significant in this model.[5] |
| Alzheimer's Disease Progression [6][7] | [¹¹C]this compound | Standardized Uptake Value Ratio (SUVR) | Not directly correlated with IHC in this longitudinal study, but increased PET signal correlated with clinical progression and cortical atrophy.[6][7] | Longitudinal increases in this compound binding suggest it as a biomarker of disease progression, a finding supported by numerous IHC studies showing increased TSPO in AD brains.[6][7] |
| Parkinson's Disease [8][9] | [¹¹C]this compound | Total Volume of Distribution (VT) | Not directly correlated with IHC in this study. | No significant increase in TSPO binding was observed in Parkinson's disease patients compared to controls, despite dopaminergic deficits.[8][9] |
Experimental Protocols
Detailed methodologies are critical for the robust cross-validation of this compound PET and TSPO IHC. Below are generalized protocols based on common practices reported in the literature.
[¹¹C]this compound PET Imaging Protocol (Human)
-
Subject Selection and Genotyping: Due to a common single nucleotide polymorphism (rs6971) in the TSPO gene that affects this compound binding affinity, subjects are typically genotyped and categorized as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[10] LABs are often excluded from studies due to low signal.[10]
-
Radiotracer Administration: A bolus injection of [¹¹C]this compound (typically around 300 MBq) is administered intravenously.[1]
-
PET Scan Acquisition: A dynamic PET scan is acquired over 90-120 minutes.[1][10] Data is often collected in 3D mode and reconstructed into multiple time frames.[1]
-
Arterial Blood Sampling: To enable kinetic modeling, arterial blood is sampled throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.[1]
-
Image Analysis: PET data is analyzed using kinetic models, such as the two-tissue compartmental model (2TCM), to estimate parameters like the total volume of distribution (VT), which reflects the tissue concentration of the radiotracer.[1][10] Simpler methods like the standardized uptake value (SUV) or standardized uptake value ratio (SUVR) are also used, particularly in longitudinal or animal studies.[2][11]
[¹¹C]this compound PET Imaging Protocol (Rodent)
-
Animal Preparation: Rodents (rats or mice) are anesthetized, and a tail vein is catheterized for radiotracer injection.[11]
-
Radiotracer Administration: A bolus of [¹¹C]this compound (e.g., ~23 MBq for rats, ~10 MBq for mice) is injected via the tail vein catheter.[11]
-
PET Scan Acquisition: A dynamic PET scan of approximately 63 minutes is performed.[11]
-
Image Analysis: Due to the challenges of arterial blood sampling in small animals, the standardized uptake value (SUV) is often used as a semi-quantitative measure of radiotracer uptake and has been shown to correlate well with VT in healthy rodents.[11]
TSPO Immunohistochemistry Protocol
-
Tissue Preparation: Following the final PET scan, animals are euthanized, and the brain is perfused and fixed (e.g., with 4% paraformaldehyde). The brain is then dissected, and relevant regions are embedded in paraffin (B1166041) or frozen for sectioning.[12]
-
Antigen Retrieval: For paraffin-embedded sections, antigen retrieval is performed to unmask the TSPO epitope, often using heat-induced methods in a citrate (B86180) buffer.
-
Immunostaining:
-
Sections are incubated with a primary antibody against TSPO.
-
A secondary antibody conjugated to a detection system (e.g., biotin-streptavidin-peroxidase or a fluorescent tag) is then applied.[1]
-
For chromogenic detection, a substrate like diaminobenzidine (DAB) is used to produce a colored precipitate at the site of the antigen.
-
For fluorescent detection, sections are counterstained with a nuclear marker like DAPI.[1]
-
-
Imaging and Quantification: Stained sections are imaged using a microscope. Quantitative analysis can be performed by measuring the percentage of the stained area or by counting the number of TSPO-positive cells within a defined region of interest.[3]
Visualizing the Workflow and Concepts
The following diagrams, created using the DOT language, illustrate the key experimental workflows and conceptual relationships in the cross-validation of this compound PET with TSPO IHC.
Caption: Experimental workflow for cross-validating this compound PET with TSPO IHC.
Caption: Conceptual relationship between neuroinflammation and TSPO imaging.
References
- 1. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of the translocator protein of 18 kDa by microglia, macrophages and astrocytes based on immunohistochemical localization in abnormal human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [11C]this compound PET imaging is sensitive to neuroinflammation in the aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (11)C-PBR28 binding to translocator protein increases with progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PET imaging of [11C]this compound in Parkinson’s disease patients does not indicate increased binding to TSPO despite reduced dopamine transporter binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET imaging of [11C]this compound in Parkinson's disease patients does not indicate increased binding to TSPO despite reduced dopamine transporter binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 11. Positron Emission Tomography studies with [11C]this compound in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of PBR28 and DPA-714 Binding Affinity for the 18 kDa Translocator Protein (TSPO)
For Researchers, Scientists, and Drug Development Professionals
The 18 kDa translocator protein (TSPO) is a promising target for diagnostic imaging and therapeutic intervention in a variety of pathological conditions, most notably neuroinflammation. Two of the most widely studied second-generation TSPO radioligands are PBR28 and DPA-714. This guide provides an objective comparison of their binding affinities, supported by experimental data, to aid researchers in the selection of the most appropriate ligand for their studies.
Quantitative Comparison of Binding Affinity
The binding affinities of this compound and DPA-714 for TSPO are typically reported as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled ligand. A lower Kᵢ value indicates a higher binding affinity.
It is crucial to note that the binding affinity of this compound is significantly influenced by a single nucleotide polymorphism (rs6971) in the TSPO gene, resulting in three distinct binding phenotypes in the human population: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1][2][3][4] This genetic variation must be taken into account when interpreting binding data for this compound. While DPA-714 is also affected by this polymorphism, the difference in affinity between genotypes is reported to be less pronounced.
| Ligand | Genotype/Species | Kᵢ (nM) | Radioligand Used in Assay | Tissue/Cell Type | Reference |
| This compound | High-Affinity Binder (HAB) | ~4 | [³H]PK11195 | Human Brain | [2][5] |
| Mixed-Affinity Binder (MAB) | ~4 (High-affinity site) & ~300 (Low-affinity site) | [³H]PK11195 | Human Brain | [2] | |
| Low-Affinity Binder (LAB) | ~200 | [³H]PK11195 | Human Brain | [2] | |
| DPA-714 | Rat | 7.0 ± 0.4 | [³H]PK11195 | Rat Kidney | [6] |
| Human | Not explicitly stated in provided abstracts, but noted to have high affinity. | [7] |
Experimental Protocols
The determination of binding affinity for this compound and DPA-714 predominantly relies on in vitro radioligand binding assays. A common methodology involves a competition assay using a radiolabeled ligand with known affinity for TSPO, such as [³H]PK11195.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a non-radiolabeled ligand (this compound or DPA-714) by measuring its ability to compete with a radiolabeled ligand for binding to TSPO.
Materials:
-
Tissue homogenates or cell preparations expressing TSPO (e.g., human platelets, rat kidney membranes, or brain tissue).[3][5][6]
-
Radioligand: [³H]PK11195.
-
Unlabeled competing ligands: this compound and DPA-714 at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
Workflow:
Figure 1. Experimental workflow for a radioligand competition binding assay.
Procedure:
-
Tissue/Cell Preparation: Homogenize the tissue or cells in an appropriate buffer to prepare a membrane fraction containing TSPO.
-
Incubation: In a series of tubes, incubate a fixed concentration of the radioligand ([³H]PK11195) with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (this compound or DPA-714). Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known TSPO ligand like unlabeled PK11195).
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor ligand to generate a competition curve. The concentration of the competitor that inhibits 50% of the specific binding is the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
TSPO Signaling Pathways
While the precise functions of TSPO are still under investigation, it is implicated in several key cellular processes. This compound and DPA-714, as TSPO ligands, are thought to modulate these pathways.
Figure 2. Simplified overview of TSPO-associated signaling pathways.
TSPO is located on the outer mitochondrial membrane and is believed to be involved in the translocation of cholesterol, a key step in steroidogenesis.[8] Additionally, TSPO plays a role in immunomodulation and cellular bioenergetics.[9] Its activation can influence downstream inflammatory pathways such as the NLRP3 inflammasome, MAPK, and NF-κB signaling cascades.[9][10][11] Ligands like this compound and DPA-714, by binding to TSPO, can potentially modulate these critical cellular functions.
Conclusion
Both this compound and DPA-714 are high-affinity ligands for TSPO, making them valuable tools for imaging and research. The primary distinguishing factor for researchers to consider is the significant impact of the rs6971 polymorphism on the binding affinity of this compound. This necessitates genotyping of human subjects to accurately interpret quantitative data. DPA-714 may offer an advantage in studies where genotyping is not feasible, as its binding affinity appears to be less affected by this genetic variation. The choice between these two ligands will ultimately depend on the specific aims of the research, the study population, and the available resources.
References
- 1. An 18-kDa translocator protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DPA-714, a New Translocator Protein–Specific Ligand: Synthesis, Radiofluorination, and Pharmacologic Characterization | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Quantification of [18F]DPA-714 binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Bioinformatic Analyses of Canonical Pathways of TSPOAP1 and its Roles in Human Diseases [frontiersin.org]
- 11. Mitochondrial TSPO Deficiency Triggers Retrograde Signaling in MA-10 Mouse Tumor Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PBR28 and Alternatives for TSPO PET Imaging: A Guide to Test-Retest Reliability and Reproducibility
For researchers, scientists, and drug development professionals, the selection of a suitable radioligand for imaging the 18kDa translocator protein (TSPO) is a critical decision. This guide provides an objective comparison of the test-retest reliability and reproducibility of [11C]PBR28, a widely used second-generation TSPO PET radioligand, with other key alternatives. The information presented herein, supported by experimental data, aims to facilitate informed decisions in the design of longitudinal studies and clinical trials targeting neuroinflammation.
The translocator protein (TSPO) is a key biomarker for neuroinflammation, and its in vivo quantification with Positron Emission Tomography (PET) has become an invaluable tool in neuroscience research and drug development. [11C]this compound is a second-generation radioligand that offers improved signal-to-noise ratio over the first-generation ligand [11C]-(R)-PK11195.[1] However, the binding of [11C]this compound is sensitive to a common single nucleotide polymorphism (rs6971) in the TSPO gene, resulting in high-affinity, mixed-affinity, and low-affinity binders.[1] This genetic variation is a crucial consideration in study design and data analysis.
This guide focuses on the test-retest reliability and reproducibility of [11C]this compound and compares it with other TSPO radioligands, providing quantitative data and detailed experimental protocols to aid in the selection of the most appropriate imaging agent for a given research question.
Quantitative Comparison of Test-Retest Reliability
The test-retest reliability of a PET radioligand is a measure of its ability to produce consistent results in the same subject under the same conditions at different times. It is typically assessed by calculating the absolute variability and the intraclass correlation coefficient (ICC). Lower absolute variability and an ICC closer to 1 indicate higher reliability.
| Radioligand | Population | Brain Regions | Quantification Method | Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) | Study |
| [11C]this compound | Healthy Controls | Grey Matter | 2-Tissue Compartment Model (2TCM), VT | 18.3 ± 12.7 | 0.90 - 0.94 | Collste et al. (2015)[2] |
| Healthy Controls (same day) | Grey Matter | 2TCM, VT | 15.9 ± 12.2 | - | Collste et al. (2015)[3] | |
| MS Patients & Healthy Controls | GM, WM/NAWM, MS lesions | Multilinear Analysis (MA1), VT | 7 - 9 | - | Park et al. (2015) | |
| Alzheimer's Disease | Cortical & Limbic Regions | SUVRWB (SUV normalized to whole brain) | -0.13 ± 2.47 | 0.83 | Nair et al. (2016)[4][5] | |
| Alzheimer's Disease | Cortical & Limbic Regions | SUV | -1.24 ± 7.28 | 0.94 | Nair et al. (2016)[4][5] | |
| Alzheimer's Disease | Cortical & Limbic Regions | SUVRC (SUV relative to cerebellum) | -3.98 ± 7.07 | 0.65 | Nair et al. (2016)[4][5] | |
| [18F]DPA-714 | Healthy Controls | - | Logan Analysis, BPND | 5 | - | Lavisse et al. (2017)[6] |
| [11C]-(R)-PK11195 | - | Brain | - | Lower specific binding than [11C]this compound | - | Kreisl et al. (2010)[4][5] |
| [18F]-GE180 | Healthy Controls | Brain | 2TCM, VT | Lower brain penetration and more challenging kinetic modeling than [11C]this compound | - | Zanotti-Fregonara et al. (2017)[7] |
GM: Grey Matter, WM: White Matter, NAWM: Normal-Appearing White Matter, MS: Multiple Sclerosis, VT: Volume of Distribution, SUV: Standardized Uptake Value, SUVR: Standardized Uptake Value Ratio, BPND: Binding Potential (non-displaceable).
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing results across studies. Below are summaries of the experimental protocols from key publications on the test-retest reliability of [11C]this compound.
Collste et al. (2015): Test-retest reproducibility of [11C]this compound in healthy controls[2][3]
-
Subjects: Twelve healthy control subjects. Six were scanned in the morning and afternoon of the same day, and six were scanned in the morning on two separate days.
-
PET Scanner: High-resolution research tomograph.
-
Radioligand Injection: Intravenous bolus of [11C]this compound.
-
Scan Duration: 91 minutes dynamic acquisition.
-
Arterial Blood Sampling: Metabolite-corrected arterial plasma was used as an input function.
-
Kinetic Modeling: Regional volumes of distribution (VT) were derived using a two-tissue compartmental analysis (2TCM) and a parametric approach.
Park et al. (2015): [11C]this compound imaging in multiple sclerosis patients and healthy controls
-
Subjects: Four relapsing-remitting MS subjects and four healthy controls, matched for TSPO genotype.
-
PET Scanner: High-resolution PET.
-
Radioligand Injection: 634 ± 101 MBq of [11C]this compound.
-
Scan Duration: 120 minutes dynamic acquisition.
-
Test-Retest Interval: Scans were performed on average 1.4 weeks apart.
-
Arterial Blood Sampling: Arterial input data was used.
-
Kinetic Modeling: Volume of distribution (VT) was derived from multilinear analysis (MA1) modeling (t* = 30 min).
Nair et al. (2016): Test-retest analysis of non-invasive quantification of [11C]-PBR28 in Alzheimer's disease[5][6]
-
Subjects: Five patients with mild Alzheimer's disease and the high-affinity binding TSPO genotype.
-
Test-Retest Interval: Two [11C]-PBR28 PET scans approximately 12 weeks apart.
-
Quantification Methods:
-
Unadjusted Standardized Uptake Value (SUV).
-
SUV relative to cerebellar grey matter (SUVRC).
-
SUV normalized to whole brain activity (SUVRWB).
-
-
Regions of Interest: Nine cortical and limbic regions.
Visualizing the Workflow
Understanding the experimental and analytical workflow is essential for replicating and comparing studies.
Figure 1. A generalized workflow for a [11C]this compound PET imaging study, from subject recruitment to data analysis.
Signaling Pathways and Logical Relationships
The choice of quantification method has significant implications for the interpretation of results. The following diagram illustrates the relationship between the gold-standard kinetic modeling approach and simplified ratio-based methods.
Figure 2. Logical relationship between different quantification methods for TSPO PET imaging.
Conclusion
The test-retest reliability of [11C]this compound PET imaging is generally good, with ICC values indicating high reliability for VT measurements in grey matter. However, variability can be influenced by factors such as the time of day of the scan.[3] Simplified quantification methods like SUVR can offer good reliability, particularly when using the whole brain as a pseudo-reference region, which is advantageous in studies where arterial sampling is not feasible.[4][5]
When compared to other TSPO radioligands, [11C]this compound demonstrates superior specific binding compared to the first-generation ligand [11C]-(R)-PK11195.[4][5] Second-generation fluorinated ligands like [18F]DPA-714 also show good reproducibility and offer the logistical advantage of a longer half-life.[6] However, direct head-to-head comparisons of test-retest reliability across a range of second-generation ligands are still somewhat limited.
The choice of a TSPO PET radioligand should be guided by the specific research question, the target population, and the logistical constraints of the study. For longitudinal studies and clinical trials, a thorough understanding of the test-retest reliability of the chosen ligand and quantification method is paramount for ensuring the statistical power to detect meaningful biological changes. The data and protocols presented in this guide provide a foundation for making these critical decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. Test-retest reproducibility of [(11)C]this compound binding to TSPO in healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of the repeatability of [18F]F-DPA-714 PET imaging in the brain and heart in preclinical models | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Comparison of [11C]-(R)-PK 11195 and [11C]this compound, Two Radioligands for Translocator Protein (18 kDa) in Human and Monkey: Implications for Positron Emission Tomographic Imaging of this Inflammation Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of [(11)C]-(R)-PK 11195 and [(11)C]this compound, two radioligands for translocator protein (18 kDa) in human and monkey: Implications for positron emission tomographic imaging of this inflammation biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an automatic reference region extraction for the quantification of [18F]DPA-714 in dynamic brain PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Head-to-Head Comparison of 11C-PBR28 and 18F-GE180 for Quantification of the Translocator Protein in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Second-Generation TSPO PET Tracers for Neuroinflammation Imaging
For Researchers, Scientists, and Drug Development Professionals
The 18-kDa translocator protein (TSPO) is a key biomarker for neuroinflammation, a critical process in a wide range of neurological disorders. Positron Emission Tomography (PET) imaging with TSPO-targeted radioligands provides a non-invasive method to visualize and quantify neuroinflammatory processes in vivo. While first-generation tracers like [¹¹C]-(R)-PK11195 were foundational, their clinical utility has been limited by a low signal-to-noise ratio.[1] This has led to the development of second-generation tracers with improved imaging properties. This guide offers an objective comparison of the leading second-generation TSPO PET tracers, supported by experimental data and detailed methodologies.
Introduction to Second-Generation TSPO Tracers
Second-generation TSPO PET tracers were developed to overcome the limitations of their predecessors, offering higher binding affinity and an improved signal-to-noise ratio.[2] Key examples of these tracers include [¹¹C]PBR28, [¹⁸F]DPA-714, and [¹⁸F]GE-180. A significant characteristic of this generation of tracers is their sensitivity to a single nucleotide polymorphism (rs6971) in the TSPO gene. This genetic variation leads to three distinct binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[2] This necessitates genotyping of study participants, which can complicate clinical trial design and data interpretation.[2]
Quantitative Comparison of Tracer Performance
The selection of a TSPO PET tracer for preclinical or clinical research depends on several key performance metrics, including binding affinity (Ki), in vivo specific binding (often measured as binding potential, BP_ND), and signal-to-noise or specific-to-nonspecific binding ratios. The following table summarizes quantitative data from comparative studies of prominent second-generation TSPO PET tracers.
| Tracer | Binding Affinity (Ki, nM) | Binding Potential (BP_ND) | Core/Contralateral Uptake Ratio | Key Findings | References |
| [¹¹C]this compound | 0.68 (rat), 2.47 (human, HAB) | 1.2 (human, HAB) | - | 80-fold higher specific binding than --INVALID-LINK--PK11195 in monkeys. | [3] |
| [¹⁸F]DPA-714 | ~1.7 | Did not show a significant increase in a mild neuroinflammation model. | 2.80 ± 0.69 | Lower non-specific binding and improved bioavailability compared to --INVALID-LINK--PK11195 in some models. | [1][4] |
| [¹⁸F]GE-180 | 0.87 (rat), 9.2 (human) | Significantly higher than --INVALID-LINK---PK11195 in a mild neuroinflammation model. | 3.41 ± 1.09 | Improved signal-to-noise ratio over --INVALID-LINK---PK11195 in acute neuroinflammation models. | [1][3][4] |
Experimental Protocols
Reproducible and rigorous experimental design is essential for the evaluation of novel radioligands. Below are detailed methodologies for key experiments cited in the evaluation of second-generation TSPO PET tracers.
In Vitro TSPO Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from TSPO.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rodent brain or spleen) or cells expressing TSPO in a cold buffer.[5]
-
Centrifuge the homogenate to pellet the cell membranes.[5]
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.[5]
-
Determine the protein concentration of the membrane preparation using a standard protein assay.[5]
2. Competitive Binding Assay:
-
Incubate a constant concentration of a radiolabeled TSPO ligand (e.g., [³H]PK 11195) with the membrane preparation.[6]
-
Add increasing concentrations of the unlabeled test compound to the incubation mixture.[6]
-
Allow the reaction to reach equilibrium.[6]
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.[6]
-
Measure the radioactivity retained on the filters using a scintillation counter.[5]
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific binding).[6]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
In Vivo PET Imaging in a Rodent Model of Neuroinflammation
This protocol describes the use of PET imaging to evaluate the in vivo performance of a TSPO radiotracer in a lipopolysaccharide (LPS)-induced model of neuroinflammation.
1. Animal Model of Neuroinflammation:
-
Anesthetize adult male rodents (e.g., Wistar rats).[1]
-
Perform a stereotactic injection of lipopolysaccharide (LPS) into the desired brain region (e.g., striatum) to induce a focal neuroinflammatory response.[1]
2. Radiotracer Administration and PET Scan:
-
After a set period (e.g., 3 days) to allow for the development of neuroinflammation, anesthetize the animal and place it in a PET scanner.[1]
-
Administer the radiolabeled TSPO tracer intravenously as a bolus injection.[7]
-
Acquire dynamic PET data for a specified duration (e.g., 60 minutes).[1]
3. Image Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) in the brain, including the inflamed region (core) and a reference region with low TSPO expression (e.g., contralateral hemisphere).
-
Generate time-activity curves (TACs) for each ROI.
-
Quantify radiotracer uptake using methods such as calculating the ratio of uptake in the core versus the contralateral region.[4]
-
For more detailed quantitative analysis, apply kinetic models like the simplified reference tissue model (SRTM) to estimate the binding potential (BP_ND).[1]
Visualizing Methodologies and Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
Caption: TSPO's role in neurosteroid synthesis.
Caption: Workflow for in vitro binding assay.
Caption: Workflow for in vivo PET imaging.
Conclusion
Second-generation TSPO PET tracers represent a significant advancement in the field of neuroinflammation imaging, offering improved sensitivity and signal-to-noise ratios compared to the first generation.[2] However, their utility is impacted by the rs6971 polymorphism, which requires careful consideration in study design and data analysis.[2] Tracers such as [¹¹C]this compound and [¹⁸F]GE-180 have shown promise in preclinical and clinical settings, each with its own set of advantages and limitations. The choice of tracer should be guided by the specific research question, the available resources for genotyping, and the desired imaging characteristics. Future developments in TSPO PET imaging are focused on third-generation tracers that aim to overcome the polymorphism sensitivity of the second generation, further enhancing the utility of this important biomarker in neurological research.
References
- 1. Comparative Evaluation of Three TSPO PET Radiotracers in a LPS-Induced Model of Mild Neuroinflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments on PET radiotracers for TSPO and their applications in neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation of Three TSPO PET Radiotracers in a LPS-Induced Model of Mild Neuroinflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
PBR28 PET Signal as a Biomarker for Dementia Severity: A Comparative Guide
Unveiling the Correlation Between Neuroinflammation and Clinical Decline in Dementia
For researchers, scientists, and drug development professionals, understanding the relationship between molecular imaging markers and clinical outcomes is paramount in the quest for effective dementia therapies. This guide provides a comparative analysis of studies investigating the correlation between the Positron Emission Tomography (PET) signal of [11C]PBR28, a marker for the 18 kDa translocator protein (TSPO) indicative of neuroinflammation, and various clinical severity scores in dementia, primarily focusing on Alzheimer's disease.
This document summarizes key quantitative findings, details the experimental methodologies employed in pivotal studies, and presents visual representations of the underlying pathways and workflows to facilitate a comprehensive understanding of the current landscape.
Quantitative Data Summary: Correlation of [11C]this compound Binding with Clinical Severity
The following tables synthesize the correlation data from multiple studies, offering a clear comparison of the strength of the association between [11C]this compound PET signal and different measures of dementia severity across various brain regions.
Table 1: Cross-Sectional Correlation of [11C]this compound Binding and Clinical Severity Scores in Alzheimer's Disease
| Clinical Severity Score | Brain Region | Correlation Coefficient (r) | P-value | Study Reference |
| Clinical Dementia Rating (CDR) Scale | Inferior Parietal Lobule | 0.570 | 0.001 | Kreisl et al. (2013)[1][2] |
| Mini-Mental State Examination (MMSE) | Inferior Parietal Lobule | Inverse Correlation | < 0.05 | Kreisl et al. (2013)[2] |
| Logical Memory Immediate (WMS-III) | Inferior Parietal Lobule | Inverse Correlation | < 0.05 | Kreisl et al. (2013)[2] |
| Trail Making Test Part B | Inferior Parietal Lobule | Inverse Correlation | < 0.05 | Kreisl et al. (2013)[2] |
| Block Design (WAIS-III) | Inferior Parietal Lobule | -0.541 | 0.006 | Kreisl et al. (2013)[1][2] |
Table 2: Longitudinal Correlation of Change in [11C]this compound Binding and Change in Clinical Severity in Alzheimer's Disease
| Change in Clinical Severity Score | Brain Region | Correlation Coefficient (R) | P-value | Study Reference |
| Clinical Dementia Rating - Sum of Boxes (CDR-SB) | Inferior Parietal Lobule | 0.717 | 0.004 | Kreisl et al. (Longitudinal)[3] |
| Clinical Dementia Rating - Sum of Boxes (CDR-SB) | Prefrontal Cortex | 0.602 | 0.023 | Kreisl et al. (Longitudinal)[3] |
| Clinical Dementia Rating - Sum of Boxes (CDR-SB) | Superior Parietal Lobule | 0.541 | 0.046 | Kreisl et al. (Longitudinal)[3] |
| Clinical Dementia Rating - Sum of Boxes (CDR-SB) | Precuneus | 0.602 | 0.023 | Kreisl et al. (Longitudinal)[3] |
Experimental Protocols
A detailed understanding of the methodologies is crucial for interpreting and comparing study outcomes. The following outlines a typical experimental protocol for investigating the correlation between [11C]this compound PET signal and dementia severity.
Subject Recruitment and Characterization:
-
Participants: Studies typically include patients diagnosed with probable Alzheimer's disease, individuals with Mild Cognitive Impairment (MCI), and age-matched healthy controls.[2]
-
Clinical Assessment: A comprehensive battery of neuropsychological tests is administered to assess cognitive function and clinical dementia severity. Commonly used scales include:
-
Amyloid Status Confirmation: Participants often undergo PET imaging with an amyloid tracer, such as [11C]Pittsburgh Compound B ([11C]PIB), to confirm the presence of amyloid pathology, a hallmark of Alzheimer's disease.[2][5]
-
TSPO Genotyping: Due to the rs6971 polymorphism in the TSPO gene affecting radioligand binding, subjects are genotyped to classify them as high-affinity binders (HAB), mixed-affinity binders (MAB), or low-affinity binders (LAB).[6] Low-affinity binders are often excluded from analysis as [11C]this compound binding is negligible.[6]
[11C]this compound PET Imaging Protocol:
-
Radioligand Synthesis: [11C]this compound is synthesized with high radiochemical purity (>99%).[1]
-
Injection: A bolus of [11C]this compound is injected intravenously. The injected dose is typically around 673 ± 40 MBq.[1]
-
Arterial Blood Sampling: To quantify the radioligand concentration in the blood, arterial blood samples are collected at frequent intervals (e.g., every 15 seconds for the first 2.5 minutes, followed by less frequent sampling for up to 90 minutes).[1]
-
PET Scan Acquisition: Dynamic PET scanning is performed for 90 minutes following the injection.[7]
-
Image Analysis:
-
Kinetic Modeling: A reversible two-tissue compartmental model (2TCM) is often used to estimate the total distribution volume (VT) of [11C]this compound in various brain regions.[6]
-
Partial Volume Correction: This correction is applied to account for the potential underestimation of PET signal in atrophied brain regions.[1]
-
Region of Interest (ROI) Analysis: VT values are calculated for specific brain regions known to be affected by Alzheimer's disease pathology, such as the parietal and temporal cortices.[1][2]
-
Statistical Analysis:
-
Correlation Analysis: Pearson's or Spearman's correlation coefficients are calculated to assess the relationship between regional [11C]this compound VT values and the scores from the clinical severity scales.[3]
-
Covariates: Statistical models often include covariates such as age, education, and TSPO genotype to adjust for their potential influence on the results.[2]
-
Longitudinal Analysis: In longitudinal studies, the change in [11C]this compound binding over time is correlated with the change in clinical scores to assess the relationship with disease progression.[3][8]
Mandatory Visualizations
The following diagrams illustrate the key conceptual frameworks and workflows described in the research.
Caption: Alzheimer's disease pathology leading to neuroinflammation and cognitive decline.
Caption: Workflow for correlating this compound PET with clinical data in dementia studies.
Caption: The relationship between this compound PET signal and clinical severity in dementia.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vivo radioligand binding to translocator protein correlates with severity of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. neurology.org [neurology.org]
- 6. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 7. massgeneral.org [massgeneral.org]
- 8. (11)C-PBR28 binding to translocator protein increases with progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating [¹¹C]PBR28 as a Progression Biomarker: A Comparative Guide for Longitudinal Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [¹¹C]PBR28 positron emission tomography (PET) as a biomarker for tracking disease progression in neurodegenerative disorders. We present supporting experimental data, detailed methodologies, and a comparative overview of alternative progression biomarkers.
The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor, is a promising biomarker for neuroinflammation. Upregulated in activated microglia and astrocytes, TSPO can be quantified in vivo using PET imaging. [¹¹C]this compound is a second-generation radioligand that binds to TSPO and has been investigated for its utility in monitoring the progression of neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis.
[¹¹C]this compound Performance in Longitudinal Studies
Longitudinal studies are crucial for validating a biomarker's ability to track disease progression over time. A key study in Alzheimer's disease demonstrated that [¹¹C]this compound binding increases with disease progression and correlates with cognitive decline and cortical atrophy.[1]
Quantitative Data Summary
The following table summarizes key quantitative data from longitudinal and test-retest reliability studies of [¹¹C]this compound, providing insights into its performance as a progression biomarker.
| Metric | Disease/Condition | Key Findings | Reference |
| Annualized Change in Binding | Alzheimer's Disease | 3.9% to 6.3% per annum increase in temporo-parietal regions in patients, compared to -0.5% to 1% in controls. The rate of increase was about five-fold higher in patients with clinical progression. | [1] |
| Correlation with Cognition | Alzheimer's Disease | Change in TSPO binding correlated with worsening scores on the Clinical Dementia Rating scale – Sum of Boxes. | [1] |
| Correlation with Brain Atrophy | Alzheimer's Disease | Change in TSPO binding correlated with reduced cortical volume. | [1] |
| Test-Retest Variability (VT) | Healthy Controls | 18.3 ± 12.7% | |
| Test-Retest Variability (VT) | Multiple Sclerosis | 7-9% |
Comparison with Other Progression Biomarkers
While direct head-to-head longitudinal studies comparing [¹¹C]this compound with other non-TSPO progression biomarkers are limited, this section provides an overview of the performance of other commonly used biomarkers to offer a comparative perspective.
| Biomarker | Modality | Key Longitudinal Findings | Advantages | Limitations |
| [¹¹C]this compound | PET (Neuroinflammation) | Increased signal correlates with clinical progression in Alzheimer's disease.[1] | Reflects an active pathological process (neuroinflammation). | Binding is influenced by a common genetic polymorphism (rs6971) in the TSPO gene, requiring genotyping of participants.[1] |
| Amyloid-β | PET or CSF | Plaque burden increases over time in preclinical and early Alzheimer's disease. | Well-established biomarker for Alzheimer's disease pathology. | Plaque load can plateau, making it less sensitive for tracking progression in later stages. |
| Tau | PET or CSF | Tangle pathology correlates more closely with cognitive decline than amyloid plaques in Alzheimer's disease. | Stronger correlation with clinical symptoms than amyloid-β. | Off-target binding can be an issue with some tau PET tracers. |
| Neurofilament Light Chain (NfL) | CSF or Blood | Levels increase in various neurodegenerative diseases, reflecting neuro-axonal damage. | Easily accessible through blood sample. | Not specific to a particular disease pathology. |
| [¹⁸F]FDG | PET (Glucose Metabolism) | Shows patterns of hypometabolism that are characteristic of different neurodegenerative diseases and progress over time. | Reflects synaptic dysfunction, which is closely linked to cognitive impairment. | Not specific to the underlying molecular pathology. |
Experimental Protocols
This section outlines a detailed methodology for a longitudinal [¹¹C]this compound PET study, synthesized from multiple sources.
Participant Selection
-
Clinical Diagnosis: Participants should be recruited based on a well-defined clinical diagnosis (e.g., probable Alzheimer's disease).
-
TSPO Genotyping: All participants must be genotyped for the rs6971 polymorphism in the TSPO gene to account for variations in binding affinity. This is critical as the polymorphism leads to high-affinity, mixed-affinity, and low-affinity binders.
-
Inclusion/Exclusion Criteria: Establish clear inclusion and exclusion criteria, including age, disease severity, and contraindications for PET and MRI scans.
Image Acquisition
-
Radiotracer Synthesis: [¹¹C]this compound is synthesized and administered intravenously.
-
PET Scan Duration: A dynamic 90-minute PET scan is typically performed.
-
Arterial Blood Sampling: For quantitative analysis of the total volume of distribution (VT), arterial blood sampling is required to obtain a metabolite-corrected arterial input function.
-
Structural Imaging: A high-resolution structural MRI scan (e.g., T1-weighted) should be acquired for anatomical co-registration and region of interest definition.
Image Analysis
-
Image Co-registration: PET images are co-registered to the individual's structural MRI.
-
Region of Interest (ROI) Definition: ROIs are defined on the MRI to extract time-activity curves from the PET data for specific brain regions.
-
Kinetic Modeling: The primary outcome measure is typically the total volume of distribution (VT), calculated using a two-tissue compartment model with the metabolite-corrected arterial plasma input function.
-
Semi-quantitative Methods: Standardized Uptake Value (SUV) and SUV ratio (SUVR), using a pseudo-reference region, can be used as simpler, non-invasive alternatives to VT, although they may be less accurate.
-
Longitudinal Analysis: Changes in [¹¹C]this compound binding are assessed by comparing baseline and follow-up scans.
Visualizing Key Processes
To better understand the underlying biology and experimental design, the following diagrams illustrate the TSPO signaling pathway in neuroinflammation and a typical workflow for a longitudinal [¹¹C]this compound study.
Caption: TSPO signaling in neuroinflammation.
Caption: Longitudinal this compound study workflow.
Head-to-Head Comparison of TSPO PET Tracers
While [¹¹C]this compound is a widely used second-generation TSPO tracer, newer tracers have been developed. The table below compares [¹¹C]this compound with other TSPO radioligands based on available head-to-head comparison studies.
| Tracer | Generation | Comparison with [¹¹C]this compound | Reference |
| [¹¹C]-(R)-PK11195 | First | [¹¹C]this compound has higher specific binding and a better signal-to-noise ratio. | [2] |
| [¹¹C]-ER176 | Third | [¹¹C]-ER176 shows a higher binding potential and less variability in VT values, potentially requiring fewer subjects in clinical studies. It is also more stable in arterial blood. | [3][4] |
| [¹⁸F]-GE180 | Third | [¹⁸F]-GE180 has a significantly lower brain uptake (VT is about 20 times smaller) and a much slower transfer from blood to brain compared to [¹¹C]this compound. | [5] |
Conclusion
Longitudinal studies support the use of [¹¹C]this compound PET as a biomarker to track the progression of neuroinflammation in neurodegenerative diseases. Its ability to detect changes over time and its correlation with clinical outcomes make it a valuable tool for research and drug development. However, the influence of the TSPO genotype on [¹¹C]this compound binding necessitates careful consideration in study design and data analysis. Newer generation TSPO tracers, such as [¹¹C]-ER176, show promise with improved properties that may enhance the statistical power of future studies. The choice of a progression biomarker will ultimately depend on the specific context of the study, including the disease of interest and the primary research question. This guide provides a foundation for making an informed decision on the utility of [¹¹C]this compound in longitudinal research settings.
References
- 1. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Head-to-head comparison of 11C-PBR28 and 11C-ER176 for quantification of the translocator protein in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-to-Head Comparison of 11C-PBR28 and 18F-GE180 for Quantification of the Translocator Protein in the Human Brain | Journal of Nuclear Medicine [jnm.snmjournals.org]
PBR28 Binding Potential (BPND) vs. SUVr: A Comparative Guide for Neuroinflammation Imaging
For researchers, scientists, and drug development professionals navigating the landscape of neuroinflammation imaging, the choice of an appropriate outcome measure for Positron Emission Tomography (PET) studies is critical. This guide provides an objective comparison of two commonly used metrics for the Translocator Protein (TSPO) radioligand [¹¹C]PBR28: the non-displaceable binding potential (BPND) and the Standardized Uptake Value ratio (SUVr).
The 18 kDa Translocator Protein (TSPO) is a key biomarker for neuroinflammation, as its expression is upregulated in activated microglia and astrocytes. [¹¹C]this compound is a second-generation radioligand that binds with high affinity to TSPO, allowing for in vivo visualization and quantification of neuroinflammatory processes.[1][2] The selection of the optimal quantification method is paramount for the accuracy and reproducibility of these studies.
At a Glance: BPND vs. SUVr
| Feature | Binding Potential (BPND) | Standardized Uptake Value ratio (SUVr) |
| Definition | A measure of the density of available receptors, representing the ratio of specifically bound radioligand to the non-displaceable concentration in tissue at equilibrium. | A semi-quantitative ratio of the radioactivity concentration in a target region to a pseudo-reference region at a specific time point. |
| Gold Standard | Considered the more quantitative and accurate measure of specific binding. | A simpler, non-invasive alternative to BPND. |
| Methodology | Requires dynamic PET scanning with arterial blood sampling to measure the arterial input function. | Requires static or dynamic PET scanning and the selection of a pseudo-reference region. |
| Invasiveness | Highly invasive due to the need for arterial catheterization. | Non-invasive. |
| Complexity | Computationally complex, requiring kinetic modeling of the radiotracer's behavior over time. | Relatively simple to calculate. |
| Variability | Can be influenced by variability in plasma free fraction and metabolism of the radiotracer. | Susceptible to variability in the pseudo-reference region and physiological factors like cerebral blood flow.[3] |
| Reference Region | Does not strictly require a reference region if a valid arterial input function is obtained. However, determining the non-displaceable volume of distribution (VND) can be challenging without one.[4][5] | Heavily reliant on the choice of a pseudo-reference region, as a true reference region devoid of TSPO is not available in the brain.[6][7] |
Quantitative Data Comparison
Direct comparisons between BPND and SUVr for [¹¹C]this compound have yielded mixed results, with correlations varying across studies and patient populations.
| Study Focus | Key Findings | Reference |
| Alzheimer's Disease | SUVR using the cerebellum as a pseudo-reference region replicated findings from full kinetic modeling (which is used to derive BPND).[7][8] | [7][8] |
| Chronic Low Back Pain & ALS | SUVR with the occipital cortex as a pseudo-reference region detected group differences with similar sensitivity to BPND-related metrics.[6][9] | [6][9] |
| Baboon Model of Neuroinflammation | Within individual PET studies, SUV correlated well with the total distribution volume (VT), a component of BPND calculation. However, the relationship was variable across different studies.[10][11] | [10][11] |
It is important to note that SUVr has been shown in some contexts to overestimate the true binding compared to BPND.[5]
Experimental Protocols
[¹¹C]this compound BPND Calculation via Arterial Blood Sampling
This method provides a quantitative measure of specific radiotracer binding.
1. Radiotracer Administration:
-
A bolus injection of [¹¹C]this compound is administered intravenously.
2. Dynamic PET Imaging:
-
A dynamic PET scan is acquired over a period of 90-120 minutes to capture the full kinetic profile of the radiotracer in the brain.[12]
3. Arterial Blood Sampling:
-
Serial arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in arterial plasma. This is known as the arterial input function.[13]
4. Plasma Analysis:
-
Blood samples are analyzed to separate the parent radiotracer from its radioactive metabolites, typically using high-performance liquid chromatography (HPLC).[4]
5. Kinetic Modeling:
-
The time-activity curves from the PET data for various brain regions and the metabolite-corrected arterial input function are fitted to a compartmental model (e.g., a two-tissue compartment model).[12][13]
6. BPND Calculation:
-
The model yields estimates of the total distribution volume (VT) in the target region and the non-displaceable distribution volume (VND). BPND is then calculated as: BPND = (VT / VND) - 1.[5]
[¹¹C]this compound SUVr Calculation using a Pseudo-Reference Region
This semi-quantitative method offers a less invasive alternative to BPND.
1. Radiotracer Administration:
-
A bolus injection of [¹¹C]this compound is administered intravenously.
2. PET Imaging:
-
A static PET image is typically acquired at a specific time point post-injection (e.g., 60-90 minutes), when the radiotracer uptake has reached a relative steady state.[8] Dynamic scanning can also be used to derive the SUVr from a specific time window.
3. Image Pre-processing:
-
PET images are co-registered to an anatomical MRI scan for accurate delineation of brain regions of interest (ROIs).
4. ROI Definition:
-
ROIs are drawn on the anatomical MRI for the target regions of interest and the chosen pseudo-reference region. Commonly used pseudo-reference regions for [¹¹C]this compound include the cerebellum or the occipital cortex.[6][7]
5. SUV Calculation:
-
The Standardized Uptake Value (SUV) is calculated for each ROI by normalizing the radioactivity concentration for the injected dose and the patient's body weight.
6. SUVr Calculation:
-
The SUVr is calculated as the ratio of the SUV in the target region to the SUV in the pseudo-reference region: SUVr = SUV_target / SUV_pseudo-reference.
Visualizing the Concepts
To further clarify the methodologies and underlying biology, the following diagrams are provided.
Caption: TSPO signaling in neuroinflammation.
Caption: Experimental workflows for BPND and SUVr.
Caption: Logical relationship between BPND and SUVr.
Conclusion: Which is the Better Outcome Measure?
The choice between BPND and SUVr is not straightforward and depends heavily on the specific research question, available resources, and the study population.
-
BPND is the gold standard for quantitative accuracy. For studies requiring precise measurement of TSPO density and for validating novel therapeutic interventions, BPND is the preferred method despite its invasiveness and complexity.
-
SUVr is a practical and viable alternative for many applications. For large-scale clinical trials, longitudinal studies where repeated arterial sampling is not feasible, or in exploratory research, SUVr provides a robust and non-invasive measure.[7][8] However, careful selection and validation of the pseudo-reference region are crucial to minimize bias.[6][9]
Recommendation:
For initial studies or when comparing groups where large differences are expected, SUVr can be a powerful tool. For studies aiming to detect subtle changes in TSPO expression or those requiring the highest level of quantification, BPND remains the superior choice. Researchers should carefully consider the trade-offs between quantitative accuracy and practical feasibility when designing their [¹¹C]this compound PET studies. Future research, including the development of novel radioligands and analysis techniques, may help to bridge the gap between these two important outcome measures.
References
- 1. In Vivo TSPO Signal and Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of cerebral blood flow and amyloid load on SUVR bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. radiologybusiness.com [radiologybusiness.com]
- 6. Pseudoreference Regions for Glial Imaging with 11C-PBR28: Investigation in 2 Clinical Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automatic Extraction of a Reference Region for the Noninvasive Quantification of Translocator Protein in Brain Using 11C-PBR28 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudoreference Regions for Glial Imaging with 11C-PBR28: Investigation in 2 Clinical Cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Standardized Uptake Values with Volume of Distribution for Quantitation of [11C]this compound Brain Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of standardized uptake values with volume of distribution for quantitation of [(11)C]this compound brain uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 13. Kinetic modeling without accounting for the vascular component impairs the quantification of [11C]this compound brain PET data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo and In Vitro PBR28 Binding in Disease Models
Introduction
PBR28 is a second-generation radioligand that selectively binds to the 18-kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR).[1] TSPO is located on the outer mitochondrial membrane and its expression is significantly upregulated in activated microglia and reactive astrocytes, making it a key biomarker for neuroinflammation.[2][3] Positron Emission Tomography (PET) imaging using radiolabeled this compound, such as [¹¹C]this compound, allows for the non-invasive in vivo quantification of neuroinflammation in a range of neurological and psychiatric disorders.[2][4] Correlating these in vivo findings with in vitro binding data from post-mortem tissue or animal models is crucial for validating the imaging signal and understanding the underlying pathophysiology. This guide provides a comparative overview of in vivo and in vitro this compound binding, presenting key quantitative data, experimental protocols, and the factors influencing their correlation.
A critical factor in both in vivo and in vitro studies of this compound is the human genetic polymorphism rs6971 in the TSPO gene.[1][3] This single nucleotide polymorphism results in three distinct binding affinity profiles: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1][5] This genetic variation significantly impacts this compound binding and must be accounted for when interpreting and comparing data.[1][3]
Quantitative Data Presentation
The following tables summarize quantitative binding data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro this compound Binding Affinity
| Radioligand | Tissue Source | Binding Affinity Group | Kᵢ (nM) | Bₘₐₓ | Reference |
| [³H]this compound | Human Brain (MS & Control) | High-Affinity Binders (HABs) | 2.9 ± 0.26 | - | [6] |
| [³H]this compound | Human Brain (MS & Control) | Mixed-Affinity Binders (MABs) | Site 1: 3.6 ± 2.0Site 2: 1409 ± 803 | - | [6] |
| [³H]this compound | Human Brain (MS) | Low-Affinity Binders (LABs) | 188 ± 15.6 | - | [7] |
| [³H]this compound | Human Brain (Control) | Low-Affinity Binders (LABs) | 237 ± 35.0 | - | [6] |
| [³H]PK11195 | Human Brain (MS) | All Groups | 1.5 ± 1.60 to 2.2 ± 0.90 | No difference between groups | [7] |
Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ indicates higher affinity. Bₘₐₓ: Maximum receptor density. MS: Multiple Sclerosis.
Table 2: In Vivo [¹¹C]this compound Binding in Human Brain (Healthy Controls)
| Parameter | Binding Affinity Group | Brain Region | Value (mean ± SD) | Reference |
| Vₛ (ml/cm³) | High-Affinity Binders (HABs) | Whole Brain | 4.33 ± 0.29 | [8][9][10] |
| Vₛ (ml/cm³) | Mixed-Affinity Binders (MABs) | Whole Brain | 2.94 ± 0.31 | [8][9][10] |
| Vₛ (ml/cm³) | High-Affinity Binders (HABs) | Gray Matter | 3.9 ± 1.4 | [11] |
| Vₛ (ml/cm³) | Mixed-Affinity Binders (MABs) | Gray Matter | ~30% lower than HABs | [11] |
| BPₙₖ | High-Affinity Binders (HABs) | Whole Brain | ~1.2 | [8] |
| BPₙₖ | Mixed-Affinity Binders (MABs) | Whole Brain | ~0.5 | [8] |
| Vₙₖ (ml/cm³) | Population Estimate | Whole Brain | 1.98 | [8][9][10] |
Vₛ: Total Volume of Distribution, reflects total binding (specific + non-specific). BPₙₖ: Binding Potential (non-displaceable), a measure of specific binding. Vₙₖ: Non-displaceable Volume of Distribution.
Table 3: In Vivo vs. In Vitro Correlation in Disease Models
| Disease Model | Species | In Vivo Method | In Vitro Method | Key Finding | Reference |
| Normal Aging | Rat | [¹¹C]this compound PET (SUV & Vₛ) | [³H]this compound Autoradiography | Both in vivo and in vitro measures showed a significant increase in TSPO expression with age. SUV and Vₛ were strongly correlated. | [12] |
| Alzheimer's Disease | 5XFAD Mouse Model | [¹¹C]this compound PET | [³H]this compound Autoradiography & Immunochemistry | In vivo PET results were confirmed by in vitro autoradiography and immunochemistry, showing increased microglial activation. | [2] |
| Alzheimer's Disease | Human Patients | [¹¹C]this compound PET | - (Longitudinal Study) | Annual increase in TSPO binding (3.9% to 6.3%) correlated with cognitive decline and cortical volume reduction. | [13][14] |
| Amyotrophic Lateral Sclerosis (ALS) | Human Patients | [¹¹C]this compound PET | MR Spectroscopy (NAA) | Increased [¹¹C]this compound binding in the motor cortex was associated with a lower concentration of N-acetylaspartate (NAA), a marker of neuronal integrity. | [15] |
SUV: Standardized Uptake Value.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of findings across studies.
In Vitro Radioligand Binding Assay (Autoradiography)
This protocol outlines the general steps for performing in vitro binding studies with radiolabeled this compound on brain tissue sections.
-
Tissue Preparation:
-
Human post-mortem or animal brain tissue is frozen and sectioned using a cryostat (e.g., 20 µm thickness).
-
Sections are thaw-mounted onto microscope slides.[7]
-
-
Pre-incubation/Wash:
-
Sections are brought to room temperature and washed in an assay buffer (e.g., 50 mM Tris buffer with physiological salts, pH 7.4) for approximately 15 minutes to remove endogenous ligands.[7]
-
-
Incubation:
-
Slides are incubated with a solution containing the radioligand (e.g., 0.5 nM [³H]this compound) in assay buffer for a defined period (e.g., 60 minutes) to reach equilibrium.[7]
-
To determine non-specific binding, adjacent sections are incubated in the same solution with the addition of a high concentration of a non-radiolabeled competitor (e.g., 10 µM unlabeled PK11195).[7]
-
-
Post-incubation Washes:
-
Signal Detection and Analysis:
-
Slides are dried and apposed to a phosphor imaging plate or autoradiographic film for a period of hours to days.
-
The resulting images are digitized, and the optical density in specific brain regions is measured.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
In Vivo [¹¹C]this compound PET Imaging
This protocol describes a typical workflow for human or animal PET imaging studies.
-
Subject Preparation:
-
For human studies, subjects are genotyped for the rs6971 polymorphism to determine their TSPO binding status (HAB, MAB, or LAB).[5] LABs are often excluded from [¹¹C]this compound studies due to very low signal.[1]
-
An intravenous line is placed for radiotracer injection. For quantitative modeling, an arterial line is also placed for blood sampling.[11][16]
-
-
Radiotracer Administration & PET Scan:
-
Arterial Blood Sampling:
-
Image Processing and Analysis:
-
PET data is reconstructed into a series of images over time.
-
An anatomical MRI is often co-registered to the PET images to define regions of interest (ROIs).[5]
-
Time-activity curves (TACs) are generated for each ROI.
-
-
Kinetic Modeling:
-
The ROI TACs and the arterial input function are fitted to a pharmacokinetic model, typically a two-tissue compartmental model (2TCM), to estimate quantitative parameters.[1][17]
-
The primary outcome measure is often the total volume of distribution (Vₛ), which is proportional to the density of available TSPO sites.[11][18]
-
Correlation and Influencing Factors
The correlation between in vivo PET imaging and in vitro binding assays provides crucial validation for TSPO as a biomarker. Studies in animal models of aging and Alzheimer's disease have demonstrated a strong positive correlation between increased [¹¹C]this compound uptake on PET scans and higher TSPO density measured by in vitro autoradiography.[2][12]
Several factors can influence this correlation:
-
TSPO Genotype (rs6971): This is the most significant factor. The ~50-fold difference in this compound affinity between HABs and LABs means that in vivo PET signal cannot be directly interpreted as TSPO density without genotyping.[1][6] In vivo Vₛ in HABs is approximately 1.5-fold higher than in MABs, a finding consistent with in vitro predictions.[8][9]
-
Blood-Brain Barrier (BBB) and Vascular Binding: this compound binds to TSPO expressed on endothelial cells of the BBB.[3] This vascular signal contributes to the total in vivo PET signal and can complicate the quantification of the specific signal from brain parenchyma, an issue that is less complex in in vitro preparations.[3]
-
Radioligand Metabolism: In vivo, [¹¹C]this compound is metabolized, and these radiometabolites can potentially enter the brain or remain in the blood, complicating kinetic analysis.[1] In vitro assays use the parent compound directly on tissue, eliminating this confound.
-
Disease-Specific Pathology: The cellular composition of the neuroinflammatory response (e.g., microglia vs. infiltrating macrophages) and changes in cerebral blood flow or BBB integrity in different diseases can differentially affect in vivo ligand delivery and retention compared to static in vitro measurements.
This compound is a valuable tool for studying TSPO expression in disease. In vivo PET imaging with [¹¹C]this compound shows good reproducibility and sensitivity to changes in neuroinflammation associated with disease progression and aging.[2][5][12][13] The quantitative data derived from these in vivo studies correlate well with in vitro measures of TSPO binding, particularly when accounting for the critical influence of the rs6971 TSPO gene polymorphism.[8][12] For researchers and drug developers, understanding the relationship between these methodologies is essential for validating this compound as a biomarker, accurately interpreting clinical imaging data, and effectively assessing the response to anti-inflammatory therapies.[13]
References
- 1. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 2. Imaging of Microglial Activation in Alzheimer's Disease by [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The methodology of TSPO imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. neurology.org [neurology.org]
- 6. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of [11C]this compound binding potential in vivo: a first human TSPO blocking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of [(11)C]this compound binding potential in vivo: a first human TSPO blocking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (11)C-PBR28 imaging in multiple sclerosis patients and healthy controls: test-retest reproducibility and focal visualization of active white matter areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [11C]this compound PET imaging is sensitive to neuroinflammation in the aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (11)C-PBR28 binding to translocator protein increases with progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nzbri.org [nzbri.org]
- 17. Kinetic Analysis in Healthy Humans of a Novel Positron Emission Tomography Radioligand to Image the Peripheral Benzodiazepine Receptor, a Potential Biomarker for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The neuroinflammation marker translocator protein is not elevated in individuals with mild-to-moderate depression: a [¹¹C]this compound PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing PBR28 PET with other neuroimaging modalities (e.g., fMRI, DTI).
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroimaging, the ability to select the most appropriate modality is paramount for robust and insightful research. This guide provides a comprehensive comparison of three powerful techniques: [11C]PBR28 Positron Emission Tomography (PET), functional Magnetic Resonance Imaging (fMRI), and Diffusion Tensor Imaging (DTI). Each offers a unique window into the brain's complexity, from the molecular processes of neuroinflammation to the dynamics of neural activity and the integrity of white matter tracts. Here, we present a detailed analysis of their principles, quantitative comparisons from experimental data, and the intricate protocols that underpin their application.
At a Glance: this compound PET vs. fMRI vs. DTI
| Feature | [11C]this compound PET | fMRI (BOLD) | DTI |
| Primary Measurement | Neuroinflammation (specifically, density of Translocator Protein 18kDa - TSPO) | Neuronal activity (indirectly, via blood-oxygen-level-dependent contrast) | White matter microstructure and integrity (water diffusion anisotropy) |
| Principle | A radiotracer, [11C]this compound, binds to TSPO, which is upregulated in activated microglia and astrocytes. The PET scanner detects the radioactive decay, quantifying TSPO density. | Changes in blood flow and oxygenation in response to neural activity alter the magnetic properties of hemoglobin, which is detected by the MRI scanner. | Measures the directional diffusion of water molecules. In white matter, diffusion is more restricted perpendicular to axons than parallel to them, an anisotropy that DTI quantifies. |
| Spatial Resolution | ~4-6 mm | ~1-3 mm | ~2-3 mm |
| Temporal Resolution | Poor (static measure over minutes to an hour) | Excellent (seconds) | Not applicable (structural measure) |
| Invasiveness | Invasive (requires intravenous injection of a radioactive tracer) | Non-invasive | Non-invasive |
| Key Quantitative Metrics | Standardized Uptake Value Ratio (SUVR), Distribution Volume (VT) | Percent signal change, Beta-weights, activation cluster size (voxels) | Fractional Anisotropy (FA), Mean Diffusivity (MD), Axial Diffusivity (AD), Radial Diffusivity (RD) |
| Primary Application | Visualizing and quantifying neuroinflammatory processes in neurodegenerative diseases, stroke, and psychiatric disorders. | Mapping task-related brain activation, resting-state functional connectivity, and understanding cognitive processes. | Assessing white matter integrity, mapping neural tracts, and investigating diseases affecting white matter such as multiple sclerosis and traumatic brain injury. |
Quantitative Performance: Insights from Experimental Data
Direct quantitative comparisons across all three modalities in a single study are rare due to the distinct biological questions each addresses. However, multimodal studies provide valuable data on their complementary nature.
This compound PET and DTI in Chronic Stroke
A pilot study investigating neuroinflammation and neurodegeneration in chronic stroke patients provides direct comparative data between [11C]this compound PET and DTI. The findings reveal a complex interplay between glial activation and microstructural changes in non-infarcted brain regions.
| Parameter | Finding in Stroke Patients vs. Controls | Interpretation |
| [11C]this compound SUVR | Significant elevations in various brain regions, including those with and without direct connections to the infarct.[1] | Widespread and persistent neuroinflammation (glial activation) following stroke. |
| Mean Diffusivity (MD) | Widespread elevations, particularly in regions with co-localized increases in [11C]this compound binding.[1] | Increased water diffusion, suggestive of vasogenic edema or cellular degradation, which is more pronounced in areas of neuroinflammation. |
| Fractional Anisotropy (FA) | Reductions in a subset of regions with elevated MD.[1] | Loss of directional water diffusion, indicating compromised white matter microstructural integrity. |
Data synthesized from a pilot study on chronic stroke patients.[1]
Logical Comparison: this compound PET and fMRI in Neuroinflammation
| Aspect | [11C]this compound PET | fMRI |
| Biological Process | Measures the density of TSPO, a marker of activated microglia and astrocytes, indicating the presence and extent of neuroinflammation. | Measures the hemodynamic response (blood flow and oxygenation) coupled with neuronal activity. |
| Information Provided | A static map of the inflammatory state of brain tissue. | A dynamic map of brain function, showing which areas are active during a specific task or at rest. |
| Combined Insights | Can reveal how neuroinflammation in specific brain regions impacts the functional activity and connectivity of neural circuits. For example, it can help determine if increased inflammation in the prefrontal cortex is associated with altered cognitive control-related brain activity. |
Experimental Protocols: A Methodological Overview
Reproducibility and validity in neuroimaging hinge on meticulous experimental design and execution. Below are detailed methodologies for the key experiments cited.
[11C]this compound PET and DTI Study in Chronic Stroke
Objective: To measure glial activation ([11C]this compound PET) and microstructural integrity (DTI) in chronic stroke patients compared to healthy controls.[1]
Participant Selection:
-
Patients: Individuals with a unilateral ischemic stroke in the middle cerebral artery (MCA) territory 1-3 years prior.[1]
-
Controls: Healthy individuals matched for age, sex, and TSPO genotype (Ala147Thr polymorphism).[1]
-
Exclusion Criteria: Significant cognitive deficits, use of medications with high TSPO binding affinity, or systemically acting immunomodulators.[1]
Image Acquisition (Simultaneous PET/MRI):
-
PET:
-
MRI:
Data Analysis:
-
This compound PET:
-
PET images are corrected for motion and attenuation.
-
Standardized Uptake Value (SUV) images are calculated from the 60-90 minute post-injection data.[1]
-
SUV images are spatially normalized to a standard template (e.g., MNI space).[1]
-
To account for global differences, SUV images are normalized to a pseudo-reference region (e.g., cerebellum) to generate SUVR images.[1]
-
Voxel-wise statistical analyses are performed to compare SUVR between patients and controls, often with TSPO genotype and age as covariates.[1]
-
-
DTI:
Standard fMRI Protocol (Task-Based)
Objective: To map brain regions activated by a specific cognitive or sensory task.
Participant Preparation:
-
Participants are screened for MRI contraindications.
-
The experimental task is explained, and participants may undergo a brief training session.
Image Acquisition:
-
A high-resolution T1-weighted anatomical scan is acquired.
-
A series of T2*-weighted echo-planar images (EPIs) are acquired, which are sensitive to the BOLD effect.
-
The task is presented to the participant in a block or event-related design.
-
Block Design: Alternating periods of a task condition and a control condition.
-
Event-Related Design: Discrete, short-duration stimuli are presented with randomized timing.
-
Data Analysis:
-
Preprocessing:
-
Data are corrected for slice timing and head motion.
-
Functional images are co-registered to the anatomical scan.
-
Images are normalized to a standard template and spatially smoothed.
-
-
Statistical Analysis:
-
A General Linear Model (GLM) is used to identify voxels where the BOLD signal time course correlates with the task design.
-
Statistical parametric maps are generated, showing brain regions with significant activation.
-
Visualizing the Foundations: Pathways and Workflows
This compound PET Signaling Pathway
The utility of this compound PET in imaging neuroinflammation is predicated on its binding to the 18-kDa translocator protein (TSPO), which is primarily located on the outer mitochondrial membrane of activated microglia and, to a lesser extent, reactive astrocytes.
Caption: this compound PET mechanism of action.
Experimental Workflow for a Multimodal Neuroimaging Study
A multimodal study combining this compound PET, fMRI, and DTI requires a carefully orchestrated workflow to ensure data quality and meaningful integration.
Caption: A typical workflow for a multimodal neuroimaging study.
Logical Relationships Between Neuroimaging Modalities
This compound PET, fMRI, and DTI provide complementary, rather than redundant, information about brain pathology and function. Their logical relationship in a research context is hierarchical and synergistic.
Caption: Interplay between neuroimaging modalities.
References
A Comparative Guide to Simplified Quantification Methods for [¹¹C]PBR28 PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of simplified quantification methods for positron emission tomography (PET) imaging using the translocator protein (TSPO) radioligand [¹¹C]PBR28. We will delve into the performance of these methods against the gold-standard full kinetic modeling, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate quantification strategies for clinical and preclinical research.
Introduction to [¹¹C]this compound Quantification
[¹¹C]this compound is a second-generation radioligand that targets the 18 kDa translocator protein (TSPO), a biomarker of neuroinflammation.[1] Accurate quantification of the [¹¹C]this compound signal is crucial for studying glial activation in various neurological and psychiatric disorders. The gold-standard method for this quantification is full kinetic modeling, which requires dynamic PET scanning and invasive arterial blood sampling to derive the total distribution volume (Vₜ).[2][3] However, the complexity and invasiveness of this method have prompted the development and validation of simplified techniques.
A significant challenge in [¹¹C]this compound PET quantification is the absence of a true reference region in the brain—an area devoid of TSPO.[1][2][3] This complicates the use of traditional reference tissue models. Furthermore, TSPO's expression in the endothelium of blood vessels can influence the PET signal.[1][4] The binding of [¹¹C]this compound is also affected by a genetic polymorphism (rs6971), which categorizes individuals into high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1] Consequently, genotyping is a prerequisite for quantitative analysis, and LABs are often excluded from studies due to a low signal-to-noise ratio.
This guide focuses on the two most common simplified methods: the Standardized Uptake Value (SUV) and the Standardized Uptake Value Ratio (SUVR), comparing their performance and reliability against the two-tissue compartment model (2TCM).
Comparative Analysis of Quantification Methods
The validation of simplified methods typically involves assessing their correlation and agreement with the Vₜ derived from full kinetic modeling, as well as their test-retest reliability. The following tables summarize key quantitative data from validation studies.
Table 1: Correlation of Simplified Methods with Gold-Standard Vₜ
| Method | Species | Correlation with Vₜ (r² or r) | Key Findings |
| SUV | Rodent | r² = 0.92 - 0.96[5] | High correlation observed in healthy rodents.[5] |
| Baboon | r = 0.78 - 0.96 (within-subject)[6] | Good within-subject correlation, but the slope of the relationship between SUV and Vₜ varied significantly across subjects and studies.[6] | |
| Human | Poor (r² < 0.34)[2][3] | Generally poor correlation, limiting its use for direct quantification of TSPO binding.[2][3] | |
| SUVR | Human | Poor (r² < 0.34)[2][3] | Poor correlation with Vₜ, suggesting that while it may reduce variability, it does not accurately reflect the underlying physiological parameter Vₜ.[2][3] |
| DVR | Human | Poor[2][3] | Reported to have a poor association with Vₜ.[2][3] |
Table 2: Test-Retest Reliability of Quantification Methods
| Method | Metric | Reliability | Species |
| Vₜ (2TCM) | ICC | High (0.90 - 0.94)[7] | Human |
| % Variability | 16-18%[7] | Human | |
| SUV | ICC | Moderate to High[2] | Human |
| SUVR | ICC | Good[2] | Human |
| DVR | ICC | Poor[2][3] | Human |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are the typical protocols for the gold-standard and simplified quantification methods.
Gold-Standard: Two-Tissue Compartment Model (2TCM) for Vₜ Estimation
-
Subject Preparation: Subjects must be genotyped for the rs6971 polymorphism to classify them as HABs, MABs, or LABs.
-
Radiotracer Administration: A bolus injection of [¹¹C]this compound is administered intravenously.
-
Arterial Blood Sampling: Continuous or discrete arterial blood samples are collected over the course of the scan to measure the concentration of the radiotracer in plasma.[4]
-
PET Scan Acquisition: A dynamic PET scan of 90 to 120 minutes is performed to measure the radioactivity concentration in the brain over time.[1]
-
Metabolite Analysis: Plasma samples are analyzed to separate the parent [¹¹C]this compound from its radioactive metabolites. This provides the "metabolite-corrected arterial plasma input function."
-
Kinetic Modeling: The time-activity curves from brain regions of interest and the metabolite-corrected plasma input function are fitted to a two-tissue compartment model to estimate the kinetic rate constants (K₁, k₂, k₃, k₄) and, ultimately, the total distribution volume (Vₜ = K₁/k₂ * (1 + k₃/k₄)).
Simplified Method: Standardized Uptake Value (SUV)
-
Subject Preparation and Radiotracer Administration: Same as for the 2TCM protocol.
-
PET Scan Acquisition: A static PET scan is typically acquired over a specific time window, for example, 60 to 90 minutes post-injection.[1]
-
SUV Calculation: The SUV is calculated for a region of interest using the following formula:
-
SUV = Mean radioactivity in ROI (MBq/mL) / (Injected dose (MBq) / Body weight (kg))
-
Simplified Method: Standardized Uptake Value Ratio (SUVR)
-
SUV Calculation: The SUV for both a target region and a pseudo-reference region is calculated as described above.
-
Pseudo-Reference Region Selection: A region with relatively stable TSPO expression that is not expected to be affected by the disease process is chosen. Commonly used pseudo-reference regions include the whole brain or the cerebellum.[2][3][8]
-
SUVR Calculation: The SUVR is calculated as the ratio of the SUV in the target region to the SUV in the pseudo-reference region:
-
SUVR = SUV_target / SUV_pseudo-reference
-
Visualizing Quantification Workflows and Models
To better understand the relationships between these methods, the following diagrams, generated using Graphviz, illustrate the key concepts.
Caption: The two-tissue compartment model for [¹¹C]this compound kinetics in the brain.
Caption: Workflow comparison: Full kinetic modeling vs. simplified methods.
Caption: The logical process for validating a simplified PET quantification method.
Conclusion and Recommendations
The choice of a quantification method for [¹¹C]this compound PET imaging involves a trade-off between accuracy, invasiveness, and logistical feasibility.
-
Full kinetic modeling (2TCM) to determine Vₜ remains the gold standard for accurate and quantitative assessment of TSPO binding.[2][3] It is recommended for studies aiming to precisely measure physiological changes in TSPO density.
-
Standardized Uptake Value (SUV) has shown poor correlation with Vₜ in human studies and is susceptible to variations in radiotracer delivery and plasma clearance.[2][3][6] Its use as a reliable quantitative outcome measure for [¹¹C]this compound is not recommended.
-
Standardized Uptake Value Ratio (SUVR) can reduce inter-subject variability and has demonstrated good test-retest reliability.[2] However, its poor correlation with Vₜ raises significant concerns about its validity as a true measure of TSPO binding.[2][3] While SUVR may be useful for detecting large, qualitative group differences, results should be interpreted with caution. The choice of pseudo-reference region is also critical and requires careful justification for each specific study population.[8]
For researchers and drug development professionals, it is imperative to carefully consider the research question and the required level of quantitative accuracy when selecting a methodology for [¹¹C]this compound PET studies. While simplified methods offer practical advantages, their limitations in accurately reflecting the underlying biology of TSPO binding must be acknowledged.
References
- 1. Pseudoreference Regions for Glial Imaging with 11C-PBR28: Investigation in 2 Clinical Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Standardized Uptake Values with Volume of Distribution for Quantitation of [11C]this compound Brain Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic modeling without accounting for the vascular component impairs the quantification of [11C]this compound brain PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Test-retest reproducibility of [(11)C]this compound binding to TSPO in healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Reproducibility of PBR28 standardized uptake value (SUV) as a quantitative measure.
For Researchers, Scientists, and Drug Development Professionals
The quantification of translocator protein (TSPO) expression using the positron emission tomography (PET) radioligand [¹¹C]PBR28 is a critical tool in neuroinflammation research. The standardized uptake value (SUV) is a widely used semi-quantitative measure due to its simplicity and non-invasive nature. This guide provides an objective comparison of the reproducibility of this compound SUV with other quantitative methods, supported by experimental data, to aid researchers in selecting the most appropriate analysis method for their studies.
Comparison of Quantitative Measures
The choice of a quantitative measure for [¹¹C]this compound PET studies involves a trade-off between logistical simplicity and quantitative accuracy. While the distribution volume (Vₜ), determined through kinetic modeling with arterial plasma input, is considered the gold standard, its invasive nature has led to the widespread use of the simpler SUV and SUV ratio (SUVR) methods.[1][2] The reproducibility of these methods is a key consideration for longitudinal studies and clinical trials.
| Quantitative Measure | Test-Retest Variability (TRV) | Intraclass Correlation Coefficient (ICC) | Key Considerations |
| Standardized Uptake Value (SUV) | Mean absolute variability can range from approximately -1.24% to 18.3% across different studies and methodologies.[3][4] In rodents, TRV ranged from 8% to 20% in rats and 7% to 23% in mice.[5][6] | Generally high, with reported values up to 0.94 in human studies and acceptable to excellent in rats.[3][4][5][6] | Simple and non-invasive.[6] However, it can be influenced by physiological factors and may not always reliably correlate with Vₜ across studies.[2][7] |
| Distribution Volume (Vₜ) | Mean absolute variability in grey matter has been reported at 18.3 ± 12.7%.[3] | High reliability, with ICCs in grey matter regions ranging from 0.90 to 0.94.[3] | Gold standard for quantification, but requires invasive arterial blood sampling.[2] Shows high intersubject variability.[1] |
| SUV Ratio (SUVR) - Cerebellar Grey Matter Reference | Higher variability, with a mean of -3.98% (SD 7.07%).[4] | Lower reliability, with a reported ICC of 0.65.[4] | Non-invasive, but the choice of a true reference region devoid of TSPO is challenging.[1][2] |
| SUV Ratio (SUVR) - Whole Brain Reference | Low absolute variability, with a mean of -0.13% (SD 2.47%).[4] | High reliability, with a reported mean ICC of 0.83.[4] | A non-invasive approach that has shown good reproducibility in studies with Alzheimer's disease patients.[4] |
Experimental Protocols
Accurate assessment of reproducibility requires meticulous adherence to standardized experimental protocols. Below are key methodological considerations cited in the literature.
Subject Preparation and Genotyping
-
TSPO Genotype: A single nucleotide polymorphism (rs6971) in the TSPO gene significantly affects [¹¹C]this compound binding affinity, leading to high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1] Genotyping is crucial for subject inclusion and data interpretation, as uptake in LABs is often too low for reliable quantification.[1]
-
Subject State: Factors such as time of day can influence TSPO binding, suggesting the need for consistent scheduling of scans.[3]
Radiotracer Administration and PET Acquisition
-
Radiotracer: [¹¹C]this compound is administered intravenously.
-
Acquisition Mode: Dynamic scanning is performed to capture the kinetic profile of the tracer.
-
Scan Duration: Scan durations vary, with studies reporting acquisitions of 63 to 91 minutes.[3][5][6] Shortening the analysis time from 91 to 63 minutes has been shown to not significantly increase variability.[3]
Data Analysis
-
SUV Calculation: Typically calculated from data acquired during a specific time window post-injection, for example, 30-60 minutes or 60-90 minutes.[7][8]
-
Vₜ Calculation: Requires kinetic modeling (e.g., two-tissue compartmental model) using a metabolite-corrected arterial plasma input function.[3]
-
SUVR Calculation: The SUV in a region of interest is normalized to the SUV in a pseudo-reference region, such as the cerebellar grey matter or the whole brain.[1][4]
Visualizing Methodologies
To better understand the processes involved, the following diagrams illustrate the experimental workflow for assessing reproducibility and the factors that can influence the quantitative output.
References
- 1. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 2. Comparison of Standardized Uptake Values with Volume of Distribution for Quantitation of [11C]this compound Brain Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Test-retest reproducibility of [(11)C]this compound binding to TSPO in healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Test-retest analysis of a non-invasive method of quantifying [11C]-PBR28 binding in Alzheimer’s disease | springermedicine.com [springermedicine.com]
- 5. Positron Emission Tomography studies with [11C]this compound in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation | PLOS One [journals.plos.org]
- 6. Positron Emission Tomography studies with [11C]this compound in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of PBR28: A Guide for Laboratory Professionals
For researchers engaged in the vital work of drug development and neuroscience, the proper handling and disposal of chemical compounds like PBR28 is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of both non-radiolabeled this compound and its commonly used radiolabeled counterpart, [11C]this compound, ensuring the protection of personnel and compliance with regulatory standards.
Core Principle: Hazard-Appropriate Waste Segregation
The fundamental principle for this compound disposal is the strict segregation of waste based on its form (solid or liquid) and, most critically, whether it is radioactive. The procedures for disposing of chemical waste differ significantly from those for radioactive waste.
Part 1: Disposal of Non-Radiolabeled this compound
In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous chemical waste. This precautionary approach ensures the highest level of safety.
Step-by-Step Disposal Protocol for Non-Radiolabeled this compound:
-
Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Segregation at the Source:
-
Solid Waste: Collect all solid materials contaminated with this compound in a designated, leak-proof hazardous waste container. This includes:
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[1]
-
Do not mix this compound solutions with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste."
-
Identify the contents as "this compound Waste" and list any solvents present.
-
Include the approximate concentration and volume.
-
-
Storage:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept away from incompatible materials.
-
-
Arranging for Disposal:
-
Once a waste container is full, or in accordance with your institution's policies, contact your EHS office to schedule a pickup for hazardous waste disposal.
-
Part 2: Disposal of Radiolabeled [11C]this compound
The most common radiolabeled form of this compound is tagged with Carbon-11 ([11C]). Carbon-11 is a positron-emitting radionuclide with a very short half-life, which dictates its disposal method.
Key Data for [11C]this compound Disposal
| Property | Data |
| Radionuclide | Carbon-11 (¹¹C) |
| Half-life | ~20.3 minutes |
| Primary Disposal Method | Decay-in-Storage (DIS) |
Decay-in-Storage (DIS) Protocol for [11C]this compound Waste:
The principle of DIS is to store the radioactive waste securely until the radioactivity has decayed to background levels, after which it can be disposed of as non-radioactive waste.[4][5][6]
-
Waste Collection:
-
Collect all waste contaminated with [11C]this compound (e.g., vials, syringes, tubing, contaminated paper) in designated radioactive waste containers.
-
These containers must be clearly labeled with the radioactive symbol, the isotope ([11C]), the date, and the initial activity level.
-
-
Secure Storage:
-
Store the radioactive waste containers in a designated, shielded, and secure location to prevent radiation exposure to personnel.[4]
-
Access to this area should be restricted.
-
-
Decay Period:
-
The waste must be stored for a minimum of 10 half-lives. For Carbon-11, this is approximately 203 minutes (about 3.5 hours). To ensure complete decay, a longer storage period (e.g., 24 hours) is a common and recommended practice.
-
-
Post-Decay Survey:
-
Final Disposal:
-
Once the waste is confirmed to be at background radiation levels, it is no longer considered radioactive.
-
Before disposal, all radioactive labels and symbols must be removed or completely defaced.[4][5]
-
The now-decayed waste can be disposed of following the procedures for non-radiolabeled chemical waste, as outlined in Part 1. Segregate into solid and liquid hazardous chemical waste streams.
-
-
Record Keeping:
Experimental Workflow and Decision Diagram
The following diagram illustrates the logical workflow for determining the proper disposal route for this compound.
By adhering to these structured protocols, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. vumc.org [vumc.org]
- 4. scp.nrc.gov [scp.nrc.gov]
- 5. Decay-In-Storage Policy & Procedure | Environmental Health and Safety [ehs.weill.cornell.edu]
- 6. nrc.gov [nrc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
